molecular formula C20H22N4O3 B1672454 GW2580 CAS No. 870483-87-7

GW2580

Cat. No.: B1672454
CAS No.: 870483-87-7
M. Wt: 366.4 g/mol
InChI Key: MYQAUKPBNJWPIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cFMS kinase is the cellular homolog of the v-FMS oncogene product of the Susan McDonough strain of the feline sarcoma virus. It can autophosphorlyate colony-stimulating factor (CSF-1), which promotes the survival, proliferation, and differentiation of mononuclear phagocytes. GW 2580 selectively inhibits cFMS kinase (IC50 = 0.03 μM), preventing CSF-1-induced monocyte growth with an IC50 value of 0.14 μM. At 75-100 mg/kg, it has been shown to inhibit joint connective tissue and bone degradation in mouse models of arthritis.>GW2580 is an orally bioavailable inhibitor of cFMS kinase. This compound was found to completely inhibit human cFMS kinase in vitro at 0.06 microM and was inactive against 26 other kinases. This compound at 1 microM completely inhibited CSF-1-induced growth of mouse M-NFS-60 myeloid cells and human monocytes and completely inhibited bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone. After oral administration, this compound blocked the ability of exogenous CSF-1 to increase LPS-induced IL-6 production in mice, inhibited the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity, and diminished the accumulation of macrophages in the peritoneal cavity after thioglycolate injection.

Properties

IUPAC Name

5-[[3-methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-25-16-6-3-13(4-7-16)12-27-17-8-5-14(10-18(17)26-2)9-15-11-23-20(22)24-19(15)21/h3-8,10-11H,9,12H2,1-2H3,(H4,21,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYQAUKPBNJWPIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10236095
Record name GW-2580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

870483-87-7
Record name GW-2580
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0870483877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GW-2580
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10236095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 870483-87-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name GW-2580
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SRV0JCF9LI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

GW2580 mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of GW2580

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor-1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2] As a critical regulator of the survival, proliferation, differentiation, and function of the mononuclear phagocyte system, including macrophages, microglia, and osteoclasts, CSF-1R has emerged as a significant therapeutic target in oncology, inflammatory diseases, and neurodegeneration.[1][3][4] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways and workflows.

Core Mechanism of Action

This compound functions as a highly selective, ATP-competitive inhibitor of the c-FMS kinase domain.[5][6][7] The primary ligand for CSF-1R, Colony-Stimulating Factor-1 (CSF-1), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues within the cytoplasmic domain. This phosphorylation event creates docking sites for various downstream signaling proteins that activate key cellular pathways, such as the Phosphatidylinositol 3-kinase (PI3K)/Akt and Extracellular signal-regulated kinase (ERK)1/2 pathways, which are crucial for cell proliferation and survival.[8]

This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, effectively blocking the transfer of phosphate from ATP to the tyrosine residues.[5][9] This action prevents the activation of the receptor and inhibits the entire downstream signaling cascade.[2] The high selectivity of this compound for c-FMS over other kinases minimizes off-target effects, making it a valuable tool for both research and potential therapeutic development.[9][10]

cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_inhibitor cluster_cytoplasm Cytoplasm CSF1R_inactive CSF-1R (Monomer) CSF1R_dimer CSF-1R Dimer (Phosphorylated) CSF1R_inactive->CSF1R_dimer Dimerization & Autophosphorylation PI3K PI3K CSF1R_dimer->PI3K ERK ERK1/2 CSF1R_dimer->ERK CSF1 CSF-1 Ligand CSF1->CSF1R_inactive Binds This compound This compound This compound->CSF1R_dimer Competitively Inhibits ATP Binding ATP ATP ATP->CSF1R_dimer Blocked AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Differentiation AKT->Proliferation ERK->Proliferation Pathway Pathway connections connections Inhibition Inhibition

Caption: this compound Mechanism of Action on the CSF-1R Signaling Pathway.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized across various enzymatic and cellular assays.

Table 1: Kinase Inhibitory Activity
TargetAssay TypeIC₅₀ ValueReference(s)
c-FMS (human)In Vitro Kinase Assay30 nM[1][10]
c-FMSIn Vitro Kinase Assay52.4 ± 6.1 nM[11][12][13]
c-FMSIn Vitro Kinase Assay60 nM[5]
CSF-1R PhosphorylationRAW264.7 Macrophages~10 nM[5][10]
Table 2: Cellular Activity
Cell Line / ModelAssay TypeIC₅₀ ValueReference(s)
M-NFS-60 (CSF-1 stimulated)Growth Inhibition0.33 µM[10]
Human Monocytes (CSF-1 stimulated)Growth Inhibition0.47 µM[10]
Mouse BMDMs (CSF-1 stimulated)Viability Assay~100 nM[1][9]
HUVEC (VEGF stimulated)Growth Inhibition12 µM[10]
NSO Myeloid Cells (serum stimulated)Growth Inhibition13.5 µM[10]
BT474 Breast Cancer Cells (serum stimulated)Growth Inhibition21 µM[5][10]
Human OsteoclastsBone DegradationComplete inhibition at 1 µM[2]
Table 3: Kinase Selectivity Profile

This compound demonstrates high selectivity for c-FMS/CSF-1R. It was found to be 150- to 500-fold more selective for c-FMS compared to a panel of 26 other kinases, including b-Raf, CDK4, c-KIT, c-SRC, EGFR, FLT-3, and JAK2.[2][10] A broader screen against 317 kinases confirmed that the only significant off-target activity was against the tropomyosin receptor kinase (Trk) family.[4]

KinaseIC₅₀ ValueFold Selectivity vs. c-FMSReference(s)
c-FMS 30 nM 1x [10]
TRKA0.88 µM (880 nM)~29x[5][10]
TrkB36 nM~1.2x[14]
TrkC120 nM4x[14]
Other Kinases (26 tested)> 4.5 µM>150x[2][10]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key assays used to characterize this compound.

In Vitro c-FMS Kinase Assay (Radiometric)

This protocol describes a method to determine the direct inhibitory effect of this compound on c-FMS enzymatic activity.

Materials:

  • Recombinant human c-FMS kinase

  • This compound

  • ATP and [γ-³³P]ATP

  • Peptide Substrate (e.g., biotin-EAIYAPFAKKK-NH2)

  • Kinase Reaction Buffer (e.g., 50 mM MOPS, pH 7.5, 15 mM MgCl₂, 7.5 mM DTT, 75 mM NaCl)

  • EDTA (for stop solution)

  • 96-well plates

  • Scintillation counter

Methodology:

  • Enzyme Activation: Activate the c-FMS enzyme by incubating it with 100 µM ATP and 5 mM MgCl₂ for 90 minutes at room temperature to allow for autophosphorylation.[10]

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, then dilute further in the kinase reaction buffer. A typical starting concentration is 20 µM.[15]

  • Assay Plate Setup: To each well of a 96-well plate, add 1 µL of the diluted this compound compound or DMSO (for control).

  • Reaction Mix: Prepare a 1.5x substrate reaction mix containing the kinase buffer, 6 µM peptide substrate, 10 µM ATP, and 0.5 µCi [γ-³³P]ATP per assay. Add 30 µL of this mix to each well.[10]

  • Initiate Reaction: Initiate the kinase reaction by adding 15 µL of the diluted, pre-activated c-FMS enzyme (final concentration ~20 nM). Add EDTA to control wells to determine background signal.[10]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes).

  • Stop Reaction & Readout: Stop the reaction by adding EDTA. Transfer the reaction mixture to a filter plate that captures the biotinylated peptide. Wash the plate to remove unincorporated [γ-³³P]ATP. Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the DMSO control and determine the IC₅₀ value using non-linear regression analysis.

Caption: Workflow for an In Vitro Radiometric c-FMS Kinase Assay.
Cell Viability / Growth Inhibition Assay

This protocol details the measurement of this compound's effect on the proliferation of CSF-1-dependent cells, such as the M-NFS-60 myeloid cell line.[10]

Materials:

  • M-NFS-60 cells

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • Depleted medium (growth medium without CSF-1)

  • Recombinant mouse CSF-1 (M-CSF)

  • This compound

  • Cell viability reagent (e.g., WST-1, MTT, MTS)

  • 96-well cell culture plates

  • Spectrophotometer / Plate reader

Methodology:

  • Cell Starvation: Culture M-NFS-60 cells in complete medium. Twenty-four hours before the assay, wash the cells and resuspend them in depleted medium at 2 x 10⁶ cells/mL to starve them of CSF-1.[10]

  • Compound Plating: Prepare a 10-point serial dilution of this compound in growth medium. Add 50 µL of each concentration to the appropriate wells of a 96-well plate.[10]

  • Cell Plating: Resuspend the starved M-NFS-60 cells in growth medium containing 20 ng/mL of mouse CSF-1 to a final density of 0.5 x 10⁶ cells/mL. Add 50 µL of this cell suspension to each well containing the compound (final cell count: 25,000 cells/well).[10]

  • Incubation: Incubate the plate for 3 days at 37°C in a humidified CO₂ incubator.[10]

  • Viability Measurement: Add 10 µL of WST-1 reagent to each well and incubate for an additional 1-4 hours, or until a sufficient color change is observed.[10]

  • Readout: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for WST-1) using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (DMSO) and plot the results against the log of the inhibitor concentration to calculate the IC₅₀ value.

G A 1. Starve M-NFS-60 cells of CSF-1 for 24 hours C 3. Add starved cells along with 20 ng/mL CSF-1 to each well A->C B 2. Plate serial dilutions of this compound in 96-well plate B->C D 4. Incubate for 3 days at 37°C C->D E 5. Add WST-1 reagent to each well D->E F 6. Incubate for 1-4 hours E->F G 7. Read absorbance at 450 nm F->G H 8. Normalize data and calculate IC₅₀ G->H

Caption: Workflow for a CSF-1 Dependent Cell Viability Assay.
Western Blot Analysis of CSF-1R Phosphorylation

This protocol is for assessing the ability of this compound to inhibit CSF-1-induced phosphorylation of CSF-1R in a cellular context.

Materials:

  • Macrophage cell line (e.g., RAW264.7)

  • Serum-free medium

  • Recombinant CSF-1

  • This compound

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-CSF-1R (e.g., Tyr723), anti-total-CSF-1R

  • Secondary antibody (HRP-conjugated)

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Plate RAW264.7 cells and allow them to adhere. The next day, serum-starve the cells for 4-6 hours.

  • Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound (or DMSO for control) for 1-2 hours.

  • Stimulation: Stimulate the cells with CSF-1 (e.g., 10-50 ng/mL) for 5-10 minutes to induce maximal receptor phosphorylation.[10]

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize protein amounts, add loading buffer, and separate the proteins by SDS-PAGE.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with the primary anti-phospho-CSF-1R antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane, then incubate with an HRP-conjugated secondary antibody for 1 hour. After further washes, apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-CSF-1R antibody and/or a loading control antibody (e.g., anti-actin).

Conclusion

This compound is a well-characterized, selective, and potent inhibitor of c-FMS/CSF-1R kinase. Its mechanism as an ATP-competitive inhibitor effectively abrogates CSF-1-mediated signaling, leading to the inhibition of proliferation and function in macrophages and related cell types. The robust quantitative data and established experimental protocols make this compound an invaluable pharmacological tool for investigating the biological roles of CSF-1R in health and disease, and provide a strong foundation for the development of targeted therapies.

References

The Target of GW2580: A Technical Guide to a Selective CSF-1R Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms.[1][2][3] It functions as an ATP-competitive inhibitor of the c-Fms kinase, thereby blocking the downstream signaling cascade initiated by its ligand, CSF-1.[1][4][5] This targeted inhibition of CSF-1R signaling has significant effects on the proliferation, differentiation, and survival of monocytes, macrophages, and other myeloid lineage cells.[6][7] This technical guide provides an in-depth overview of the molecular target of this compound, its mechanism of action, quantitative inhibitory data, and relevant experimental protocols.

Primary Molecular Target: Colony-Stimulating Factor 1 Receptor (CSF-1R/c-Fms)

The primary molecular target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase belonging to the platelet-derived growth factor receptor (PDGFR) family.[2] CSF-1R and its ligand, CSF-1, are crucial for the regulation of hematopoiesis, particularly in the control of proliferation, survival, and maturation of microglia and monocytes.[2] Upon binding of CSF-1, the CSF-1R undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain. This activation initiates a downstream signaling cascade involving pathways such as PI3K/AKT, which is critical for the biological functions of myeloid cells.[8]

Mechanism of Action

This compound exerts its inhibitory effect by acting as a competitive inhibitor of ATP binding to the kinase domain of CSF-1R.[1][4][5] By occupying the ATP-binding pocket, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues on the receptor, thereby inhibiting its autophosphorylation and subsequent activation.[8] This blockade of CSF-1R signaling effectively abrogates the cellular responses to CSF-1.

Quantitative Inhibitory Data

The inhibitory activity of this compound against its primary target, CSF-1R (c-Fms), and other kinases has been quantified in various studies. The following tables summarize the key inhibitory concentrations (IC50).

Target IC50 Notes Reference
c-Fms (human)30 nMSelective CSF-1R inhibitor.[2][9]
c-Fms (human)60 nMComplete inhibition of human cFMS kinase in vitro.[1][10]
c-Fms (human)52.4 nMDetermined via in vitro kinase assay.[11]
CSF1R phosphorylation (RAW264.7 cells)~10 nMInhibition of CSF-1 stimulated phosphorylation.[9]
TRKA880 nMAlso shows inhibitory activity against TRKA at higher concentrations.[8][9]
Cell Line / Model Effect IC50 / Concentration Reference
M-NFS-60 (murine myeloid)Inhibition of CSF-1 dependent growth0.33 µM[9]
M-NFS-60 (murine myeloid)Complete inhibition of CSF-1 dependent growth0.7 µM[10]
Human MonocytesInhibition of CSF-1 stimulated growth0.47 µM[9]
Human MonocytesComplete inhibition of CSF-1 induced growth1 µM[9]
NSO (myeloid tumor)Inhibition of serum-stimulated growth13.5 µM[9]
HUVECInhibition of VEGF-stimulated growth12 µM[9]
Mouse Bone Marrow-Derived Macrophages (BMDMs)Inhibition of CSF-1 stimulated viability~100 nM[2]

Experimental Protocols

In Vitro c-Fms Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Fms kinase activity.

Methodology:

  • The enzymatic activity of recombinant human c-Fms kinase is measured using an ADP-Glo Kinase Assay kit.

  • The c-Fms enzyme is activated by autophosphorylation through incubation with ATP and MgCl2. For example, 10 µM enzyme with 100 µM ATP and 5 mM MgCl2 in 50 mM Tris-HCl for 90 minutes at room temperature.[9]

  • The kinase reaction is performed in a 96-well plate format.

  • Varying concentrations of this compound are pre-incubated with the activated c-Fms enzyme.

  • The kinase reaction is initiated by the addition of a suitable substrate and ATP.

  • The amount of ADP produced, which is proportional to the kinase activity, is quantified by measuring luminescence.

  • The IC50 value is calculated from the dose-response curve of this compound concentration versus percentage of kinase inhibition.[11]

Cellular CSF-1R Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit CSF-1-induced autophosphorylation of CSF-1R in a cellular context.

Methodology:

  • RAW264.7 murine macrophage cells are cultured to sub-confluency.[12]

  • Cells are serum-starved prior to the experiment to reduce basal receptor activation.

  • The cells are pre-treated with various concentrations of this compound (e.g., 10, 100, 1000 nM) for a defined period.[12]

  • Following pre-treatment, the cells are stimulated with a known concentration of CSF-1 (e.g., 10 ng/mL) for a short duration (e.g., 20 minutes) to induce CSF-1R phosphorylation.[12]

  • Cell lysates are prepared, and CSF-1R is immunoprecipitated.

  • The level of tyrosine phosphorylation of the immunoprecipitated CSF-1R is determined by Western blot analysis using an anti-phosphotyrosine antibody.[12]

  • The total amount of CSF-1R is also measured by Western blot as a loading control.[12]

Cell Proliferation Assay

Objective: To evaluate the effect of this compound on the proliferation of CSF-1-dependent cells.

Methodology:

  • M-NFS-60 murine myeloid cells, which are dependent on CSF-1 for growth, are seeded in 96-well plates.[5]

  • The cells are treated with a range of this compound concentrations in the presence of a constant, growth-promoting concentration of CSF-1.

  • As a control, a CSF-1-independent cell line, such as NSO myeloid cells, can be treated similarly.[5]

  • The cells are incubated for a period sufficient to observe proliferation (e.g., 5 days).[5]

  • Cell viability or proliferation is assessed using a standard method, such as the CCK-8 assay.[2]

  • The IC50 for growth inhibition is determined from the resulting dose-response curve.

Visualizations

Signaling Pathway of CSF-1R Inhibition by this compound

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 (Ligand) CSF1R CSF-1R (c-Fms) Receptor Tyrosine Kinase CSF1->CSF1R Binds ATP ATP CSF1R->ATP ATP Binding Site P P CSF1R->P Autophosphorylation ADP ADP ATP->ADP Hydrolysis Downstream Downstream Signaling (e.g., PI3K/AKT) P->Downstream Activates Response Cellular Responses (Proliferation, Survival, Differentiation) Downstream->Response Leads to This compound This compound This compound->CSF1R Competitively Inhibits ATP Binding

Caption: Mechanism of CSF-1R inhibition by this compound.

Experimental Workflow for Cellular CSF-1R Phosphorylation Assay

cluster_workflow Workflow: CSF-1R Phosphorylation Assay start Start: RAW264.7 Cell Culture serum_starve Serum Starvation start->serum_starve pretreat Pre-treatment with this compound (Varying Concentrations) serum_starve->pretreat stimulate Stimulation with CSF-1 (e.g., 10 ng/mL) pretreat->stimulate lyse Cell Lysis stimulate->lyse ip Immunoprecipitation of CSF-1R lyse->ip sds_page SDS-PAGE and Western Blot ip->sds_page detect_ptyr Detection with anti-Phosphotyrosine Antibody sds_page->detect_ptyr detect_total Detection with anti-CSF-1R Antibody (Loading Control) sds_page->detect_total analyze Data Analysis: Quantify Phosphorylation Levels detect_ptyr->analyze detect_total->analyze end_node End: Determine Inhibition analyze->end_node

Caption: Workflow for assessing this compound's effect on CSF-1R phosphorylation.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Discovery and History of GW2580, a c-FMS Inhibitor

This technical guide provides a comprehensive overview of the discovery, history, and preclinical development of this compound, a potent and selective inhibitor of the colony-stimulating factor-1 receptor (c-FMS).

Introduction to c-FMS and Its Role in Disease

The colony-stimulating factor-1 receptor (c-FMS), also known as CSF-1R, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1][2] Its primary ligands are colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34). Dysregulation of the CSF-1/c-FMS signaling pathway has been implicated in a variety of diseases, including inflammatory conditions, autoimmune disorders, bone diseases, and cancer.[3][4] This has made c-FMS an attractive therapeutic target for drug discovery.

Discovery and History of this compound

This compound was identified by GlaxoSmithKline (now GSK) as an orally bioavailable and selective inhibitor of c-FMS kinase.[5] It acts as a competitive inhibitor of ATP binding to the c-FMS kinase, thereby blocking the downstream signaling cascade initiated by CSF-1.[3][6] The development of this compound provided a valuable chemical tool to probe the biological functions of c-FMS and to explore its therapeutic potential in various disease models.

Mechanism of Action

This compound exerts its inhibitory effect by competing with ATP for binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the autophosphorylation and activation of the receptor, which in turn inhibits the downstream signaling pathways that mediate the biological effects of CSF-1.

cFMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_inhibitor Inhibition CSF1 CSF-1 cFMS c-FMS Receptor CSF1->cFMS Binding & Dimerization ADP ADP cFMS->ADP P P cFMS->P Autophosphorylation ATP ATP ATP->cFMS Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) P->Downstream Activation Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response This compound This compound This compound->cFMS Competitive Inhibition

Figure 1: c-FMS Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound
Assay TypeTarget/Cell LineParameterValueReference
Enzymatic AssayHuman c-FMS KinaseIC5030 nM[7]
Enzymatic AssayHuman c-FMS KinaseComplete Inhibition0.06 µM[3][4][6][8]
Cell-Based AssayCSF-1 stimulated M-NFS-60 myeloid tumor cellsIC500.33 µM[7]
Cell-Based AssaySerum stimulated NSO myeloid tumor cellsIC5013.5 µM[7]
Cell-Based AssayCSF-1 stimulated human monocytesIC500.47 µM[7]
Cell-Based AssayVEGF stimulated human umbilical vein vascular endothelial cellsIC5012 µM[7]
Cell-Based AssayCSF-1-dependent mouse myeloid M-NFS-60 cellsComplete Inhibition of Growth0.7 µM[3][6]
Cell-Based AssayCSF-1 induced growth of mouse M-NFS-60 myeloid cells and human monocytesComplete Inhibition1 µM[3][7]
Cell-Based AssayCSF1R phosphorylation in RAW264.7 murine macrophagesIC50~10 nM[6][7]
Enzymatic AssayTRKAIC500.88 µM[6][7]
Table 2: In Vivo Activity and Pharmacokinetics of this compound
Animal ModelDosingEffectReference
Mice with M-NFS-60 tumors80 mg/kg (oral, b.i.d.)Completely blocked tumor growth[3][7]
Mice20 mg/kg (oral)Maximal plasma concentration of 1.4 µM[6]
Mice80 mg/kg (oral)Maximal plasma concentration of 5.6 µM[6]
Rat adjuvant arthritis model50 mg/kg (oral, b.i.d.)Inhibited joint connective tissue and bone destruction[6][7]
Mice (LPS-induced TNF-α)40 mg/kg (oral)Blocked CSF-1-primed LPS-induced TNF-α production by 63%[7]
Mice (thioglycolate-induced macrophage accumulation)80 mg/kg (oral, b.i.d.)Diminished macrophage accumulation by 45%[7]
Mouse glioma modelNot specifiedShowed promising results in preclinical studies[9]
MPTP mouse model of Parkinson's diseaseNot specifiedAttenuated neuroinflammation and dopaminergic neurotoxicity[1][2]
Alzheimer's disease mouse model75 mg/kg/dayReduced microglial proliferation and slowed disease progression[10][11]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.

In Vitro c-FMS Kinase Assay

A representative protocol for an in vitro kinase assay to determine the IC50 of this compound is as follows:

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis A Activate c-FMS enzyme by autophosphorylation (10 µM enzyme, 100 µM ATP, 5 mM MgCl2) B Prepare reaction mixture in 96-well plates A->B C Add varying concentrations of this compound B->C D Initiate reaction by adding substrate and ATP C->D E Incubate at room temperature D->E F Stop reaction E->F G Measure kinase activity (e.g., ADP-Glo Kinase Assay) F->G H Plot dose-response curve G->H I Calculate IC50 value H->I

References

An In-depth Technical Guide to the c-Fms Kinase Inhibitor GW2580

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activity of GW2580, a potent and selective inhibitor of the c-Fms (CSF-1R) kinase. This document is intended for researchers, scientists, and drug development professionals.

Core Structure and Chemical Identity

This compound, with the IUPAC name 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]-2,4-pyrimidinediamine, is a small molecule inhibitor belonging to the pyrimidine class of compounds. It is a synthetic organic molecule designed to be a selective, ATP-competitive inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-Fms.

Table 1: Chemical Identifiers and Structure

IdentifierValue
IUPAC Name 5-[[3-Methoxy-4-[(4-methoxyphenyl)methoxy]phenyl]methyl]pyrimidine-2,4-diamine
Synonyms GW-2580, GW 2580
CAS Number 870483-87-7
Molecular Formula C20H22N4O3
Molecular Weight 366.41 g/mol
InChI Key MYQAUKPBNJWPIE-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)COC2=C(C=C(C=C2)CC3=CN=C(N=C3N)N)OC
Chemical Structure (A 2D chemical structure would be displayed here)

Chemical and Physical Properties

This section summarizes the key physicochemical properties of this compound, which are crucial for its handling, formulation, and interpretation of experimental results.

Table 2: Physicochemical Properties of this compound

PropertyValueNotes and References
Appearance White to beige solid.[1]
Melting Point Data not publicly available
pKa Data not publicly available
LogP Data not publicly available
Solubility Soluble in DMSO (10 mg/ml, can be warmed).[1][2]For in vivo studies, it can be formulated in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.

Biological Activity and Selectivity

This compound is a potent inhibitor of c-Fms kinase and exhibits high selectivity over other kinases, making it a valuable tool for studying CSF-1R signaling.

Table 3: Biological Activity of this compound

Target/AssayIC50 ValueNotes and References
c-Fms (human kinase assay) 30 nMSelective CSF-1R inhibitor.[3]
c-Fms (human kinase assay) 60 nMCompletely inhibits human cFMS kinase at this concentration.[4]
CSF1R Phosphorylation ~10 nMIn RAW264.7 murine macrophages.[4]
M-NFS-60 Cell Growth (CSF-1 stimulated) 0.33 µMMurine myeloid tumor cells.[3]
Human Monocyte Growth (CSF-1 stimulated) 0.47 µMFreshly isolated human monocytes.[3]
TRKA activity 0.88 µMAlso shows inhibitory activity against TRKA.[3][4]
NSO Cell Growth (serum stimulated) 13.5 µMMouse NSO myeloid tumor cells.[3]
HUVEC Growth (VEGF stimulated) 12 µMHuman umbilical vein vascular endothelial cells.[3]
BT474 Cell Growth (serum stimulated) 21 µMHuman BT474 cells.[3]

This compound has been shown to be 150- to 500-fold selective for c-Fms compared to a panel of other kinases including b-Raf, CDK4, c-KIT, c-SRC, EGFR, and FLT-3.[3]

Mechanism of Action and Signaling Pathway

This compound functions as an ATP-competitive inhibitor of the c-Fms receptor tyrosine kinase.[1] The binding of colony-stimulating factor 1 (CSF-1) or IL-34 to the extracellular domain of c-Fms induces receptor dimerization and subsequent autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the PI3K/AKT, MAPK/ERK, and STAT pathways, which are critical for the proliferation, survival, and differentiation of macrophages and related cell types. By binding to the ATP-binding pocket of c-Fms, this compound prevents the transfer of a phosphate group from ATP to the tyrosine residues, thereby blocking the initiation of these downstream signals.

GW2580_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 / IL-34 cFms c-Fms Receptor (CSF-1R) CSF1->cFms Binding & Dimerization P P cFms->P ATP ATP ATP->P Phosphate Source ADP ADP This compound This compound This compound->cFms Inhibition P->ADP PI3K PI3K P->PI3K Recruitment & Activation MAPK RAS/RAF/MEK/ERK (MAPK Pathway) P->MAPK STAT STAT P->STAT AKT AKT PI3K->AKT Response Cellular Responses (Proliferation, Survival, Differentiation) AKT->Response MAPK->Response STAT->Response

Caption: this compound inhibits c-Fms signaling by blocking ATP-dependent autophosphorylation.

Experimental Protocols

In Vitro c-Fms Kinase Assay

This protocol describes a method for determining the inhibitory activity of this compound against the c-Fms kinase in a cell-free system.

Methodology

  • Enzyme Activation: The c-Fms enzyme is activated via autophosphorylation by incubation with ATP and MgCl2.[3]

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing a suitable buffer (e.g., 50 mM MOPS, pH 7.5), MgCl2, a peptide substrate (e.g., biotin-EAIYAPFAKKK-NH2), ATP, and radiolabeled [33P-γ]ATP.[3]

  • Inhibitor Addition: this compound, dissolved in DMSO, is added to the wells at various concentrations. Control wells receive DMSO only.[3]

  • Reaction Initiation: The kinase reaction is started by the addition of the activated c-Fms enzyme.[3]

  • Incubation: The reaction is allowed to proceed at room temperature for a defined period (e.g., 40 minutes).[3]

  • Termination and Capture: The reaction is stopped with phosphoric acid, and the mixture is transferred to a phosphocellulose filter plate to capture the phosphorylated substrate.[3]

  • Washing and Detection: The plate is washed to remove unincorporated radiolabeled ATP, followed by the addition of a scintillation cocktail. The amount of incorporated radiolabel is quantified using a scintillation counter.[3]

  • Analysis: The percentage of inhibition is calculated for each this compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Kinase_Assay_Workflow A Prepare Reagents: - Activated c-Fms - Substrate & Buffer - ATP/[33P-γ]ATP - this compound dilutions B Dispense this compound/ Vehicle into 96-well plate A->B C Add Reaction Mix (Substrate, Buffer, ATP) B->C D Initiate Reaction with c-Fms Enzyme C->D E Incubate (e.g., 40 min, RT) D->E F Stop Reaction (Phosphoric Acid) E->F G Transfer to Filter Plate F->G H Wash Plate G->H I Add Scintillant & Read Plate H->I J Data Analysis (Calculate IC50) I->J

Caption: A typical experimental workflow for an in vitro c-Fms kinase assay.

Cell Growth Inhibition Assay

This protocol details a cell-based assay to measure the antiproliferative effect of this compound on CSF-1-dependent cells.

Methodology

  • Cell Culture: The CSF-1-dependent murine myeloid cell line, M-NFS-60, is cultured in a medium containing 10% serum and 20 ng/mL of mouse CSF-1.[5]

  • Cell Preparation: One day prior to the assay, the cells are placed in a depleted medium (lacking CSF-1) to synchronize them.[5]

  • Compound Preparation: A 10-point serial dilution of this compound is prepared in the assay medium.[5]

  • Assay Setup: The synchronized M-NFS-60 cells are resuspended in assay medium containing CSF-1 and seeded into 96-well plates containing the various concentrations of this compound or vehicle control.[5]

  • Incubation: The plates are incubated for 3 days at 37°C in a humidified atmosphere with 5% CO2.[5]

  • Viability Measurement: After the incubation period, a cell viability reagent (e.g., WST-1) is added to each well.[5]

  • Readout: The absorbance is measured at the appropriate wavelength (e.g., 440 nm) after a 4-hour incubation with the viability reagent.[6]

  • Analysis: The percentage of growth inhibition is determined relative to the vehicle-treated control, and the IC50 value is calculated.

Cell_Assay_Workflow A Day 1: Synchronize M-NFS-60 cells in CSF-1 depleted medium B Day 2: Prepare this compound serial dilutions A->B C Seed cells into 96-well plates with CSF-1 and add this compound/vehicle B->C D Incubate for 3 days (37°C, 5% CO2) C->D E Day 5: Add WST-1 reagent to each well D->E F Incubate for 4 hours E->F G Measure absorbance at 440 nm F->G H Data Analysis: Calculate % inhibition and IC50 G->H

Caption: Workflow for a cell-based growth inhibition assay using this compound.

Synthesis

While a detailed, step-by-step synthesis protocol is not publicly available, the synthesis of this compound would likely involve the coupling of a substituted benzyl halide with a 2,4-diaminopyrimidine derivative. The synthesis of related pyrimidine-based kinase inhibitors has been described in the patent literature. Researchers interested in the synthesis of this compound should refer to patents covering 2,4-diaminopyrimidine derivatives as kinase inhibitors.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of c-Fms kinase. Its utility in studying the biological roles of CSF-1R in various physiological and pathological contexts is well-established. This guide provides essential information for researchers utilizing this compound, from its fundamental chemical properties to detailed experimental protocols for its characterization.

References

Pharmacokinetics and pharmacodynamics of GW2580

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of GW2580

Introduction

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS kinase.[1][2][3] As a competitive inhibitor of ATP binding to the CSF-1R kinase domain, this compound effectively blocks the signaling pathway responsible for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[1][3][4] This mechanism of action has positioned this compound as a valuable research tool for investigating the role of these myeloid cells in a variety of pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[5][6][7][8]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the inhibition of CSF-1R signaling. This leads to a reduction in the proliferation and activation of macrophages and microglia.[6][9]

In Vitro Activity

This compound demonstrates high potency and selectivity for CSF-1R (c-FMS) in enzymatic and cellular assays. It completely inhibits human c-FMS kinase at a concentration of 0.06 μM.[2][3][10] The compound shows significant selectivity, being 150- to 500-fold more selective for c-FMS compared to a wide range of other kinases.[4][10]

Target/Assay Cell Line / Condition IC50 / Effect Reference
c-FMS (CSF-1R) Human Kinase Assay30 nM[2][10]
CSF-1R Phosphorylation RAW264.7 Murine Macrophages~10 nM[1][10]
TRKA Activity Kinase Assay0.88 μM[1][10]
Cell Viability CSF-1 Stimulated Mouse BMDMs~100 nM[2][11]
Cell Growth Inhibition CSF-1 Stimulated M-NFS-60 Myeloid Cells0.33 μM[10]
Cell Growth Inhibition CSF-1 Stimulated Human Monocytes0.47 μM[10]
Complete Growth Inhibition CSF-1 Stimulated M-NFS-60 Myeloid Cells0.7 μM[1][3]
Complete Growth Inhibition CSF-1 Stimulated Human Monocytes1 μM[3][10]
Bone Degradation Inhibition Human Osteoclasts, Rat Calvaria80-100% inhibition at 1 μM[3]
In Vivo Activity

Oral administration of this compound has been shown to effectively inhibit CSF-1R signaling in various animal models, leading to reduced macrophage accumulation, suppressed tumor growth, and amelioration of disease pathology in models of arthritis and neurodegeneration.[1][6][10]

Animal Model Dosing Regimen Key Pharmacodynamic Effects Reference
Mouse Model 40 mg/kg (oral)Blocked CSF-1-induced increase in LPS-induced TNF-α production by 63%.[10]
Mouse Model 80 mg/kg (oral, b.i.d.)Completely blocked the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity.[3][10]
Mouse Model 80 mg/kg (oral, b.i.d.)Diminished thioglycolate-induced macrophage accumulation in the peritoneal cavity by 45%.[10]
Rat Adjuvant Arthritis Model 50 mg/kg (oral, b.i.d.)Inhibited joint connective tissue and bone destruction.[1][10]
Mouse 3LL Lung Tumor Model 160 mg/kg (oral)Reduced total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs by over two-fold.[2][10]
Mouse MPTP Model (Parkinson's) Not specifiedAttenuated MPTP-induced CSF1R activation and Iba1-positive cell proliferation.[6][12]
Mouse Model of EOC Ascites Not specifiedReduced infiltration of protumorigenic (M2) macrophages and decreased ascites volume.[8]
APP/PS1 Mouse Model (Alzheimer's) 75 mg/kg/day (in diet)Blocked microglial proliferation and shifted microglia to an anti-inflammatory phenotype.[9][13]

Pharmacokinetics

This compound is orally bioavailable, achieving plasma concentrations sufficient to inhibit CSF-1R signaling in vivo.[1][3]

Parameter Species Dose Value Reference
Maximal Plasma Concentration (Cmax) Mouse20 mg/kg (oral)1.4 μM[1][3][14]
Maximal Plasma Concentration (Cmax) Mouse80 mg/kg (oral)5.6 μM[1][3][14]
Protein Binding Mouse Plasma3 μM93%[3]
Protein Binding Rat Plasma3 μM95%[3]
Protein Binding Human Plasma3 μM98%[3]

Signaling Pathway and Experimental Workflow Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular CSF1R CSF-1R (c-FMS) CSF1R_dimer Dimerized & Autophosphorylated CSF-1R CSF1R->CSF1R_dimer Dimerization ADP ADP CSF1R_dimer->ADP Downstream Downstream Signaling (e.g., MAPK/ERK) CSF1R_dimer->Downstream Activation ATP ATP ATP->CSF1R_dimer Binds to Kinase Domain Response Cell Proliferation, Survival, Differentiation Downstream->Response CSF1 CSF-1 (Ligand) CSF1->CSF1R Binding This compound This compound This compound->CSF1R_dimer Inhibits ATP Binding

G cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Analysis A Induce Disease Model (e.g., MPTP injection in mice) B Animal Grouping: 1. Vehicle Control 2. This compound Treatment A->B C Daily Oral Gavage (e.g., 80 mg/kg this compound in vehicle) B->C D Monitor Animal Health & Behavioral Testing C->D E Tissue Collection (e.g., Brain, Tumors) D->E F Immunohistochemistry (e.g., Iba1 for microglia) E->F G Gene Expression Analysis (e.g., qPCR for Csf1r, Il-6) E->G H Protein Analysis (e.g., ELISA for cytokines) E->H

Experimental Protocols

In Vivo Oral Administration and Formulation

For in vivo studies in rodents, this compound is typically administered via oral gavage or formulated in the diet.[2][15][16]

  • Vehicle/Formulation: A common vehicle for oral gavage is a suspension in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile saline or water.[13][15] For dietary administration, it can be mixed into standard rodent chow.[2]

  • Dosing: Doses in mice have ranged from 20 mg/kg to 160 mg/kg, administered once or twice daily.[1][10] In rats, a dose of 40 mg/kg has been used in arthritis models.[15] Treatment duration varies widely depending on the model, from days to several months.[9][10]

CSF-1 Priming of LPS-Induced Cytokine Production In Vivo

This protocol assesses the ability of this compound to inhibit CSF-1 signaling in a live animal model.[3][4]

  • Animal Model: C3H/HEN or similar mouse strains are used.[4]

  • This compound Administration: Mice are dosed orally with this compound (e.g., 40 mg/kg) or vehicle.[3][4]

  • CSF-1 Priming: After a set time (e.g., 0.5 hours), mice receive an intraperitoneal (i.p.) injection of mouse CSF-1 (e.g., 1.8 µg) or a vehicle control (PBS).[4]

  • LPS Challenge: After another interval (e.g., 4 hours), mice are challenged with an i.p. injection of lipopolysaccharide (LPS) (e.g., 300 µg).[4]

  • Sample Collection & Analysis: Blood is collected 1.5 hours after the LPS injection. Plasma is prepared, and cytokine levels (e.g., TNF-α, IL-6) are measured using specific ELISA kits.[3][4]

In Vitro Cell-Based Assays
  • Cell Lines: CSF-1-dependent cell lines like M-NFS-60 (mouse myeloid) are commonly used to assess the inhibitory effect on proliferation.[3][10] Primary cells such as bone marrow-derived macrophages (BMDMs) and human monocytes are also utilized.[2][3]

  • Proliferation Assay:

    • Cells are plated in 96-well plates in appropriate growth media.

    • Cells are treated with a dose range of this compound.

    • Proliferation is stimulated with a specific mitogen (e.g., CSF-1).

    • After an incubation period (e.g., 48-72 hours), cell viability or proliferation is measured using standard methods like MTT or BrdU incorporation.

Kinase Activity Assay

The direct inhibitory effect of this compound on CSF-1R is measured using in vitro kinase assays.[10]

  • Enzyme Activation: Recombinant human c-FMS (CSF-1R) kinase is activated by autophosphorylation with ATP and MgCl₂.[10]

  • Inhibition Reaction: The activated enzyme is incubated with a substrate (e.g., a peptide) and ATP in the presence of varying concentrations of this compound.

  • Detection: The phosphorylation of the substrate is quantified, typically using radioisotope incorporation (³³P-ATP) or fluorescence-based methods, to determine the IC50 value of the inhibitor.

References

GW2580: A Deep Dive into its Kinase Selectivity Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and orally bioavailable small molecule inhibitor targeting the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2] As an ATP-competitive inhibitor, this compound effectively blocks the catalytic activity of c-FMS kinase, a critical component in the signaling pathway that governs the differentiation, proliferation, and survival of monocytes, macrophages, and osteoclasts.[2][3][4] This targeted action has positioned this compound as a valuable tool in preclinical research across various fields, including oncology, immunology, and neurodegenerative diseases.[2][5] Understanding the precise selectivity profile of a kinase inhibitor is paramount in drug development to anticipate potential on-target efficacy and off-target effects. This technical guide provides a comprehensive overview of the kinase selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Quantitative Selectivity Profile of this compound

The inhibitory activity of this compound has been assessed against its primary target, c-FMS (CSF1R), and a broad panel of other kinases to determine its selectivity. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Kinase TargetIC50 / Kd (nM)Fold Selectivity vs. c-FMS (approx.)Reference
c-FMS (CSF1R) 30 - 60 - [1][6][7]
TrkA880 (IC50)~15-29x[6]
TrkB36 (Kd)~0.6-1.2x[8]
TrkC120 (Kd)~2-4x[8]
b-Raf, CDK4, c-KIT, c-SRC, EGFR, ERBB2/4, ERK2, FLT-3, GSK3, ITK, JAK2, and othersNot specified150-500x[6]
Panel of 186 kinasesNot specifiedHigh selectivity[7][9]
Panel of ~300 kinasesNot specified>100x[5]

Note: IC50 and Kd values are distinct measurements of inhibitor binding and activity, but both provide insights into potency. The fold selectivity is an approximation based on the range of reported c-FMS IC50 values.

The data clearly indicates that this compound is a highly potent inhibitor of c-FMS. While it demonstrates significant selectivity against a wide array of other kinases, notable off-target activity is observed against the Tropomyosin receptor kinase (Trk) family, particularly TrkB.[8] This interaction should be a key consideration in the design and interpretation of studies utilizing this compound.

Signaling Pathway Inhibition by this compound

This compound exerts its effect by competitively binding to the ATP-binding pocket of the c-FMS kinase domain. This prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the entire signaling cascade.

GW2580_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 (Ligand) CSF1R CSF1R (c-FMS) Tyrosine Kinase Domain CSF1->CSF1R:f0 Binding & Dimerization ADP ADP CSF1R:f1->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R:f1->Downstream Phosphorylation ATP ATP ATP->CSF1R:f1 Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response This compound This compound This compound->CSF1R:f1 Inhibition

Caption: c-FMS signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is reliant on robust and reproducible experimental methodologies. A commonly employed method for measuring kinase activity and inhibitor potency is the ADP-Glo™ Kinase Assay.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. A decrease in ADP production in the presence of an inhibitor is indicative of its inhibitory potential.

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the initial kinase activity.

General Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the this compound stock solution to create a concentration gradient.

    • Prepare the kinase reaction buffer containing the kinase, substrate (a peptide or protein to be phosphorylated), and ATP. The concentration of ATP should be close to its Km value for the specific kinase to ensure accurate IC50 determination.

    • Prepare the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.

  • Kinase Reaction:

    • In a multi-well plate, add the kinase and substrate to each well.

    • Add the different concentrations of this compound to the test wells. Include a positive control (no inhibitor) and a negative control (no kinase).

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent to each well.

    • Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence of each well using a luminometer.

    • Calculate the percentage of kinase inhibition for each this compound concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.

Kinase_Selectivity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Inhibitor, Kinase, Substrate, ATP) serial_dilution Serial Dilution of this compound reagent_prep->serial_dilution reaction_setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) reagent_prep->reaction_setup serial_dilution->reaction_setup reaction_init Initiate Reaction with ATP reaction_setup->reaction_init incubation Incubation reaction_init->incubation adp_detection ADP Detection (ADP-Glo™ Reagents) incubation->adp_detection luminescence Measure Luminescence adp_detection->luminescence percent_inhibition Calculate % Inhibition luminescence->percent_inhibition dose_response Plot Dose-Response Curve percent_inhibition->dose_response ic50 Determine IC50 Value dose_response->ic50

Caption: Experimental workflow for determining kinase inhibitor IC50 values.

Conclusion

This compound is a highly potent and selective inhibitor of c-FMS kinase. Its selectivity has been demonstrated against a wide range of other kinases, although noteworthy interactions with the Trk family of kinases exist. A thorough understanding of this selectivity profile, facilitated by robust biochemical assays, is crucial for the effective application of this compound in preclinical research and for guiding the development of next-generation kinase inhibitors with improved specificity and therapeutic potential.

References

The Dual Facets of GW2580: A Technical Guide to its In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R), also known as c-FMS. By acting as an ATP-competitive inhibitor, this compound effectively blocks the signaling cascade initiated by CSF-1, a key regulator of monocyte, macrophage, and microglia survival, proliferation, and differentiation. This targeted action has positioned this compound as a valuable research tool and a potential therapeutic agent in a variety of pathological contexts, including oncology, neuroinflammation, and autoimmune disorders. This technical guide provides a comprehensive overview of the in vivo and in vitro effects of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action and experimental applications.

Mechanism of Action: Targeting the CSF-1/CSF-1R Signaling Axis

This compound exerts its biological effects by selectively inhibiting the tyrosine kinase activity of CSF-1R.[1] The binding of CSF-1 to its receptor, CSF-1R, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream cascades that regulate cell survival, proliferation, and differentiation. This compound competitively binds to the ATP-binding pocket of the CSF-1R kinase domain, preventing ATP from binding and thereby inhibiting the autophosphorylation process and subsequent downstream signaling.[2][3] This blockade of CSF-1R signaling primarily impacts cells of the myeloid lineage, particularly macrophages and microglia.[4][5]

Recent studies have highlighted that this compound treatment leads to the downregulation of M2-related markers and signaling pathways such as ERK1/2 and MAPK in glioblastoma-associated macrophages and microglial cells (GAMs).[6]

cluster_membrane Cell Membrane CSF1R_dimer CSF-1R Dimer P_CSF1R Phosphorylated CSF-1R CSF1R_dimer->P_CSF1R Autophosphorylation CSF1 CSF-1 (Ligand) CSF1->CSF1R_dimer Binds ATP ATP ATP->P_CSF1R This compound This compound This compound->CSF1R_dimer Inhibits Downstream Downstream Signaling (e.g., ERK/MAPK) P_CSF1R->Downstream Response Cellular Responses (Survival, Proliferation, Differentiation) Downstream->Response

Caption: Mechanism of this compound Action on the CSF-1R Signaling Pathway.

In Vitro Effects of this compound

The in vitro activity of this compound has been extensively characterized across various cell types and assays, demonstrating its potency and selectivity for CSF-1R.

Quantitative Data Summary
ParameterSystem/Cell LineValueReference(s)
IC50 c-FMS (CSF-1R) Kinase30 nM[7][8]
c-FMS Kinase (ADP-Glo Assay)52.4 nM[9][10]
CSF-1 Stimulated M-NFS-60 Myeloid Tumor Cells0.33 µM[7]
CSF-1 Stimulated Human Monocytes0.47 µM[7]
CSF-1 Stimulated Bone Marrow-Derived Macrophages (BMDMs)~100 nM[8][11]
CSF1R Phosphorylation in RAW264.7 Macrophages~10 nM[2][7]
TRKA Kinase0.88 µM[2][7]
VEGF Stimulated HUVECs12 µM[7]
Serum Stimulated NSO Myeloid Tumor Cells13.5 µM[7]
BT-474 Breast Tumor Cells21 µM[2]
A549 Lung Carcinoma Cells> 30 µM[2]
Inhibition Human c-FMS KinaseComplete inhibition at 0.06 µM[2][12][13]
CSF-1-induced growth of M-NFS-60 cells and human monocytesComplete inhibition at 1 µM[7][12][13]
Bone degradation in human osteoclast, rat calvaria, and rat fetal long bone culturesComplete inhibition at 1 µM[7][12][13]
PTH-induced calcium release30-40% inhibition at 0.1-0.3 µM; complete inhibition at ≥ 1 µM[2][12]
Key In Vitro Experimental Protocols

2.2.1. c-FMS Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

  • Enzyme Activation: Recombinant human c-FMS kinase is activated by autophosphorylation through incubation with ATP and MgCl₂.[7]

  • Reaction Mixture: The activated enzyme is incubated in a 96-well plate with varying concentrations of this compound.

  • Kinase Reaction: The kinase reaction is initiated by adding a substrate (e.g., poly(E,Y)4:1) and ATP.

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Measurement: Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal proportional to the ADP concentration.

  • Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.[9][10]

2.2.2. Cell Proliferation Assay (e.g., M-NFS-60 cells)

This protocol assesses the effect of this compound on the proliferation of CSF-1-dependent cells.

  • Cell Seeding: M-NFS-60 myeloid cells are seeded in a 96-well plate in a growth medium.

  • Treatment: Cells are treated with varying concentrations of this compound in the presence of a stimulating factor, such as CSF-1.

  • Incubation: The plate is incubated for a defined period (e.g., 3 days).

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or by spectrophotometry.

  • Data Analysis: The IC50 for growth inhibition is calculated from the dose-response curve.[2]

2.2.3. Bone Resorption Assay (Rat Fetal Long Bone)

This assay evaluates the impact of this compound on osteoclast-mediated bone degradation.

  • Bone Culture: Fetal rat long bones are pre-labeled with ⁴⁵Ca and cultured.

  • Stimulation and Treatment: Bone resorption is stimulated with parathyroid hormone (PTH), and the cultures are treated with different concentrations of this compound.

  • Measurement of Calcium Release: After a culture period, the amount of ⁴⁵Ca released into the medium is measured as an indicator of bone resorption.

  • Data Analysis: The percentage inhibition of PTH-induced calcium release is calculated for each this compound concentration.[12]

In Vivo Effects of this compound

This compound's oral bioavailability allows for systemic administration in various animal models, where it has demonstrated significant efficacy in modulating macrophage function in disease settings.

Quantitative Data Summary
Model/SystemAnimalDosage and AdministrationKey FindingsReference(s)
Tumor Growth Inhibition Mice with M-NFS-60 tumors20 and 80 mg/kg, oral, twice dailyDose-related decrease in tumor cells; 80 mg/kg completely blocked tumor growth.[2][12]
Mice with 3LL lung tumors160 mg/kg/day>2-fold reduction in total CD45+CD11b+ myeloid cells and CD11b+F4/80+ TAMs.[7][8]
Anti-inflammatory Effects Adjuvant arthritis model50 mg/kg, oral, twice dailyInhibited joint connective tissue and bone destruction.[2][7]
Mice with LPS-induced inflammation40 mg/kg, oralBlocked CSF-1-primed increase in LPS-induced TNF-α production by 63%.[7]
Neuroinflammation and Neurodegeneration Spinal cord injury (SCI) mice0.1% in diet (~150 mg/kg/day)Improved motor function, inhibited microglia proliferation.[8]
Parkinson's Disease (MPTP model)Not specifiedAttenuated MPTP-induced microglial proliferation and neuroinflammatory response.[14][15]
Alzheimer's Disease model75 mg/kg/day, oral gavageAttenuated disease progression.[16][17]
Macrophage Accumulation Thioglycolate-induced peritonitis in mice80 mg/kg, oral, twice dailyDiminished macrophage accumulation in the peritoneal cavity by 45%.[7]
Key In Vivo Experimental Protocols

3.2.1. Tumor Growth Model (M-NFS-60 Xenograft)

This protocol assesses the anti-tumor efficacy of this compound in a CSF-1-dependent tumor model.

  • Tumor Cell Implantation: M-NFS-60 cells are injected intraperitoneally (i.p.) into mice.

  • Treatment Administration: this compound is administered orally (e.g., by gavage) at specified doses (e.g., 20 and 80 mg/kg) twice a day, starting before tumor cell injection.

  • Tumor Burden Assessment: After a set period (e.g., 4 days), mice are euthanized, and the number of tumor cells in the peritoneal cavity is counted.

  • Data Analysis: The change in tumor cell number relative to the vehicle-treated control group is determined.[12]

Start Start Inject Inject M-NFS-60 cells intraperitoneally into mice Start->Inject Treat Administer this compound (e.g., 20 or 80 mg/kg, oral, b.i.d.) or Vehicle Control Inject->Treat Wait Wait for a defined period (e.g., 4 days) Treat->Wait Assess Assess tumor burden (count peritoneal cells) Wait->Assess Analyze Analyze data and compare treatment groups Assess->Analyze End End Analyze->End

Caption: Workflow for an In Vivo Tumor Growth Inhibition Study.

3.2.2. Neuroinflammation Model (Spinal Cord Injury)

This protocol evaluates the neuroprotective effects of this compound.

  • Pre-treatment: Mice are fed a diet containing this compound (e.g., 0.1%) for a period before the injury.

  • Spinal Cord Injury: A lateral spinal cord hemisection is performed.

  • Continued Treatment: The this compound-containing diet is maintained for a set duration post-injury.

  • Behavioral Analysis: Motor function is assessed using tests like the open-field test or CatWalk™.

  • Histological Analysis: Spinal cord tissue is collected for analysis of microglial proliferation (e.g., Iba1/Ki-67 staining), gliosis, and myelin integrity.

  • Data Analysis: Behavioral scores and histological parameters are compared between this compound-treated and control groups.[4]

Selectivity and Off-Target Effects

This compound exhibits high selectivity for c-FMS kinase. It has been tested against a panel of other kinases and found to be largely inactive.[12][13] For instance, it is 150- to 500-fold more selective for c-FMS compared to kinases such as b-Raf, CDK4, c-KIT, c-SRC, EGFR, and JAK2.[7] However, some off-target activity has been noted, particularly against TRKA, with an IC50 of 0.88 µM.[2][7] It is also reported to have some activity against FLT3 and c-Kit.[4] This selectivity profile is crucial for interpreting experimental results and considering its therapeutic potential.

Conclusion

This compound is a well-characterized and selective inhibitor of CSF-1R, with demonstrated potent effects both in vitro and in vivo. Its ability to modulate the function of macrophages and microglia makes it an indispensable tool for research in oncology, immunology, and neuroscience. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals to design and interpret experiments aimed at further elucidating the roles of CSF-1R signaling in health and disease and exploring the therapeutic utility of its inhibition. The high selectivity of this compound, coupled with its oral bioavailability, underscores its value in preclinical studies. However, careful consideration of its off-target activities at higher concentrations is warranted for the accurate interpretation of experimental outcomes.

References

GW2580 in Macrophage Differentiation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This document provides an in-depth examination of the role of GW2580, a selective c-Fms kinase inhibitor, in the differentiation and polarization of macrophages. It details the compound's mechanism of action, its effects on signaling pathways, and summarizes key quantitative data from preclinical studies. Detailed experimental protocols are provided to facilitate the replication and further investigation of its biological activities.

Introduction: Macrophage Differentiation and the CSF-1/CSF-1R Axis

Macrophages are highly plastic cells of the innate immune system that play a critical role in tissue homeostasis, inflammation, and disease pathogenesis. Their differentiation from monocytic precursors and subsequent polarization into distinct functional phenotypes are tightly regulated by microenvironmental cues. A key regulator of this process is the Colony-Stimulating Factor 1 (CSF-1) and its cognate receptor, the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. The CSF-1/CSF-1R signaling axis is essential for the survival, proliferation, and differentiation of monocytes and macrophages[1][2].

Macrophage polarization is often simplified into two main phenotypes: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory and tissue-reparative macrophages. In many pathological conditions, such as cancer and fibrosis, an abundance of M2-like macrophages, often referred to as Tumor-Associated Macrophages (TAMs), contributes to disease progression and immunosuppression[3][4].

This compound is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Fms kinase[1][2][5]. By targeting the primary signaling pathway governing macrophage development, this compound serves as a critical tool for investigating the role of macrophages in various biological processes and as a potential therapeutic agent for diseases driven by macrophage activity.

Mechanism of Action

This compound functions as a competitive inhibitor of ATP binding to the kinase domain of the c-Fms receptor[6][7][8]. This action prevents the autophosphorylation of the receptor, which is the critical first step in initiating the downstream signaling cascade upon CSF-1 binding[1][9]. By blocking this event, this compound effectively abrogates CSF-1-mediated signaling, leading to the inhibition of macrophage proliferation, differentiation, and survival[1][2][9]. Its high selectivity for c-Fms kinase over other kinases makes it a precise tool for studying the CSF-1R pathway[1][2].

cluster_membrane Cell Membrane CSF1R CSF-1R (c-Fms) ATP_Site ATP Binding Site CSF1R->ATP_Site P Receptor Autophosphorylation ATP_Site->P Enables CSF1 CSF-1 Ligand CSF1->CSF1R Binds This compound This compound This compound->ATP_Site Competitively Blocks Block Inhibition ATP ATP ATP->ATP_Site Binds Downstream Downstream Signaling (Survival, Proliferation, Differentiation) P->Downstream Block->P

Caption: Mechanism of this compound Action.

Effects on Macrophage Differentiation and Polarization

The primary consequence of CSF-1R inhibition by this compound is the disruption of monocyte-to-macrophage differentiation and the modulation of macrophage polarization.

  • Inhibition of Differentiation and Proliferation: this compound effectively inhibits the CSF-1-dependent growth and survival of myeloid precursor cells and monocytes[1][2][9]. This leads to a reduction in the overall number of macrophages in treated tissues.

  • Modulation of Polarization: this compound significantly skews the macrophage population away from the M2 phenotype. Studies consistently show that treatment with this compound leads to a depletion of M2 macrophages, identified by markers such as CD206 and Arginase-1[3][10]. In some contexts, this M2 reduction is accompanied by a relative increase in the proportion of M1 macrophages (CD86+, iNOS+)[3][10]. This reprogramming of the macrophage microenvironment from an immunosuppressive (M2-dominant) to a pro-inflammatory (M1-dominant) state is a key therapeutic rationale for its use in oncology[4][11].

Impact on Signaling Pathways

By inhibiting the initial phosphorylation of CSF-1R, this compound prevents the activation of multiple downstream signaling cascades crucial for macrophage function.

  • CSF-1R Cascade: The binding of CSF-1 to CSF-1R normally induces receptor dimerization and autophosphorylation on tyrosine residues. This compound directly blocks this phosphorylation event[9].

  • Downstream Effectors: The activated CSF-1R recruits and phosphorylates numerous signaling proteins to activate pathways essential for cell survival and proliferation. Studies have shown that this compound treatment leads to the significant ablation of downstream pathways including AKT, NF-κB, ERK1/2, and MAPK, which are essential for M2 polarization and cell survival[3][11].

cluster_downstream CSF1 CSF-1 CSF1R CSF-1R (c-Fms) CSF1->CSF1R Binds P pY CSF1R->P Autophosphorylation This compound This compound This compound->CSF1R Inhibits PI3K PI3K P->PI3K MAPK MAPK/ERK P->MAPK AKT AKT PI3K->AKT NFkB NF-κB AKT->NFkB Response Cellular Response: • Survival • Proliferation • M2 Polarization AKT->Response MAPK->NFkB MAPK->Response NFkB->Response

Caption: this compound Inhibition of CSF-1R Signaling.

Quantitative Data Summary

The efficacy of this compound has been quantified in numerous enzymatic, cellular, and in vivo assays.

Table 1: In Vitro Efficacy of this compound

Assay Type Target/Cell Line Parameter Value Reference(s)
Kinase Inhibition Human c-FMS (in vitro) IC₅₀ 30-60 nM [6][7]
Kinase Inhibition Human c-FMS (in vitro) Kᵢ 1.6 nM [7]
Receptor Phosphorylation RAW264.7 Macrophages IC₅₀ ~10 nM [6][9]
Cell Growth Inhibition CSF-1-dependent M-NFS-60 Complete Inhibition 0.7 µM [1][6]
Cell Growth Inhibition Human Monocytes (CSF-1 induced) Complete Inhibition 1.0 µM [1][2]

| Cell Growth Inhibition | Bone Marrow-Derived Macrophages | IC₅₀ | ~100 nM |[9] |

Table 2: Effect of this compound on Macrophage Polarization Markers

Model Treatment M1 Markers (Gene/Protein) Effect M2 Markers (Gene/Protein) Effect Reference(s)
Murine Myocardial Infarction In vivo this compound IL-6, IL-1β Increased Arginase-1, CD206 Decreased [10]
4T1 Breast Tumor In vivo this compound-loaded scaffold CD86, iNOS, IL-1β Increased CD206, CD163 Decreased [3]
Patient-derived GAMs 1 µM this compound (in vitro) M1-like markers Increased M2-related markers Decreased [11]
Murine EOC Ascites In vivo this compound M1 Macrophage Count No significant change M2 Macrophage Count Decreased [12]

| MPTP Mouse Model | In vivo this compound | Nos2, Gp91phox, IL-6, IL-1b | Decreased (neuroinflammation) | Mrc1 (CD206) | Attenuated MPTP-induced reduction |[13] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of findings. Below are summarized protocols based on cited literature.

In Vitro Inhibition of CSF-1R Phosphorylation
  • Cell Line: RAW264.7 murine macrophages[9].

  • Protocol:

    • Cells are serum-starved for 4-6 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 10 nM, 100 nM, 1000 nM) or vehicle (DMSO) for 1-2 hours[9].

    • Stimulate cells with recombinant CSF-1 (e.g., 10 ng/mL) for 20 minutes[9].

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Immunoprecipitate CSF-1R from cell lysates using an anti-CSF-1R antibody.

    • Perform SDS-PAGE and Western blot analysis.

    • Probe the membrane with an anti-phosphotyrosine antibody to detect phosphorylated CSF-1R.

    • Strip and re-probe the membrane with an anti-total CSF-1R antibody for loading control[9].

Macrophage Polarization Assay
  • Cell Source: Primary murine bone marrow-derived macrophages (BMDMs) or human peripheral blood monocytes[3].

  • Protocol:

    • Differentiation: Culture bone marrow cells with M-CSF or human monocytes with M-CSF/GM-CSF to generate macrophages[14].

    • Polarization & Treatment: To induce M2 polarization, stimulate macrophages with cytokines like IL-4 and IL-10 in the presence of M-CSF[3]. Concurrently, treat cells with this compound at desired concentrations (e.g., 1 µM) or vehicle control.

    • Incubate for 24-96 hours[3][11].

    • Analysis:

      • Flow Cytometry (FACS): Harvest cells and stain with fluorescently-conjugated antibodies against macrophage markers (e.g., F4/80 or CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2)[3]. Analyze using a flow cytometer.

      • Quantitative RT-PCR (qRT-PCR): Isolate total RNA from cell lysates. Synthesize cDNA and perform qRT-PCR using primers for M1 genes (e.g., iNOS, IL-1β) and M2 genes (e.g., Arg1, CD163, CD206)[3]. Normalize expression to a housekeeping gene like GAPDH.

In Vivo Administration and Analysis
  • Animal Model: Mouse models of cancer (e.g., ID8 ovarian cancer) or inflammation[12].

  • Protocol:

    • Drug Formulation: Prepare this compound in a vehicle suitable for oral administration, such as 0.1% hydroxypropyl methylcellulose with 0.1% Tween 20 in distilled water[12].

    • Administration: Administer this compound daily via oral gavage at a dose ranging from 40 to 160 mg/kg[12][15].

    • Tissue Harvest: At the end of the treatment period, harvest tissues of interest (e.g., tumors, peritoneal ascites fluid).

    • Analysis:

      • Flow Cytometry: Process tissues into single-cell suspensions. Stain cells for immune markers (e.g., CD45, F4/80, CD11b, CD86, CD206) to quantify macrophage populations and their polarization state[3][12].

      • Immunohistochemistry (IHC): Fix tissues in formalin, embed in paraffin, and perform IHC staining on tissue sections for macrophage markers like Iba1 or F4/80 to visualize macrophage infiltration[16].

start Start: Isolate Primary Cells (e.g., Bone Marrow) culture Culture with M-CSF to differentiate into macrophages (BMDMs) start->culture split Split Culture culture->split treat_vehicle Treat with Vehicle (DMSO) + M2-polarizing stimuli (e.g., IL-4, IL-10) split->treat_vehicle Control treat_gw Treat with this compound + M2-polarizing stimuli (e.g., IL-4, IL-10) split->treat_gw Experimental incubate Incubate for 24-48h treat_vehicle->incubate treat_gw->incubate harvest Harvest Cells for Analysis incubate->harvest facs Flow Cytometry: Stain for CD11b, CD86, CD206 harvest->facs qpcr qRT-PCR: Analyze M1/M2 gene expression harvest->qpcr

Caption: Workflow for In Vitro Macrophage Polarization Assay.

Conclusion

This compound is a well-characterized, selective inhibitor of the CSF-1R (c-Fms) kinase. Its mechanism of action, centered on the blockade of ATP binding and subsequent inhibition of receptor autophosphorylation, effectively abrogates CSF-1 signaling. This leads to a profound impact on macrophage biology, primarily by inhibiting the differentiation of monocytic precursors and by skewing macrophage polarization away from the M2 phenotype. The quantitative data robustly support its potency and effects on cellular markers and pathways. The detailed experimental protocols provide a framework for its application in research. As a tool, this compound is invaluable for elucidating the role of macrophages in health and disease. Therapeutically, its ability to modulate the tumor microenvironment and other macrophage-driven pathologies highlights the potential of CSF-1R inhibition as a strategy in oncology and inflammatory diseases.

References

The Impact of GW2580 on Core Biological Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and selective, orally bioavailable small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF1R), also known as c-FMS kinase.[1][2][3] As a competitive inhibitor of ATP binding to the CSF1R kinase domain, this compound effectively blocks the downstream signaling cascades initiated by the binding of its ligands, colony-stimulating factor-1 (CSF-1) and interleukin-34 (IL-34).[1][4] This inhibition has profound effects on the survival, proliferation, differentiation, and function of CSF1R-expressing cells, primarily monocytes, macrophages, microglia, and osteoclasts.[3][4] This technical guide provides a comprehensive overview of the biological pathways affected by this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of the key signaling and experimental workflows.

Core Mechanism of Action: Inhibition of CSF-1R Signaling

The primary molecular target of this compound is the CSF1R, a receptor tyrosine kinase.[2] Upon ligand binding (CSF-1 or IL-34), CSF1R dimerizes and autophosphorylates specific tyrosine residues within its intracellular domain.[4][5] This autophosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream pathways crucial for cell function. This compound competitively binds to the ATP-binding pocket of the CSF1R kinase domain, preventing this autophosphorylation and subsequent signal transduction.[1][3]

The downstream signaling pathways affected by the inhibition of CSF1R by this compound include the phosphatidylinositol 3-kinase (PI3K)/AKT pathway, which is critical for cell survival, and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which regulates proliferation and differentiation.[4][5][6]

cluster_membrane cluster_cytoplasm CSF-1 CSF-1 / IL-34 CSF1R CSF1R CSF-1->CSF1R Binds pCSF1R pCSF1R (Autophosphorylation) CSF1R->pCSF1R Dimerization & Autophosphorylation This compound This compound This compound->CSF1R Inhibits (ATP Competition) PI3K PI3K pCSF1R->PI3K MAPK_ERK MAPK/ERK pCSF1R->MAPK_ERK AKT AKT PI3K->AKT Downstream Downstream Effects (Survival, Proliferation, Differentiation, Function) AKT->Downstream MAPK_ERK->Downstream

Caption: Mechanism of this compound action on the CSF-1/CSF1R signaling pathway.

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50 ValueReference
c-FMS Kinase ActivityHuman c-FMS kinase~0.06 µM (complete inhibition)[1][2][3]
CSF1R PhosphorylationRAW264.7 murine macrophages~10 nM[1][7][8]
CSF-1-stimulated GrowthM-NFS-60 mouse myeloid cells0.33 µM[8]
CSF-1-stimulated GrowthHuman monocytes0.47 µM[8]
TRKA ActivityN/A0.88 µM[1][8]
Bone DegradationHuman osteoclasts, rat calvaria, rat fetal long bone~1 µM (complete inhibition)[2][3][8]

Table 2: In Vivo Effects of this compound

ModelDosageEffectReference
M-NFS-60 Tumor Growth in Mice80 mg/kg (oral administration)Complete blockage of tumor growth[1]
Adjuvant-induced Arthritis in Rats50 mg/kg (twice daily)Inhibition of joint connective tissue and bone destruction[1]
Thioglycolate-induced Macrophage Accumulation in Mice80 mg/kg (twice daily)45% reduction in macrophage accumulation[8]
3LL Lung Tumor Model in Mice160 mg/kg>2-fold reduction of CD11b+ myeloid cells, TAMs, and MDSCs[8]

Key Biological Pathways and Cellular Processes Affected by this compound

Microglial and Macrophage Proliferation and Survival

This compound effectively inhibits the proliferation of microglia and macrophages, which are highly dependent on CSF1R signaling for their maintenance and expansion.[5][9] This effect is particularly relevant in pathological conditions characterized by microgliosis or macrophage infiltration, such as neurodegenerative diseases, spinal cord injury, and cancer.[5][9] In models of Parkinson's disease, this compound attenuated microglial proliferation without causing depletion of the resident microglial population.[5][10]

Macrophage Polarization

This compound can modulate the polarization of macrophages, shifting them from a pro-tumorigenic M2 phenotype to an anti-tumorigenic M1 phenotype.[6][11] In the context of glioblastoma, treatment with this compound led to the downregulation of M2-related markers (e.g., MRC1) and an increase in M1-like markers.[6] This reprogramming of tumor-associated macrophages (TAMs) can enhance anti-tumor immune responses.[6]

Macrophage Macrophage M2_Macrophage M2 Macrophage (Pro-tumor) Macrophage->M2_Macrophage Polarization M1_Macrophage M1 Macrophage (Anti-tumor) M2_Macrophage->M1_Macrophage Reprogramming This compound This compound CSF1R_signaling CSF1R Signaling This compound->CSF1R_signaling Inhibits CSF1R_signaling->M2_Macrophage Promotes

Caption: this compound-mediated reprogramming of macrophage polarization.
Neuroinflammation

By inhibiting microglial activation and proliferation, this compound reduces neuroinflammation.[5] In animal models of Parkinson's disease, this compound treatment significantly decreased the mRNA levels of pro-inflammatory factors.[5][10] This anti-inflammatory effect contributes to the neuroprotective properties of this compound observed in various neurodegenerative disease models.[5][12]

Tumor Microenvironment and Angiogenesis

This compound alters the tumor microenvironment by reducing the infiltration of immunosuppressive myeloid cells, such as TAMs and myeloid-derived suppressor cells (MDSCs).[7][8] This can lead to a reduction in tumor angiogenesis and a reversal of resistance to anti-angiogenic therapies.[7] Combination therapy of this compound with an anti-VEGFR-2 antibody has been shown to synergistically suppress tumor growth.[7]

Bone Metabolism

CSF1R signaling is essential for the differentiation and function of osteoclasts, the cells responsible for bone resorption.[3] By inhibiting CSF1R, this compound effectively blocks osteoclast activity, leading to the inhibition of bone degradation.[2][3] This suggests a potential therapeutic application for this compound in diseases characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis.[2][3]

Response to Oxidative Stress

Recent studies have indicated that this compound may sensitize microglia to reactive oxygen species (ROS).[4][13] Transcriptomic analysis of microglia from this compound-treated mice revealed a downregulation of genes involved in the glutathione metabolic process and response to oxidative stress.[4][13]

Detailed Experimental Protocols

In Vitro CSF1R Phosphorylation Inhibition Assay

Objective: To determine the IC50 of this compound for the inhibition of CSF-1-induced CSF1R phosphorylation in macrophages.

Cell Line: RAW264.7 murine macrophages.[7]

Materials:

  • RAW264.7 cells

  • Complete DMEM media

  • Recombinant murine CSF-1 (e.g., 10 ng/mL)[7]

  • This compound (dissolved in DMSO)[7]

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-CSF1R, anti-total-CSF1R

  • Secondary antibody: HRP-conjugated anti-rabbit IgG

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Seed RAW264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 0, 1, 10, 100, 1000 nM) for 1 hour.[7]

  • Stimulate the cells with 10 ng/mL of CSF-1 for 15 minutes.[7]

  • Wash the cells with ice-cold PBS and lyse them.

  • Determine protein concentration using a BCA assay.

  • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phospho-CSF1R and total-CSF1R.

  • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Visualize bands using a chemiluminescent substrate and imaging system.

  • Quantify band intensities and calculate the ratio of phospho-CSF1R to total-CSF1R.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

Start Start Cell_Seeding Seed RAW264.7 cells Start->Cell_Seeding Serum_Starvation Serum starve cells Cell_Seeding->Serum_Starvation GW2580_Treatment Pre-treat with this compound (various concentrations) Serum_Starvation->GW2580_Treatment CSF1_Stimulation Stimulate with CSF-1 GW2580_Treatment->CSF1_Stimulation Lysis Cell Lysis CSF1_Stimulation->Lysis Western_Blot Western Blot for p-CSF1R and total CSF1R Lysis->Western_Blot Quantification Quantify band intensities Western_Blot->Quantification IC50_Calculation Calculate IC50 Quantification->IC50_Calculation End End IC50_Calculation->End

Caption: Experimental workflow for determining the IC50 of this compound.
In Vivo Tumor Growth Inhibition Study

Objective: To evaluate the effect of this compound on the growth of CSF-1-dependent tumors in a murine model.

Animal Model: C57BL/6 mice.

Tumor Cell Line: M-NFS-60 (CSF-1-dependent myeloid tumor cells).[2]

Materials:

  • M-NFS-60 cells

  • C57BL/6 mice

  • This compound

  • Vehicle control (e.g., 0.5% hydroxypropyl methylcellulose, 0.1% Tween 80)

  • Calipers

Protocol:

  • Inject 1 x 10^7 M-NFS-60 cells intraperitoneally into C57BL/6 mice.[2]

  • Randomly assign mice to treatment groups (e.g., vehicle, 20 mg/kg this compound, 80 mg/kg this compound).[1]

  • Administer this compound or vehicle orally twice daily, starting 1 hour before tumor cell injection.[2]

  • Monitor tumor growth by measuring tumor volume with calipers at regular intervals for subcutaneous models, or by counting intraperitoneal cells at the end of the study.[2][7]

  • At the end of the study (e.g., day 4 for intraperitoneal model), euthanize the mice and collect tumors or peritoneal cells.[2]

  • Analyze the data to compare tumor growth between the treatment groups.

Conclusion

This compound is a selective and potent inhibitor of CSF1R signaling, with significant effects on a range of biological pathways. Its ability to modulate the proliferation and function of macrophages, microglia, and osteoclasts underlies its therapeutic potential in oncology, neuroinflammatory disorders, and bone diseases. This guide provides a foundational understanding of the mechanisms of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their exploration of this promising therapeutic agent. Further research will continue to elucidate the full spectrum of its biological effects and clinical applications.

References

GW2580: A Technical Guide to Studying CSF-1R Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GW2580, a potent and selective inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), for studying its signaling pathways. This document outlines this compound's mechanism of action, summarizes key quantitative data, provides detailed experimental protocols, and visualizes critical pathways and workflows.

Introduction to this compound

This compound is an orally bioavailable small molecule that acts as a competitive inhibitor of ATP binding to the CSF-1R (also known as c-FMS) kinase.[1] Its high selectivity makes it a valuable tool for investigating the physiological and pathological roles of CSF-1R signaling, which is crucial for the survival, proliferation, differentiation, and function of monocytes, macrophages, and microglia.[2][3] Dysregulated CSF-1R signaling has been implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.[4][5]

Mechanism of Action

This compound selectively targets the tyrosine kinase activity of CSF-1R.[6] The binding of its ligands, CSF-1 or IL-34, induces the dimerization and autophosphorylation of CSF-1R, initiating downstream signaling cascades.[3] this compound prevents this autophosphorylation, thereby blocking the activation of subsequent pathways.

The primary signaling pathways downstream of CSF-1R that are inhibited by this compound include:

  • PI3K/AKT Pathway: Involved in cell survival and proliferation.[7][8]

  • MAPK/ERK Pathway: Regulates cell proliferation, differentiation, and survival.[9][10]

By inhibiting these pathways, this compound can modulate the function of CSF-1R-dependent cells.

Mechanism of Action of this compound cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Binds PI3K PI3K CSF1R->PI3K Activates MAPK MAPK/ERK CSF1R->MAPK Activates This compound This compound This compound->CSF1R Inhibits (ATP Competition) AKT AKT PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation MAPK->Proliferation

Figure 1: Mechanism of Action of this compound on CSF-1R Signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound based on various in vitro and in vivo studies.

Table 1: In Vitro Inhibitory Activity of this compound

Target/AssayCell Line/SystemIC50 ValueReference
c-FMS (CSF-1R) KinaseHuman (in vitro kinase assay)30 nM[11]
c-FMS (CSF-1R) KinaseHuman (in vitro kinase assay)52.4 nM[12][13]
c-FMS (CSF-1R) KinaseHuman (in vitro kinase assay)60 nM[14][15]
CSF-1R PhosphorylationRAW264.7 Murine Macrophages~10 nM[1][2]
CSF-1 Stimulated GrowthM-NFS-60 Myeloid Cells0.33 µM[11]
CSF-1 Stimulated GrowthHuman Monocytes0.47 µM[11]
CSF-1 Stimulated GrowthMurine Bone Marrow-Derived Macrophages (BMDMs)~100 nM[2]
TRKA Kinase Activity-0.88 µM[1][11]
VEGF Stimulated GrowthHuman Umbilical Vein Endothelial Cells (HUVEC)12 µM[11]
Serum Stimulated GrowthNSO Myeloid Tumor Cells13.5 µM[11]
Serum Stimulated GrowthBT474 Breast Tumor Cells21 µM[11]

Table 2: In Vivo Efficacy and Dosing of this compound

Animal ModelDosing RegimenEffectReference
Mice with 3LL Lung Carcinoma160 mg/kg, once daily (oral gavage)>2-fold reduction in CD45+CD11b+ myeloid cells and TAMs[2]
Mice with M-NFS-60 Tumors80 mg/kg, twice daily (oral gavage)Complete blockage of tumor growth[14]
Mice (CSF-1 Priming Model)40 mg/kg (oral)63% block of CSF-1-induced TNF-α production[11]
Mice with ID8 Ovarian Cancer160 mg/kg, dailyReduction in ascites volume[16]
Mice (MPTP Model of Parkinson's)80 mg/kg (oral gavage) every 12 hoursAttenuated MPTP-induced microglial proliferation[4]
Mice (Spinal Cord Injury)0.1% in dietInhibited microglia proliferation[6]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro CSF-1R Phosphorylation Assay

This protocol is adapted from studies on RAW264.7 murine macrophages.[2]

Objective: To determine the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation.

Materials:

  • RAW264.7 murine macrophages

  • DMEM with 10% FBS and antibiotics

  • Recombinant murine CSF-1

  • This compound

  • DMSO (vehicle)

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and transfer system

  • PVDF membranes

  • Primary antibodies: anti-phospho-CSF-1R (Tyr723), anti-total-CSF-1R

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture: Culture RAW264.7 cells in DMEM with 10% FBS until they reach 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours in serum-free DMEM.

  • This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for 1-2 hours.

  • CSF-1 Stimulation: Stimulate the cells with 10-50 ng/mL of recombinant murine CSF-1 for 5-15 minutes at 37°C.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with the primary anti-phospho-CSF-1R antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using a chemiluminescent substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-CSF-1R antibody to normalize for protein loading.

  • Densitometry: Quantify the band intensities to determine the IC50 of this compound.

Workflow for In Vitro CSF-1R Phosphorylation Assay cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis A Culture RAW264.7 Cells B Serum Starve A->B C Pre-treat with this compound B->C D Stimulate with CSF-1 C->D E Cell Lysis D->E F Protein Quantification E->F G Western Blot for p-CSF-1R F->G H Western Blot for Total CSF-1R G->H I Densitometry & IC50 Calculation H->I

Figure 2: Experimental workflow for assessing CSF-1R phosphorylation.

In Vivo Tumor Growth Inhibition Study

This protocol is a general guide based on studies using mouse tumor models.[2][14]

Objective: To evaluate the effect of this compound on tumor growth in vivo.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Tumor cells (e.g., M-NFS-60, 3LL lung carcinoma)

  • This compound

  • Vehicle (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water)

  • Oral gavage needles

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously or intraperitoneally inject a known number of tumor cells into the mice.

  • Tumor Growth Monitoring: Allow the tumors to establish and reach a palpable size (e.g., 50-100 mm³).

  • Randomization: Randomly assign mice to treatment groups (vehicle control, different doses of this compound).

  • This compound Administration: Prepare this compound in the vehicle and administer it to the mice daily or twice daily via oral gavage. Doses can range from 20 to 160 mg/kg.[2][14]

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: At the end of the study (e.g., after 2-4 weeks or when tumors in the control group reach a predetermined size), euthanize the mice.

  • Tissue Collection: Collect tumors and other relevant tissues for further analysis (e.g., flow cytometry, immunohistochemistry).

Kinase Selectivity

This compound is highly selective for CSF-1R. In a panel of approximately 300 kinases, it showed at least 100-fold selectivity for its target.[2] It has also been reported to be inactive against 26 other kinases in a separate study.[14][15] However, some off-target activity against TRKA has been noted at higher concentrations.[1][11]

Conclusion

This compound is a powerful and selective pharmacological tool for elucidating the role of CSF-1R signaling in health and disease. Its oral bioavailability and well-characterized in vitro and in vivo activities make it suitable for a wide range of research applications. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies of CSF-1R biology.

References

Methodological & Application

Application Notes and Protocols for GW2580 in In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and selective inhibitor of the c-FMS kinase, also known as Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By competitively binding to the ATP pocket of the c-FMS kinase, this compound effectively blocks the downstream signaling cascade initiated by its ligand, CSF-1.[2] This inhibition disrupts key cellular processes in mononuclear phagocytes, including survival, proliferation, differentiation, and migration.[2][3] These application notes provide detailed protocols for the use of this compound in various in vitro cell culture applications, enabling researchers to investigate the role of the CSF-1/CSF-1R signaling axis in diverse biological systems.

Mechanism of Action

This compound selectively targets the tyrosine kinase activity of CSF-1R.[4] The binding of CSF-1 to its receptor, c-FMS, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival. This compound prevents this initial autophosphorylation step, thereby abrogating the entire signaling cascade.

cluster_membrane Cell Membrane CSF-1R CSF-1R (c-FMS) p-CSF-1R Phosphorylated CSF-1R CSF-1R->p-CSF-1R Autophosphorylation CSF-1 CSF-1 CSF-1->CSF-1R Binds This compound This compound This compound->CSF-1R Inhibits ATP binding ATP ATP ATP->CSF-1R Binds Downstream Signaling Downstream Signaling (e.g., MAPK/ERK) p-CSF-1R->Downstream Signaling Activates Cellular Response Proliferation, Survival, Differentiation, Migration Downstream Signaling->Cellular Response Leads to

Caption: this compound inhibits CSF-1R signaling by blocking ATP binding.

Quantitative Data

The inhibitory activity of this compound has been quantified across various cell lines and assays. The half-maximal inhibitory concentration (IC50) is a key parameter to determine the potency of the compound.

Cell Line/AssayTarget/StimulusIC50 ValueReference
c-FMS Kinase AssayHuman c-FMS kinase30 nM[1]
RAW264.7 macrophagesCSF-1R phosphorylation (stimulated with 10 ng/mL CSF-1)~10 nM[2]
M-NFS-60 myeloid cellsCSF-1 stimulated growth0.33 µM[1]
Human MonocytesCSF-1 stimulated growth0.47 µM[1]
Rat MonocytesCSF-1 induced growth0.2 µM[5]
HUVECVEGF stimulated growth12 µM[1]
NSO myeloid cellsSerum stimulated growth13.5 µM[1]
BT474 cellsSerum stimulated growth21 µM[2]
HN5 cellsSerum stimulated growth29 µM[2]
A549 cellsSerum stimulated growth> 30 µM[2]
HFF cellsSerum stimulated growth> 30 µM[2]
MDA-MB-231 cellsSerum stimulated growth> 30 µM[2]

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO. For example, for 1 mg of this compound (MW: 366.41 g/mol ), add 273 µL of DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 1: Cell Viability and Proliferation Assay

This protocol is designed to assess the effect of this compound on the viability and proliferation of CSF-1 dependent cells, such as M-NFS-60 myeloid cells.

Start Start Seed_Cells Seed M-NFS-60 cells in 96-well plate Start->Seed_Cells Prepare_this compound Prepare serial dilutions of this compound Seed_Cells->Prepare_this compound Add_this compound Add this compound and CSF-1 to cells Prepare_this compound->Add_this compound Incubate Incubate for 72 hours Add_this compound->Incubate Add_Reagent Add viability reagent (e.g., WST-1, CCK-8) Incubate->Add_Reagent Incubate_Reagent Incubate for 1-4 hours Add_Reagent->Incubate_Reagent Measure_Absorbance Measure absorbance at 450 nm Incubate_Reagent->Measure_Absorbance Analyze Analyze data and calculate IC50 Measure_Absorbance->Analyze End End Analyze->End

References

Application Notes: Dissolving and Preparing GW2580 for Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

GW2580 is a potent and selective, orally bioavailable inhibitor of the c-FMS kinase, also known as the Colony-Stimulating Factor 1 Receptor (CSF-1R).[1][2] By acting as an ATP-competitive inhibitor, this compound effectively blocks the CSF-1 signaling pathway, which is crucial for the proliferation, differentiation, and survival of macrophages and their precursors.[1][2][3] Its high selectivity makes it a valuable tool for investigating the role of CSF-1R in various pathological conditions, including inflammation, autoimmune diseases, bone degradation, and cancer.[2][4][5]

This document provides detailed protocols for the dissolution, preparation, and storage of this compound for both in vitro and in vivo experiments, ensuring reliable and reproducible results.

Physicochemical Properties and Storage

Proper handling and storage of this compound are critical to maintaining its stability and activity.

PropertyValue
Molecular Formula C₂₀H₂₂N₄O₃
Molecular Weight 366.41 g/mol [3][6]
CAS Number 870483-87-7[6]
Appearance White to beige solid[7]

Storage Recommendations:

  • Solid Compound: Store the lyophilized powder at -20°C for long-term stability (up to 3 years).[3]

  • Stock Solutions: Prepare aliquots to avoid multiple freeze-thaw cycles.[6] Store DMSO stock solutions at -20°C for up to 1 month or at -80°C for up to 6 months.[6][8]

Part I: In Vitro Applications

Solubility and Stock Solution Preparation

The primary solvent for preparing this compound stock solutions for cell culture experiments is dimethyl sulfoxide (DMSO).

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventMaximum Concentration & SolubilityNotes
DMSO 18.32 - 73 mg/mL (50 - 199 mM)[6]The use of fresh, anhydrous DMSO is crucial as hygroscopic DMSO can significantly reduce solubility.[1] Ultrasonic treatment or warming may be required for complete dissolution.[1][7]
Ethanol Insoluble (<1 mg/mL)[1][6]Not a suitable solvent for creating stock solutions.
Water Insoluble[6]This compound is not soluble in aqueous solutions.
Protocol 1: Preparation of a Concentrated Stock Solution (e.g., 25 mM in DMSO)

This protocol describes the preparation of a high-concentration stock solution for subsequent dilution in cell culture media.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Pre-warm DMSO: If the DMSO is frozen, bring it to room temperature.

  • Weigh this compound: In a suitable container, accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 25 mM stock solution, weigh 9.16 mg of this compound (Molecular Weight: 366.41).

    • Calculation: 0.025 mol/L * 0.001 L * 366.41 g/mol = 0.00916 g = 9.16 mg

  • Dissolution: Add the appropriate volume of fresh DMSO to the this compound powder.

  • Mix Thoroughly: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If particles are still visible, place the tube in a water bath sonicator for 5-10 minutes or warm briefly to 37°C to facilitate complete dissolution.[1]

  • Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[6] Store aliquots at -20°C or -80°C.[8]

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Procedure:

  • Thaw Stock Solution: Thaw a single aliquot of the concentrated this compound DMSO stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution directly into the complete cell culture medium to achieve the desired final concentrations for your experiment.

  • Control Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is consistent across all wells (including vehicle controls) and is non-toxic to the cells, typically ≤0.5%.

  • Mix and Add to Cells: Gently mix the medium containing the diluted this compound before adding it to the cells. An example protocol involves diluting a 10 mM stock to 20 µM in medium, which results in a final DMSO concentration of 0.2%.

G Diagram 1: In Vitro this compound Preparation Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh 1. Weigh this compound Powder add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve check Fully Dissolved? dissolve->check sonicate 4a. Sonicate / Warm check->sonicate No aliquot 5. Aliquot into Tubes check->aliquot Yes sonicate->dissolve store 6. Store at -20°C / -80°C aliquot->store thaw 7. Thaw Stock Aliquot store->thaw dilute 8. Dilute into Culture Medium thaw->dilute use 9. Add to Cell-Based Assay dilute->use

Caption: Workflow for preparing this compound stock and working solutions for in vitro use.

Part II: In Vivo Applications

This compound is orally bioavailable, and several formulations can be prepared for administration by oral gavage.[1][5] The choice of vehicle depends on the desired dose and whether a solution or suspension is appropriate for the study design.

Table 2: Example Formulations of this compound for Oral Administration

Vehicle Composition (v/v)Resulting Solubility / FormReference
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (Clear Solution)[1][3]
5% DMSO, 30% PEG300, 5% Tween-80, ddH₂O4 mg/mL (Solution)[6]
10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (Clear Solution)[1][3]
0.5% CMC-Na, 0.1% Tween-20 in H₂O5 mg/mL (Suspension)[3][9]

Note: It is highly recommended to prepare in vivo formulations fresh on the day of use to ensure stability and proper delivery.[1]

Protocol 3: Preparation of a Suspension for Oral Gavage

This method is suitable when a higher concentration is needed and a suspension is acceptable.

Materials:

  • This compound powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) and 0.1% (v/v) Tween-20 in sterile water

  • Mortar and pestle (optional, for fine powder)

  • Stir plate and magnetic stir bar

  • Sonicator

Procedure:

  • Prepare Vehicle: Dissolve the CMC-Na and Tween-20 in sterile water. Mix thoroughly until a homogenous solution is formed.

  • Weigh this compound: Calculate and weigh the required amount of this compound for the desired concentration and total volume.

  • Create Paste: Add a small amount of the vehicle to the this compound powder and triturate to form a smooth, uniform paste. This prevents clumping.

  • Suspend: Gradually add the remaining vehicle while continuously stirring or vortexing.

  • Homogenize: Stir the suspension for 15-30 minutes. For a more uniform suspension, sonicate the mixture.[3]

  • Administer: Keep the suspension under constant agitation (e.g., on a stir plate) during dosing to ensure uniform delivery to each animal.

Protocol 4: Preparation of a Solubilized Formulation for Oral Gavage

This method creates a clear solution, which can improve absorption and reduce variability.

Materials:

  • This compound powder

  • DMSO

  • PEG300

  • Tween-80

  • Sterile Saline

  • Sterile tubes and graduated cylinders

Procedure (based on 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline vehicle):

  • Weigh this compound: Weigh the required amount of this compound powder and place it in a sterile tube.

  • Dissolve in DMSO: Add the first solvent, 10% of the final volume as DMSO, to the powder. Vortex until the this compound is completely dissolved. This is the most critical step.[1][3]

  • Add Co-solvents: Add the solvents in the following order, mixing thoroughly after each addition:[1][3] a. Add 40% of the final volume as PEG300 and mix. b. Add 5% of the final volume as Tween-80 and mix.

  • Add Aqueous Component: Finally, add 45% of the final volume as sterile saline and mix until a clear, homogenous solution is formed.

  • Use Freshly: Administer the freshly prepared solution to the animals. If precipitation occurs during preparation, warming and/or sonication can be used to aid dissolution.[1]

G Diagram 2: In Vivo this compound Formulation Workflow cluster_suspension Suspension Method cluster_solution Solution Method weigh 1. Weigh this compound Powder prep_vehicle_susp 2a. Prepare CMC-Na/ Tween Vehicle weigh->prep_vehicle_susp dissolve_dmso 2b. Dissolve in DMSO weigh->dissolve_dmso make_paste 3a. Make Paste with Small Vehicle Volume prep_vehicle_susp->make_paste suspend 4a. Add Remaining Vehicle & Stir/Sonicate make_paste->suspend administer Administer Freshly (Maintain Agitation for Suspension) suspend->administer add_peg 3b. Add PEG300 & Mix dissolve_dmso->add_peg add_tween 4b. Add Tween-80 & Mix add_peg->add_tween add_saline 5b. Add Saline & Mix add_tween->add_saline add_saline->administer

Caption: Workflows for preparing this compound as a suspension or solution for in vivo studies.

Part III: Mechanism of Action

This compound specifically targets the ATP-binding pocket within the intracellular kinase domain of CSF-1R.[1][4] The binding of the ligand, CSF-1 (or IL-34), to CSF-1R induces receptor dimerization and subsequent trans-autophosphorylation of tyrosine residues.[10] This phosphorylation event creates docking sites for downstream signaling molecules, activating key pathways like PI3K/AKT and MAPK/ERK that drive cellular responses.[10][11] this compound prevents this initial autophosphorylation step, thereby inhibiting all subsequent downstream signaling and blocking the biological effects of CSF-1.[11]

G Diagram 3: this compound Inhibition of CSF-1R Signaling Pathway cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Cytoplasm cluster_pi3k PI3K/AKT Pathway cluster_mapk MAPK/ERK Pathway CSF1 CSF-1 (Ligand) CSF1R CSF-1R (c-Fms) Kinase Domain CSF1->CSF1R:ext Binding Dimer Receptor Dimerization & Autophosphorylation CSF1R:ext->Dimer Activation PI3K PI3K Dimer->PI3K RAS RAS Dimer->RAS AKT AKT PI3K->AKT Response Cellular Response (Survival, Proliferation, Differentiation) AKT->Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response This compound This compound This compound->Dimer Inhibition of ATP Binding

Caption: this compound inhibits CSF-1R autophosphorylation, blocking downstream signaling.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosages and administration protocols for the colony-stimulating factor 1 receptor (CSF1R) inhibitor, GW2580, in various mouse models of disease. The information is intended to guide researchers in designing and executing preclinical studies.

Summary of Recommended Dosages

The effective dosage of this compound in mouse models is highly dependent on the specific disease context, the desired therapeutic outcome, and the administration route. The following tables summarize quantitative data from various studies to facilitate easy comparison.

Table 1: this compound Dosage in Cancer Mouse Models
Mouse ModelDosageAdministration RouteFrequencyKey FindingsReference
3LL Lung Carcinoma20, 80 mg/kgOral GavageTwice a dayReduced total CD45+CD11b+ myeloid cells in tumors.[1]
3LL Lung Carcinoma160 mg/kgOral GavageOnce dailyMore than 2-fold reduction of total CD45+CD11b+ myeloid cells, TAMs, and MDSCs. No significant systemic toxicities observed. In combination with DC101, resulted in a ~70% reduction in tumor growth.[1][2]
M-NFS-60 Myeloid Carcinoma Xenografts80 mg/kgOral GavageTwice a dayCompletely blocked the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity.[2][3][4]
Table 2: this compound Dosage in Inflammation and Autoimmune Mouse Models
Mouse ModelDosageAdministration RouteFrequencyKey FindingsReference
Adjuvant Arthritis50 mg/kgOral GavageTwice a dayInhibited joint connective tissue and bone destruction.[2][3]
Thioglycolate-induced Peritonitis80 mg/kgOral GavageTwice a dayDiminished the accumulation of macrophages in the peritoneal cavity by 45%.[2]
LPS-induced Inflammation40 mg/kgOral GavageSingle doseBlocked the ability of exogenous CSF-1 to increase LPS-induced TNF-α production by 63%.[2]
Table 3: this compound Dosage in Neuroinflammation and Neurodegenerative Disease Mouse Models
Mouse ModelDosageAdministration RouteFrequencyKey FindingsReference
MPTP-induced Parkinson's DiseaseNot specifiedNot specifiedNot specifiedAttenuated MPTP-induced CSF1R activation, microglial proliferation, and loss of dopamine neurons.[5][6][7]
Amyotrophic Lateral Sclerosis (ALS)75 mg/kg/dayOral GavageDailyReduced microglial proliferation.[8][9]
Alzheimer's Disease75 mg/kg/dayOral Gavage or in dietDailyShifted microglial response to an anti-inflammatory phenotype and improved cognitive function.[8][9][10]
Prion Disease75 mg/kgOral GavageDaily for 4 weeksReduced microglial proliferation, delayed onset of behavioral deficits, and extended survival.[11]
Multiple Sclerosis40 mg/kg/dayOral GavageDailyAmeliorated disease progression.[8][9]
Spinal Cord InjuryIn food dietChronicContinuousDid not modify microglial response in non-injured spinal cords but was investigated for its effects post-injury.[12]

Experimental Protocols

Preparation and Administration of this compound

1. Oral Gavage Suspension:

  • Vehicle 1: A commonly used vehicle is a suspension in 0.5% hydroxypropylmethylcellulose (HPMC) and 0.1% Tween 80 in sterile water.[4][10][11]

    • Preparation: To prepare a 10 mg/mL solution, weigh 100 mg of this compound and add it to 10 mL of the vehicle. Homogenize the suspension using a Teflon-glass homogenizer until a uniform suspension is achieved.[4]

  • Vehicle 2: Another reported vehicle is Carboxymethylcellulose sodium (CMC-Na) solution.[2]

    • Preparation: To prepare a 5 mg/mL solution, add 5 mg of this compound to 1 mL of CMC-Na solution and mix until a homogeneous suspension is obtained.[2]

  • Administration: Administer the suspension to mice using an appropriate gauge gavage needle. The volume is typically 0.2 mL per mouse.[4][10][11]

2. Administration in Diet:

  • Preparation: this compound can be incorporated into the rodent diet at a specified concentration (e.g., 0.1% or 1000 ppm).[10] This is typically done by a specialized provider of custom research diets.

  • Administration: Provide the medicated diet to the mice ad libitum. This method is suitable for chronic administration.[10][12]

In Vivo Pharmacodynamic Assay: Inhibition of CSF-1-Primed Cytokine Production

This protocol assesses the in vivo activity of this compound by measuring its ability to block CSF-1-induced cytokine production.

  • Dose mice orally with this compound (e.g., 40 mg/kg) or vehicle.[4]

  • After 30 minutes, inject mice intraperitoneally (i.p.) with mouse CSF-1 (1.8 µg in 0.2 mL of PBS) or PBS as a control.[4]

  • Four hours after the CSF-1 injection, inject mice i.p. with lipopolysaccharide (LPS) (300 µg in 0.5 mL of PBS).[4]

  • After 1.5 hours, collect blood and prepare plasma.[4]

  • Measure plasma levels of TNF-α and IL-6 using specific ELISA kits.[4]

Visualizations

Signaling Pathway of this compound Action

GW2580_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling cluster_cellular_response Cellular Response CSF1 CSF-1 CSF1R CSF1R CSF1->CSF1R IL34 IL-34 IL34->CSF1R Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization Ligand Binding This compound This compound This compound->CSF1R Inhibits PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation Differentiation Differentiation MAPK_ERK->Differentiation

Caption: this compound inhibits the CSF1R signaling pathway.

Experimental Workflow for In Vivo Efficacy Study

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Analysis cluster_outcome Outcome Animal_Model Induce Disease in Mouse Model (e.g., Tumor Implantation, MPTP injection) Grouping Randomize Mice into Control and Treatment Groups Animal_Model->Grouping Vehicle_Admin Administer Vehicle to Control Group Grouping->Vehicle_Admin GW2580_Admin Administer this compound to Treatment Group Grouping->GW2580_Admin Monitor Monitor Disease Progression (e.g., Tumor Volume, Behavioral Tests) Vehicle_Admin->Monitor GW2580_Admin->Monitor Tissue_Collection Collect Tissues at Endpoint Monitor->Tissue_Collection Analysis Perform Analysis (e.g., IHC, Flow Cytometry, ELISA) Tissue_Collection->Analysis Data_Analysis Analyze and Interpret Data Analysis->Data_Analysis

Caption: A typical in vivo experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Utilizing GW2580 in Tumor Microenvironment Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of GW2580, a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), in studies investigating the tumor microenvironment (TME). The protocols detailed herein are designed to facilitate research into the role of CSF-1R signaling in tumorigenesis, immune suppression, and angiogenesis.

Introduction

The tumor microenvironment is a complex and dynamic ecosystem that plays a critical role in cancer progression and response to therapy. A key component of the TME is the population of tumor-associated macrophages (TAMs), which are largely dependent on signaling through the CSF-1 receptor for their recruitment, differentiation, and pro-tumoral functions. This compound is a valuable chemical tool for dissecting the contribution of TAMs and other myeloid-derived suppressor cells (MDSCs) to the TME. By selectively inhibiting CSF-1R, this compound allows for the modulation of these cell populations, thereby offering a strategy to reprogram the immunosuppressive TME and potentially enhance anti-tumor immunity.[1][2]

Mechanism of Action

This compound is an orally bioavailable, ATP-competitive inhibitor of the CSF-1R tyrosine kinase.[3][4] Ligand binding of CSF-1 or IL-34 to CSF-1R on myeloid cells triggers receptor dimerization, autophosphorylation, and the activation of downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[3][5] These pathways are crucial for the survival, proliferation, and differentiation of monocytes and macrophages.[1] this compound effectively blocks these downstream events, leading to a reduction in the number and pro-tumoral activity of TAMs and a subset of MDSCs within the tumor.[1][6]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CSF1R CSF-1R PI3K_AKT PI3K/AKT Pathway CSF1R->PI3K_AKT Activates MAPK_ERK MAPK/ERK Pathway CSF1R->MAPK_ERK Activates CSF1_IL34 CSF-1 / IL-34 CSF1_IL34->CSF1R Binds This compound This compound This compound->CSF1R Inhibits Survival Survival PI3K_AKT->Survival Proliferation Proliferation MAPK_ERK->Proliferation Differentiation Differentiation MAPK_ERK->Differentiation

Caption: this compound inhibits CSF-1R signaling pathway.

Data Presentation

In Vitro Efficacy of this compound
Cell Line/TypeAssayIC50 / Effective ConcentrationReference
Human cFMS kinaseKinase Assay0.06 µM[7]
M-NFS-60 (murine myeloid)Growth Inhibition (CSF-1 stimulated)~0.33 µM[6]
Human MonocytesGrowth Inhibition (CSF-1 stimulated)~0.47 µM[6]
RAW264.7 (murine macrophage)CSF-1R Phosphorylation Inhibition~10 nM[6]
Bone Marrow-Derived Macrophages (BMDMs)Growth Inhibition (CSF-1 stimulated)~100 nM[1]
Primary MicrogliaProliferation Inhibition (CSF-1 stimulated)5 µM[4]
In Vivo Efficacy and Dosing of this compound
Animal ModelTumor TypeDosing RegimenKey FindingsReference
C57BL/6 Mice3LL Lung Carcinoma160 mg/kg, once daily, oral gavage>2-fold reduction in TAMs and MDSCs[1][6]
C57BL/6 MiceID8 Ovarian Cancer160 mg/kg, dailyReduced ascites volume and M2 macrophages[8][9]
Nude MiceOVCAR3 Ovarian Cancer160 mg/kg, dailyReduced TAMs[9]
APP/PS1 MiceAlzheimer's Model75 mg/kg, daily in dietBlocked microglial proliferation[10]

Experimental Protocols

In Vitro Protocol: Macrophage Polarization Assay

This protocol is designed to assess the effect of this compound on the polarization of macrophages in vitro.

Materials:

  • Bone marrow cells isolated from mice

  • Recombinant mouse M-CSF

  • Recombinant mouse IL-4 and IL-13 (for M2 polarization)

  • LPS and IFN-γ (for M1 polarization)

  • This compound (dissolved in DMSO)

  • Culture medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • 6-well plates

  • Flow cytometry antibodies (e.g., F4/80, CD11b, CD86, CD206)

  • RNA isolation kit and reagents for qRT-PCR

Procedure:

  • Generate Bone Marrow-Derived Macrophages (BMDMs):

    • Harvest bone marrow from the femurs and tibias of mice.

    • Culture the cells in culture medium supplemented with 20 ng/mL M-CSF for 7 days to differentiate them into BMDMs. Replace the medium every 2-3 days.

  • Macrophage Polarization and this compound Treatment:

    • Plate the BMDMs in 6-well plates at a density of 1 x 10^6 cells/well.

    • To induce M2 polarization, treat the cells with 20 ng/mL IL-4 and 20 ng/mL IL-13.

    • Concurrently, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO).

    • For M1 polarization control, treat a separate set of wells with 100 ng/mL LPS and 20 ng/mL IFN-γ.

    • Incubate for 24-48 hours.

  • Analysis:

    • Flow Cytometry: Harvest the cells and stain with antibodies for macrophage markers (F4/80, CD11b) and polarization markers (CD86 for M1, CD206 for M2). Analyze the percentage of M1 and M2 macrophages.

    • qRT-PCR: Isolate RNA from the cells and perform qRT-PCR to analyze the expression of M1-related genes (e.g., iNOS, TNF-α) and M2-related genes (e.g., Arg1, Ym1).

Start Start BMDM_Generation Generate BMDMs (7 days with M-CSF) Start->BMDM_Generation Plating Plate BMDMs BMDM_Generation->Plating Treatment Treatment (24-48h) Plating->Treatment M2_Polarization IL-4 + IL-13 + this compound/Vehicle Treatment->M2_Polarization M1_Control LPS + IFN-γ Treatment->M1_Control Analysis Analysis M2_Polarization->Analysis M1_Control->Analysis Flow_Cytometry Flow Cytometry (CD86, CD206) Analysis->Flow_Cytometry qRT_PCR qRT-PCR (iNOS, Arg1) Analysis->qRT_PCR

Caption: Workflow for in vitro macrophage polarization assay.
In Vivo Protocol: Tumor Growth and Microenvironment Analysis

This protocol outlines the use of this compound in a murine tumor model to evaluate its effects on tumor growth and the composition of the tumor microenvironment.

Materials:

  • Syngeneic tumor cell line (e.g., 3LL Lewis Lung Carcinoma, ID8 ovarian cancer)

  • Female C57BL/6 mice (6-8 weeks old)

  • This compound

  • Vehicle control (e.g., 0.5% hydroxypropylmethylcellulose, 0.1% Tween 80 in water)

  • Calipers for tumor measurement

  • Materials for tumor processing (collagenase, DNase)

  • Flow cytometry antibodies (e.g., CD45, CD11b, F4/80, Gr-1, Ly6C, Ly6G)

Procedure:

  • Tumor Implantation:

    • Inject 1 x 10^6 tumor cells subcutaneously or intraperitoneally into the mice.

    • Allow tumors to establish for 7-10 days or until they reach a palpable size (~100 mm³).

  • This compound Administration:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 160 mg/kg) or vehicle control daily via oral gavage.[1][9]

  • Monitoring Tumor Growth:

    • Measure tumor volume every 2-3 days using calipers (Volume = 0.5 x length x width²).

    • Monitor the body weight and overall health of the mice.

  • Endpoint Analysis (after 14-21 days of treatment):

    • Euthanize the mice and excise the tumors.

    • Tumor Digestion: Mince the tumors and digest them with collagenase and DNase to obtain a single-cell suspension.

    • Flow Cytometry: Stain the single-cell suspension with a panel of antibodies to identify and quantify different immune cell populations within the TME, including TAMs (CD45+CD11b+F4/80+), monocytic MDSCs (CD45+CD11b+Gr-1loLy6Chi), and polymorphonuclear MDSCs (CD45+CD11b+Gr-1hiLy6Glo).[1]

    • Immunohistochemistry: A portion of the tumor can be fixed in formalin and embedded in paraffin for immunohistochemical analysis of markers such as CD31 (for blood vessels) and F4/80 (for macrophages).

Start Start Tumor_Implantation Implant Tumor Cells Start->Tumor_Implantation Tumor_Establishment Tumor Establishment (7-10 days) Tumor_Implantation->Tumor_Establishment Treatment Daily Treatment (this compound/Vehicle) Tumor_Establishment->Treatment Monitoring Monitor Tumor Growth and Mouse Health Treatment->Monitoring Endpoint Endpoint Analysis (14-21 days) Monitoring->Endpoint Tumor_Excision Excise Tumor Endpoint->Tumor_Excision Flow_Cytometry Flow Cytometry of TME Tumor_Excision->Flow_Cytometry IHC Immunohistochemistry Tumor_Excision->IHC

Caption: In vivo tumor study experimental workflow.

Concluding Remarks

This compound serves as a critical tool for investigating the complex roles of CSF-1R signaling in the tumor microenvironment. The protocols provided here offer a foundation for researchers to explore the therapeutic potential of targeting TAMs and MDSCs. It is recommended that investigators optimize these protocols for their specific tumor models and experimental questions. Careful consideration of dosing, treatment duration, and appropriate analytical methods will be crucial for obtaining robust and reproducible data. The selective inhibition of CSF-1R by this compound holds promise for the development of novel cancer immunotherapies aimed at reprogramming the TME to favor anti-tumor responses.

References

Application Notes and Protocols for GW2580 in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Neuroinflammation, characterized by the activation of glial cells such as microglia and astrocytes, is a key pathological feature in a wide range of neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[1][2][3][4] Microglia, the resident immune cells of the central nervous system (CNS), play a central role in initiating and propagating the neuroinflammatory response. Their proliferation and activation are tightly regulated by the colony-stimulating factor 1 receptor (CSF1R) signaling pathway.[1][2][5] GW2580 is a potent and selective, orally bioavailable inhibitor of the CSF1R kinase (also known as c-FMS).[6][7][8][9] By competitively blocking ATP binding to the CSF1R kinase domain, this compound effectively inhibits CSF-1-mediated signaling, thereby suppressing microglial proliferation and activation.[7][10] This makes it a valuable pharmacological tool for investigating the role of microglia and neuroinflammation in CNS disorders.

Mechanism of Action

This compound exerts its effects by targeting the CSF1R, a receptor tyrosine kinase essential for the survival, proliferation, and differentiation of microglia and monocytes.[8][11] The binding of its ligands, CSF-1 or Interleukin-34 (IL-34), induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates downstream signaling cascades, primarily the PI3K/Akt pathway, which promotes cell survival and proliferation.[5] this compound acts as an ATP-competitive inhibitor, preventing this autophosphorylation and blocking the subsequent signaling cascade.[7] Unlike broader-spectrum kinase inhibitors such as PLX3397, which can cause significant depletion of microglia, this compound selectively inhibits microglial proliferation without causing widespread cell death, allowing for the study of microglial function modulation rather than ablation.[5][12]

GW2580_Mechanism_of_Action cluster_membrane Cell Membrane cluster_downstream Downstream Signaling CSF1R CSF1R ADP ADP CSF1R->ADP PI3K_Akt PI3K / Akt Pathway CSF1R->PI3K_Akt Activates ATP ATP ATP->CSF1R Phosphorylates This compound This compound This compound->CSF1R Inhibits (ATP-competitive) Proliferation Microglial Proliferation & Survival PI3K_Akt->Proliferation Inflammation Pro-inflammatory Factor Expression PI3K_Akt->Inflammation Ligand CSF-1 / IL-34 Ligand->CSF1R Binds

Caption: Mechanism of this compound action on the CSF1R signaling pathway.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound
TargetIC₅₀ ValueCell/Assay TypeReference
c-FMS (CSF1R) 30 nM Enzyme Assay[6][8]
c-FMS (CSF1R)60 nMEnzyme Assay[7]
c-FMS (CSF1R)~10 nMCSF1R Phosphorylation (RAW264.7 cells)[6][7]
M-NFS-60 cells0.33 µMCSF-1 stimulated cell growth[6]
Human Monocytes0.47 µMCSF-1 stimulated cell growth[6]
BMDMs~100 nMCSF-1 stimulated cell viability[8]
TrkA0.88 µMEnzyme Assay[6][7]
Other Kinases>10 µM (inactive)Panel of 26 other kinases (CDK4, FLT-3, etc.)[6][13]
Table 2: In Vivo Dosages and Models in Neuroinflammation Research
Disease ModelAnimalDosage & AdministrationKey FindingsReference(s)
Parkinson's Disease (MPTP model)Mouse80 mg/kg/day, oral gavageAttenuated microglial proliferation and neuroinflammation; neuroprotective.[1][5][1][5]
Parkinson's Disease (LPS model)Mouse1 mg/kg LPS i.p.; this compound dosage not specifiedIncreased CSF1R and CSF-1 levels, suggesting a target for this compound.[1][5][1][5]
Alzheimer's Disease (APP/PS1 model)Mouse75 mg/kg/day, oral gavageBlocked microglial proliferation, improved memory, prevented synaptic loss.[14][15][14][15]
Multiple Sclerosis (EAE model)Rat40 mg/kg/day, oral gavageAmeliorated disease progression, reduced immune cell infiltration.[16][17][16][17]
Amyotrophic Lateral Sclerosis (ALS)Mouse75 mg/kg/dayReduced microglial proliferation, increased lifespan.[11][15][11][15]
Spinal Cord Injury (SCI)MouseAdministered in food dietInhibited microglia/macrophage proliferation, improved motor recovery.[11][11]
Prion DiseaseMouse75 mg/kg/dayReduced neuronal damage, slowed disease progression.[11][14][11][14]

Application Notes

This compound has been successfully employed in a variety of preclinical models to investigate the role of CSF1R-mediated microglial activity in neuroinflammation and neurodegeneration.

  • Parkinson's Disease (PD): In the MPTP mouse model of PD, oral administration of this compound significantly reduced the proliferation of Iba1-positive microglia in the substantia nigra.[1][5] This was accompanied by a decrease in the mRNA expression of pro-inflammatory factors and a significant attenuation of dopaminergic neuron loss and motor deficits.[1][3][5] These findings suggest that targeting microglial proliferation with this compound can be a viable neuroprotective strategy in PD.[2][5]

  • Alzheimer's Disease (AD): In transgenic mouse models of AD (APP/PS1), chronic treatment with this compound blocked the proliferation of microglia that typically surrounds amyloid-β plaques.[14] This intervention shifted the remaining microglia towards an anti-inflammatory phenotype, prevented synaptic degeneration, and improved performance in memory and behavioral tasks without altering the overall amyloid plaque load.[14]

  • Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) model of MS, this compound treatment ameliorated disease progression.[16] The therapeutic effect was associated with a reduction in the infiltration of macrophages and T cells into the CNS and a decrease in circulating levels of TNF-α.[16] More recent studies show this compound treatment helps preserve blood-brain barrier integrity in EAE rats.[17]

Experimental Protocols

Protocol 1: In Vitro Microglia Proliferation Assay

This protocol is adapted from studies using primary microglia or macrophage cell lines to assess the inhibitory effect of this compound on CSF-1-induced proliferation.[15][18]

Materials:

  • Primary microglia or a suitable cell line (e.g., RAW264.7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Recombinant CSF-1 (mouse or human, depending on cell origin)

  • This compound (dissolved in DMSO to create a stock solution, e.g., 10-25 mM)[8]

  • Cell viability reagent (e.g., CCK-8, WST-1, or AlamarBlue)

  • 96-well cell culture plates

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary microglia or RAW264.7 cells into a 96-well plate at a density of 1-2 x 10⁴ cells/well. Allow cells to adhere overnight.

  • Serum Starvation (Optional): For some cell types, it may be beneficial to serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS) to reduce basal proliferation.

  • This compound Pre-treatment: Prepare serial dilutions of this compound in a complete medium. Remove the old medium from the wells and add 50 µL of the this compound dilutions. Incubate for 1-2 hours at 37°C. A vehicle control (DMSO) must be included.

  • CSF-1 Stimulation: Prepare a 2X concentration of CSF-1 (e.g., 20-100 ng/mL) in a complete medium. Add 50 µL of this solution to each well (except for the unstimulated control wells) for a final volume of 100 µL. The final CSF-1 concentration should be in the range of 10-50 ng/mL.[8]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a CO₂ incubator.

  • Viability Assessment: Add 10 µL of the cell viability reagent to each well. Incubate for 1-4 hours as per the manufacturer's instructions.

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of proliferation inhibition relative to the CSF-1 stimulated, vehicle-treated control. Plot the results to determine the IC₅₀ value.

Protocol 2: In Vivo Administration in an MPTP Mouse Model of Parkinson's Disease

This protocol describes a typical workflow for evaluating the neuroprotective effects of this compound in an acute MPTP-induced model of neuroinflammation and dopaminergic cell loss.[5]

InVivo_Workflow cluster_protocol Experimental Timeline Day1 Day 1-7 Acclimatization & Pre-treatment Day8 Day 8 MPTP Induction Day1->Day8 Day9 Day 9-15 Continued Treatment Day8->Day9 Day16 Day 16 Behavioral Testing Day9->Day16 Day17 Day 17 Sacrifice & Tissue Harvest Day16->Day17

References

Protocol for In Vivo Administration of GW2580: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for the selective CSF1R inhibitor, GW2580, tailored for researchers, scientists, and drug development professionals.

Introduction

This compound is a potent and selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-Fms.[1][2][3] By acting as an ATP-competitive inhibitor, this compound effectively blocks CSF-1 signaling.[1] This signaling pathway is crucial for the survival, differentiation, and proliferation of mononuclear phagocytes, including microglia and macrophages.[4] Consequently, this compound has been widely utilized in preclinical research to investigate the role of these cells in various pathological conditions, including neurodegenerative diseases, cancer, and inflammatory disorders.[4][5][6]

These application notes provide a comprehensive overview of the in vivo administration of this compound, including detailed protocols, dosage information, and expected outcomes to guide researchers in their experimental design.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Various Mouse Models
Disease ModelSpeciesDosageAdministration RouteDurationKey Findings
Neuroinflammation (MPTP-induced Parkinson's Disease model)Mouse80 mg/kg, every 12 hoursOral Gavage2 daysAttenuated microglial proliferation and neuroinflammation, leading to neuroprotection.[4]
Alzheimer's Disease (APP/PS1 mice)Mouse75 mg/kg/dayDiet3 monthsReduced microglial proliferation and shifted microglia towards an anti-inflammatory phenotype, improving cognitive function.[7]
Amyotrophic Lateral SclerosisMouse75 mg/kg/dayOral GavageNot SpecifiedReduced microglial proliferation, increased lifespan, and better motoneuron preservation.[5][6]
Prion DiseaseMouseNot SpecifiedNot SpecifiedNot SpecifiedSlowed disease progression and reduced neuronal damage.[6][8]
Arthritis (Adjuvant-induced)Mouse50 mg/kg, twice a dayOral Administration21 daysInhibited joint connective tissue and bone destruction.[9][10]
Cancer (3LL lung tumor)Mouse160 mg/kg/dayOral Gavage14 daysReduced tumor-infiltrating myeloid cells and tumor-associated macrophages.[2]
Cancer (M-NFS-60 myeloid tumor)Mouse80 mg/kg, twice a dayOral Gavage4 daysCompletely inhibited the growth of CSF-1-dependent tumor cells.[9][11][12]
Experimental Autoimmune Encephalomyelitis (EAE)RatNot SpecifiedOral Administration12 daysReduced disease severity and prevented relapse.[6]
Table 2: Pharmacokinetic Profile of this compound in Mice
Dosage (Oral)Maximal Plasma Concentration (Cmax)
20 mg/kg1.4 µM[1][10][12]
80 mg/kg5.6 µM[1][10][12]

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Oral Gavage

This protocol describes the preparation of a this compound suspension for oral administration to mice.

Materials:

  • This compound powder

  • Vehicle:

    • Option A: 0.5% (w/v) Hydroxypropylmethylcellulose (HPMC) and 0.1% (v/v) Tween 80 in sterile water.[7][11]

    • Option B: 0.5% (w/v) Carboxymethylcellulose sodium (CMC-Na) in saline.[10]

  • Teflon-glass homogenizer

  • Sterile tubes

  • Oral gavage needles (size appropriate for the animal)

  • Syringes

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 80 mg/kg) and the weight of the animals, calculate the total amount of this compound needed.

  • Prepare the vehicle solution:

    • For Option A: Dissolve HPMC in sterile water with gentle heating and stirring. Once dissolved and cooled to room temperature, add Tween 80 and mix thoroughly.

    • For Option B: Dissolve CMC-Na in saline with stirring.

  • Prepare the this compound suspension:

    • Weigh the calculated amount of this compound powder.

    • Add a small volume of the prepared vehicle to the powder to create a paste.

    • Gradually add the remaining vehicle while homogenizing with a Teflon-glass homogenizer until a uniform suspension is achieved.[11]

  • Administration:

    • Gently restrain the animal.

    • Draw the appropriate volume of the this compound suspension into a syringe fitted with an oral gavage needle. The typical dosing volume for mice is 0.2 ml.[7][11]

    • Carefully insert the gavage needle into the esophagus and deliver the suspension into the stomach.

    • Monitor the animal briefly after administration to ensure there are no adverse effects.

Protocol 2: Administration of this compound via Medicated Diet

This protocol is suitable for long-term studies to avoid the stress of repeated oral gavage.

Materials:

  • This compound powder

  • Standard rodent chow

  • Specialized diet formulation service or appropriate mixing equipment

Procedure:

  • Determine the target concentration: Based on the desired daily dose (e.g., 75 mg/kg/day) and the average daily food consumption of the animals, calculate the required concentration of this compound in the diet (e.g., 0.1% or 1000 ppm).[2][7]

  • Diet Preparation:

    • It is highly recommended to have the medicated diet prepared by a commercial vendor to ensure homogeneous mixing and accurate dosing.

    • If preparing in-house, ensure thorough and uniform mixing of the this compound powder with the powdered chow before pelleting.

  • Administration:

    • Replace the standard chow with the this compound-medicated diet.

    • Ensure ad libitum access to the medicated food and water.

    • Monitor food intake and body weight regularly to ensure adequate drug consumption and to detect any potential toxicity.[7]

Mandatory Visualizations

GW2580_Signaling_Pathway This compound Mechanism of Action cluster_ligands Ligands cluster_receptor Receptor cluster_cell Mononuclear Phagocyte CSF1 CSF-1 CSF1R CSF1R (c-Fms) CSF1->CSF1R Binds IL34 IL-34 IL34->CSF1R Binds Survival Survival CSF1R->Survival Promotes Differentiation Differentiation CSF1R->Differentiation Promotes Proliferation Proliferation CSF1R->Proliferation Promotes This compound This compound This compound->CSF1R Inhibits

Figure 1: Mechanism of action of this compound in inhibiting the CSF1R signaling pathway.

GW2580_Experimental_Workflow In Vivo Experimental Workflow with this compound cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Random Group Allocation (Vehicle vs. This compound) Animal_Acclimatization->Group_Allocation GW2580_Prep This compound Formulation (Suspension or Medicated Diet) Group_Allocation->GW2580_Prep Dosing This compound Administration (Oral Gavage or Diet) GW2580_Prep->Dosing Monitoring Monitor Body Weight, Behavior, and Clinical Signs Dosing->Monitoring Endpoint Endpoint Determination Monitoring->Endpoint Tissue_Collection Tissue Collection & Processing Endpoint->Tissue_Collection Analysis Data Analysis (e.g., IHC, Flow Cytometry, qPCR) Tissue_Collection->Analysis

Figure 2: A typical experimental workflow for an in vivo study using this compound.

References

Application Notes and Protocols: Combining GW2580 with Chemotherapy in Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GW2580 is a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF-1R), a key signaling pathway involved in the differentiation, proliferation, and survival of macrophages. In the context of oncology, targeting CSF-1R with this compound aims to modulate the tumor microenvironment (TME), particularly by depleting or reprogramming tumor-associated macrophages (TAMs). TAMs are often associated with promoting tumor growth, angiogenesis, and suppressing the anti-tumor immune response. By inhibiting TAMs, this compound can potentially enhance the efficacy of conventional chemotherapy agents.

These application notes provide a comprehensive overview and detailed protocols for investigating the synergistic effects of combining this compound with standard-of-care chemotherapies—cisplatin, doxorubicin, and paclitaxel—in various cancer models.

Mechanism of Action and Rationale for Combination Therapy

This compound acts as an ATP-competitive inhibitor of the CSF-1R kinase.[1] Inhibition of CSF-1R signaling leads to a reduction in the number of TAMs within the tumor microenvironment. This depletion of pro-tumoral macrophages is hypothesized to alleviate the immunosuppressive TME, thereby rendering cancer cells more susceptible to the cytotoxic effects of chemotherapy. The combination of this compound with chemotherapy is a promising strategy to target both the cancer cells directly and the supportive stromal cells that contribute to therapeutic resistance.

The signaling cascade initiated by CSF-1 binding to its receptor, CSF-1R, involves the activation of several downstream pathways, including the ERK1/2 and MAPK signaling pathways, which are implicated in cell survival and proliferation.[2] By blocking this initial step, this compound can effectively shut down these pro-survival signals in TAMs.

G CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K ERK ERK1/2 CSF1R->ERK This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Macrophage_Survival Macrophage Survival & Proliferation AKT->Macrophage_Survival MAPK MAPK Pathway ERK->MAPK MAPK->Macrophage_Survival Cancer_Cell Cancer Cell Macrophage_Survival->Cancer_Cell Supports (immunosuppression, growth factors) Chemotherapy Chemotherapy (Cisplatin, Doxorubicin, Paclitaxel) Chemotherapy->Cancer_Cell Induces DNA damage/ Microtubule disruption Apoptosis Apoptosis Cancer_Cell->Apoptosis G Start Start: In Vitro/ In Vivo Model Setup Treatment Treatment Administration: - this compound (p.o.) - Chemotherapy (i.p./i.v.) - Combination Start->Treatment Data_Collection Data Collection: - Cell Viability (In Vitro) - Apoptosis (In Vitro) - Tumor Volume (In Vivo) - Body Weight (In Vivo) Treatment->Data_Collection Analysis Data Analysis: - IC50 & CI Calculation - TGI Calculation - Statistical Analysis Data_Collection->Analysis Endpoint Endpoint: - Determine Synergy - Assess Efficacy Analysis->Endpoint

References

Application Notes and Protocols for In Vivo Macrophage and Microglia Proliferation Inhibition using GW2580

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of GW2580 for inhibiting macrophage and microglia proliferation in in vivo models.

Introduction

This compound is a potent and selective, orally bioavailable small molecule inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as cFMS.[1][2] CSF1R is a cell surface tyrosine kinase receptor crucial for the survival, proliferation, differentiation, and function of macrophages and their central nervous system counterparts, microglia.[3][4] By competitively inhibiting ATP binding to the kinase domain of CSF1R, this compound effectively blocks the downstream signaling cascades that promote myeloid cell proliferation.[5][6]

It is important to note that this compound is primarily considered an inhibitor of macrophage and microglia proliferation rather than a depleting agent.[5] While some studies have reported a modest reduction in macrophage accumulation in certain contexts,[7][8] others have shown that this compound does not cause a significant reduction in the basal population of these cells, particularly microglia in the brain.[5][9] Therefore, its application is more suited for studies aiming to attenuate inflammatory responses by preventing the expansion of myeloid cell populations.

Mechanism of Action

The binding of CSF1R ligands, CSF-1 (colony-stimulating factor 1) and IL-34 (interleukin-34), induces the dimerization and autophosphorylation of the receptor.[3][4] This activation triggers downstream signaling pathways, including the ERK and AKT pathways, which are essential for cell survival and proliferation.[3][4] this compound acts as an ATP-competitive inhibitor of the CSF1R kinase, preventing this autophosphorylation and subsequent signal transduction.[5][6]

Ligand CSF-1 / IL-34 CSF1R CSF1R Ligand->CSF1R Binds to Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization ADP ADP Dimerization->ADP Downstream Downstream Signaling (e.g., ERK, AKT) Dimerization->Downstream Activates This compound This compound This compound->Dimerization Blocks ATP binding ATP ATP ATP->Dimerization Proliferation Macrophage/Microglia Proliferation & Survival Downstream->Proliferation Inhibition Inhibition

Caption: Signaling pathway of CSF1R and its inhibition by this compound.

Data Presentation

Table 1: In Vivo Dosage and Administration of this compound in Mice

DosageAdministration RouteDosing ScheduleVehicleModelReference
80 mg/kgOral GavageEvery 12 hours0.1% Tween 80, 0.5% hydroxymethyl propyl-celluloseMPTP model of Parkinson's Disease[5]
80 mg/kg/dayOral GavageOnce daily for 8 days0.1% Tween 80, 0.5% hydroxymethyl propyl-celluloseHealthy C57BL/6J mice[3][4]
160 mg/kgOral GavageOnce dailyDiluentU251 Glioma model[6]
40 mg/kgOral GavageOnce, 0.5h before CSF-1 or vehicle primingNot specifiedLPS-induced inflammation model[1][7]
20 and 80 mg/kgOral GavageTwice daily (b.i.d.)Not specifiedThioglycolate-induced peritonitis[7][8]
50 mg/kgOral GavageTwice daily (b.i.d.)Not specifiedAdjuvant-induced arthritis[10]

Table 2: Efficacy of this compound in In Vivo Models

ModelDosage and ScheduleOutcomeQuantitative ResultReference
MPTP model of Parkinson's Disease80 mg/kg, every 12hAttenuated MPTP-induced microglial proliferationAlmost completely abolished the increase in Ki-67 positive Iba1 cells[5]
Thioglycolate-induced peritonitis20 mg/kg, b.i.d. for 4 daysInhibition of macrophage accumulation17% reduction[7]
Thioglycolate-induced peritonitis80 mg/kg, b.i.d. for 4 daysInhibition of macrophage accumulation25% reduction[7]
Thioglycolate-induced peritonitis80 mg/kg, b.i.d. for 1 week prior and 4 days post-injectionInhibition of macrophage accumulation45% reduction[10]
M-NFS-60 tumor cell growth80 mg/kg, b.i.d.Inhibition of tumor growthCompletely blocked tumor growth[7][10]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound to Mice

This protocol describes the preparation and oral administration of this compound to mice.

Materials:

  • This compound (e.g., LC Labs, Cat No. G-5903)

  • Vehicle solution: 0.1% Tween 80 and 0.5% hydroxymethyl propyl-cellulose in sterile water

  • Sterile water

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator

  • Oral gavage needles (18G or appropriate size for mice)

  • Syringes (1 mL)

Procedure:

  • Preparation of this compound Suspension:

    • Calculate the required amount of this compound based on the desired dose and the number of animals. For example, for a dose of 80 mg/kg for a 25g mouse, you will need 2 mg of this compound per mouse.

    • Weigh the calculated amount of this compound and place it in a sterile 1.5 mL microcentrifuge tube.

    • Add the appropriate volume of the vehicle solution to achieve the desired final concentration. A typical administration volume is 100-200 µL per mouse. For an 80 mg/kg dose in a 25g mouse with an administration volume of 200 µL, the concentration would be 10 mg/mL.

    • Vortex the tube vigorously for 1-2 minutes to suspend the compound.

    • Sonicate the suspension for 5-10 minutes to ensure a uniform mixture.

    • Vortex again immediately before each administration to ensure homogeneity.

  • Oral Gavage Administration:

    • Gently restrain the mouse.

    • Draw the appropriate volume of the this compound suspension into a 1 mL syringe fitted with an oral gavage needle.

    • Carefully insert the gavage needle into the esophagus and deliver the suspension.

    • Monitor the animal for any signs of distress after administration.

Protocol 2: Assessment of Macrophage/Microglia Proliferation by Immunohistochemistry

This protocol outlines the procedure for staining tissue sections for the proliferation marker Ki-67 and the macrophage/microglia marker Iba1.

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections

  • Xylene and graded ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer, pH 6.0)

  • Blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100)

  • Primary antibodies:

    • Rabbit anti-Ki-67 (e.g., Cell Signaling, Cat No. 9129S)

    • Rabbit anti-Iba1 (e.g., Wako, Cat No. 019-19741) or Goat anti-Iba1

  • Fluorescently labeled secondary antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Donkey anti-Goat Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Heat the slides in antigen retrieval solution at 95-100°C for 20-30 minutes.

    • Allow the slides to cool to room temperature.

  • Blocking and Permeabilization:

    • Wash the slides with PBS.

    • Incubate with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary antibodies (anti-Ki-67 and anti-Iba1) in blocking buffer at the manufacturer's recommended concentration.

    • Incubate the slides with the primary antibody solution overnight at 4°C.

  • Secondary Antibody Incubation:

    • Wash the slides with PBS (3 x 5 minutes).

    • Dilute the fluorescently labeled secondary antibodies in blocking buffer.

    • Incubate the slides with the secondary antibody solution for 1-2 hours at room temperature, protected from light.

  • Counterstaining and Mounting:

    • Wash the slides with PBS (3 x 5 minutes).

    • Incubate with DAPI solution for 5 minutes.

    • Wash with PBS.

    • Mount the coverslips using an appropriate mounting medium.

  • Imaging and Analysis:

    • Visualize the slides using a fluorescence microscope.

    • Quantify the number of Iba1-positive cells that are also positive for Ki-67 to determine the extent of microglial/macrophage proliferation.

Start Start: In Vivo Experiment Treatment This compound or Vehicle Administration (Oral Gavage) Start->Treatment Tissue Tissue Collection & Fixation Treatment->Tissue IHC Immunohistochemistry (Iba1, Ki-67) Tissue->IHC Flow Flow Cytometry (e.g., CD11b, F4/80) Tissue->Flow Analysis Data Analysis: Quantification of Macrophage/Microglia Numbers & Proliferation IHC->Analysis Flow->Analysis End End: Conclusion Analysis->End

Caption: Experimental workflow for assessing the in vivo effects of this compound.

References

Application Notes and Protocols: Western Blot Analysis of p-CSF-1R Following GW2580 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the inhibition of Colony-Stimulating Factor 1 Receptor (CSF-1R) phosphorylation using the selective inhibitor GW2580. The following sections detail the experimental workflow, from cell culture and treatment to Western blot analysis, and include a summary of key quantitative data and a depiction of the relevant signaling pathway.

Introduction

Colony-Stimulating Factor 1 (CSF-1) and its receptor, CSF-1R (also known as c-Fms), play a crucial role in the survival, proliferation, and differentiation of myeloid cells, including macrophages and their progenitors.[1][2] The CSF-1/CSF-1R signaling pathway is implicated in various pathological conditions, including cancer and inflammatory diseases, making it an attractive target for therapeutic intervention.[3][4] Upon ligand binding (CSF-1 or IL-34), CSF-1R dimerizes and undergoes autophosphorylation on several tyrosine residues, initiating downstream signaling cascades such as the PI3K-AKT and MAPK/ERK pathways.[1][5][6]

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of CSF-1R kinase activity.[7][8] It acts as an ATP-competitive inhibitor, effectively blocking the autophosphorylation of the receptor and subsequent downstream signaling.[7][9] This protocol describes a Western blot-based assay to measure the inhibitory effect of this compound on CSF-1-induced CSF-1R phosphorylation in a cellular context.

Signaling Pathway and Inhibitor Action

The binding of CSF-1 to its receptor, CSF-1R, triggers the dimerization and autophosphorylation of the receptor on specific tyrosine residues. This phosphorylation creates docking sites for various signaling proteins, leading to the activation of downstream pathways that regulate cell survival, proliferation, and differentiation. This compound inhibits this initial phosphorylation step, thereby blocking the entire signaling cascade.

cluster_membrane Cell Membrane CSF-1R_inactive CSF-1R (Inactive) CSF-1R_active p-CSF-1R (Active) CSF-1R_inactive->CSF-1R_active Autophosphorylation Downstream Signaling Downstream Signaling (PI3K/AKT, MAPK/ERK) CSF-1R_active->Downstream Signaling Activation CSF-1 CSF-1 CSF-1->CSF-1R_inactive Binding & Dimerization This compound This compound This compound->CSF-1R_active Inhibition Cellular Response Cellular Response (Proliferation, Survival, Differentiation) Downstream Signaling->Cellular Response

Caption: CSF-1/CSF-1R signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The overall experimental workflow involves treating cells with this compound, stimulating with CSF-1 to induce CSF-1R phosphorylation, preparing cell lysates, and analyzing the levels of phosphorylated and total CSF-1R by Western blotting.

Cell Seeding 1. Cell Seeding (e.g., RAW264.7) Serum Starvation 2. Serum Starvation Cell Seeding->Serum Starvation This compound Treatment 3. This compound Pre-treatment Serum Starvation->this compound Treatment CSF-1 Stimulation 4. CSF-1 Stimulation This compound Treatment->CSF-1 Stimulation Cell Lysis 5. Cell Lysis & Protein Quantification CSF-1 Stimulation->Cell Lysis Western Blot 6. Western Blot Cell Lysis->Western Blot Data Analysis 7. Data Analysis Western Blot->Data Analysis

Caption: Experimental workflow for analyzing p-CSF-1R after this compound treatment.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the experimental protocol.

ParameterRecommended Value/RangeNotes
Cell Line RAW264.7, Bone Marrow-Derived Macrophages (BMDMs), THP-1, Mono-Mac 1Cell line should express sufficient levels of CSF-1R.
This compound Concentration 10 nM - 1 µMIC50 for CSF-1R phosphorylation inhibition is ~10 nM in RAW264.7 cells.[10][11] Complete inhibition is often observed between 100 nM and 1 µM.[10][11]
This compound Pre-incubation Time 1 - 24 hoursA pre-incubation of at least 1 hour is recommended. Some studies use overnight treatment.[12]
CSF-1 Concentration 10 - 50 ng/mLEffective concentrations for stimulating CSF-1R phosphorylation.[10][11][13]
CSF-1 Stimulation Time 5 - 20 minutesPeak phosphorylation is typically observed within this timeframe.[11][12]
Protein Loading 20 - 50 µg per laneAdjust based on protein concentration and antibody sensitivity.
Primary Antibody: p-CSF-1R 1:1000 dilutione.g., Phospho-CSF-1R (Tyr723) or (Tyr809) antibodies.[14][15]
Primary Antibody: Total CSF-1R 1:1000 dilutionUsed as a loading control to normalize p-CSF-1R levels.[2][16][17][18]
Primary Antibody: Loading Control Varies (e.g., 1:10,000 for β-actin)e.g., β-actin, GAPDH, or α-tubulin to ensure equal protein loading.[10][12]
Secondary Antibody 1:5000 - 1:10,000 dilutionHRP-conjugated anti-rabbit or anti-mouse IgG.[12]

Detailed Experimental Protocol

Materials and Reagents:

  • Cell line expressing CSF-1R (e.g., RAW264.7 murine macrophages)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Serum-free cell culture medium

  • This compound (dissolved in DMSO)

  • Recombinant CSF-1

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

  • Primary antibodies: anti-p-CSF-1R (e.g., Tyr723 or Tyr809), anti-total-CSF-1R, and anti-loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in complete medium until they reach 80-90% confluency.

    • Seed cells in appropriate culture plates (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of the experiment.

  • Serum Starvation:

    • Once cells have adhered, replace the complete medium with serum-free medium.

    • Incubate the cells for 4-24 hours to reduce basal levels of receptor phosphorylation.[12]

  • This compound Treatment:

    • Prepare dilutions of this compound in serum-free medium from a stock solution in DMSO.

    • Include a vehicle control (DMSO alone) at the same final concentration as the highest this compound concentration.

    • Remove the serum-free medium from the cells and add the medium containing the desired concentrations of this compound or vehicle.

    • Pre-incubate the cells for 1-24 hours.

  • CSF-1 Stimulation:

    • Prepare a stock solution of CSF-1 in serum-free medium.

    • Add CSF-1 directly to the wells to a final concentration of 10-50 ng/mL.

    • Include an unstimulated control (no CSF-1) for each condition.

    • Incubate for 5-20 minutes at 37°C.[11][12]

  • Cell Lysis and Protein Quantification:

    • Immediately after stimulation, place the culture plates on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (protein extract) to a new tube.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (20-50 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-CSF-1R (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading and total receptor levels, the membrane can be stripped and re-probed for total CSF-1R and a loading control like β-actin.

    • Incubate the membrane in a stripping buffer according to the manufacturer's protocol.

    • Wash the membrane thoroughly and re-block before incubating with the next primary antibody.

  • Data Analysis:

    • Quantify the band intensities using densitometry software (e.g., ImageJ).

    • Normalize the p-CSF-1R signal to the total CSF-1R signal, and then to the loading control signal.

    • Compare the normalized p-CSF-1R levels in this compound-treated samples to the vehicle-treated, CSF-1-stimulated control to determine the extent of inhibition.

Conclusion

This protocol provides a robust framework for evaluating the efficacy of this compound in inhibiting CSF-1R phosphorylation. Adherence to these detailed steps will enable researchers to generate reliable and reproducible data for their studies in drug development and cell signaling research. Proper controls, including vehicle-treated and unstimulated samples, are critical for accurate interpretation of the results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting GW2580 In Vitro Efficacy Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering a lack of effect with GW2580 in their in vitro experiments.

Troubleshooting Guide: Why is this compound not showing an effect in my in vitro experiment?

If you are not observing the expected inhibitory effects of this compound in your in vitro assays, several factors could be at play, ranging from experimental setup to the inherent biology of your system. This guide provides a step-by-step approach to troubleshoot common issues.

Troubleshooting Workflow

Below is a workflow to help you systematically address the potential reasons for a lack of this compound efficacy in your experiments.

GW2580_Troubleshooting_Workflow start Start: No effect observed with this compound check_cell_line 1. Verify Cell Line Suitability start->check_cell_line check_reagent 2. Assess this compound Reagent Quality check_cell_line->check_reagent Cell line is appropriate end_consult Consult Technical Support check_cell_line->end_consult Cell line lacks c-FMS expression or CSF-1 dependence check_protocol 3. Review Experimental Protocol check_reagent->check_protocol Reagent is valid check_reagent->end_consult Reagent degradation or solubility issues check_downstream 4. Evaluate Downstream Readouts check_protocol->check_downstream Protocol is optimal check_protocol->end_consult Suboptimal concentration, incubation time, or serum levels end_resolved Issue Resolved check_downstream->end_resolved Downstream signaling is inhibited check_downstream->end_consult Readout is inappropriate or insensitive

Caption: A stepwise guide to troubleshooting the lack of this compound effect in vitro.

FAQs & Detailed Troubleshooting Steps

Q1: Is my cell line appropriate for this compound treatment?

A1: this compound is a selective inhibitor of the c-FMS kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF-1R or CD115). Its efficacy is dependent on the expression and functional importance of c-FMS in your chosen cell line.

  • Actionable Advice:

    • Verify c-FMS Expression: Confirm that your cell line expresses c-FMS at the protein level using techniques like Western Blot, flow cytometry, or immunohistochemistry.

    • Confirm CSF-1 Dependence: The growth and survival of some cell lines are dependent on Colony-Stimulating Factor 1 (CSF-1), the ligand for c-FMS. This compound is particularly effective in such models.[1][2] For example, it inhibits the growth of CSF-1 stimulated M-NFS-60 myeloid tumor cells.[1]

    • Check for Activating Mutations: While not the primary mechanism of action, be aware if your cell line harbors mutations that could affect c-FMS signaling.

Q2: How can I be sure that the this compound I'm using is active and soluble?

A2: The chemical integrity and solubility of this compound are critical for its activity in vitro.

  • Actionable Advice:

    • Proper Storage: this compound powder should be stored at -20°C.[3] Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.[1]

    • Solubility: this compound is soluble in DMSO but insoluble in water and ethanol.[3][4] Prepare a high-concentration stock solution in fresh, anhydrous DMSO. Moisture-absorbing DMSO can reduce solubility.[1] When diluting into your culture medium, ensure the final DMSO concentration is non-toxic to your cells (typically <0.5%).

    • Visual Inspection: Visually inspect your final working solution for any precipitation. If precipitation occurs, you may need to adjust your dilution scheme or use a fresh stock.

Q3: What are the optimal experimental conditions for using this compound?

A3: The concentration, incubation time, and culture conditions can all significantly impact the observed effect of this compound.

  • Actionable Advice:

    • Concentration Range: The effective concentration of this compound can vary widely between cell lines. A dose-response experiment is crucial. Based on published data, IC50 values can range from the nanomolar to the micromolar range.[1][2] For instance, the IC50 for inhibiting CSF1R phosphorylation in RAW264.7 macrophages is approximately 10 nM.[1][2]

    • Incubation Time: A typical incubation time for cell growth assays is 3 days.[1][2] However, for signaling pathway studies (e.g., phosphorylation), much shorter incubation times may be required.

    • Serum Concentration: High serum concentrations in your culture medium contain various growth factors that may activate parallel signaling pathways, potentially masking the effect of c-FMS inhibition. Consider reducing the serum concentration or using serum-free medium supplemented with CSF-1.

Q4: How can I confirm that this compound is inhibiting its target in my cells?

A4: Directly assessing the inhibition of the c-FMS signaling pathway is the most definitive way to confirm this compound's activity.

  • Actionable Advice:

    • Phospho-c-FMS Levels: The primary mechanism of this compound is to inhibit the autophosphorylation of c-FMS.[5][6] Use Western Blot to measure the levels of phosphorylated c-FMS (p-c-FMS) in your cells after treatment. A reduction in p-c-FMS is a direct indicator of target engagement.

    • Downstream Signaling: Assess the phosphorylation status of downstream signaling molecules in the c-FMS pathway, such as ERK1/2.[7][8]

Quantitative Data Summary

The half-maximal inhibitory concentration (IC50) of this compound varies depending on the cell line and the specific assay conditions. The following table summarizes reported IC50 values.

Cell Line/TargetAssay TypeIC50 ValueReference
c-FMS (human)In vitro kinase assay30 nM[1]
M-NFS-60 (mouse myeloid)CSF-1 stimulated growth0.33 µM[1]
Human MonocytesCSF-1 stimulated growth0.47 µM[1]
RAW264.7 (murine macrophages)CSF1R phosphorylation~10 nM[1][2]
NSO (mouse myeloid)Serum stimulated growth13.5 µM[1]
HUVECVEGF stimulated growth12 µM[1]
BT474 (human breast cancer)Serum stimulated growth21 µM[1]

Experimental Protocols

General Protocol for In Vitro Cell Viability Assay

This protocol provides a general framework for assessing the effect of this compound on the viability of CSF-1 dependent cells.

  • Cell Seeding:

    • One day prior to the experiment, spin down CSF-1 dependent cells (e.g., M-NFS-60) and resuspend them in a medium lacking CSF-1 for 24 hours.[1]

    • On the day of the experiment, resuspend the cells in a complete medium containing serum and CSF-1 (e.g., 20 ng/mL mouse M-CSF).[1]

    • Seed the cells in a 96-well plate at a predetermined optimal density.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[1]

    • Perform serial dilutions of the this compound stock solution in the complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level.

  • Incubation:

    • Add the diluted this compound solutions to the appropriate wells.

    • Incubate the plate for the desired period (e.g., 3 days).[1]

  • Viability Assessment:

    • Assess cell viability using a suitable method, such as a WST-1 or MTT assay.[1]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control (DMSO).

    • Plot the results as a dose-response curve and determine the IC50 value.

Signaling Pathway Diagram

c-FMS (CSF-1R) Signaling Pathway

This compound acts as an ATP-competitive inhibitor of the c-FMS kinase, thereby blocking its autophosphorylation and subsequent downstream signaling cascades that are crucial for the survival, proliferation, and differentiation of myeloid cells.[2][9]

c-FMS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cFMS c-FMS (CSF-1R) cFMS->cFMS Src Src cFMS->Src PI3K PI3K cFMS->PI3K Ras Ras cFMS->Ras CSF1 CSF-1 (Ligand) CSF1->cFMS Binds Akt Akt PI3K->Akt Transcription Gene Transcription Akt->Transcription ... Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription This compound This compound This compound->cFMS Inhibits ATP binding

Caption: The c-FMS signaling pathway and the inhibitory action of this compound.

References

GW2580 Technical Support Center: Troubleshooting Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GW2580. This resource is designed for researchers, scientists, and drug development professionals to address common solubility challenges encountered during experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the successful preparation and application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating a stock solution of this compound is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is practically insoluble in water and ethanol.[1][2] It is crucial to use fresh, moisture-free DMSO, as the presence of water can significantly reduce the solubility of this compound.[1][2]

Q2: What should I do if I observe precipitation when preparing my this compound stock solution in DMSO?

A2: If you observe precipitation while preparing the DMSO stock solution, you can employ gentle warming (e.g., at 37°C) and sonication in an ultrasonic bath to aid dissolution.[2][4] Ensure that your DMSO is anhydrous, as absorbed moisture is a common cause of precipitation.[1][2]

Q3: My this compound precipitated when I diluted the DMSO stock solution into my aqueous cell culture medium. How can I prevent this?

A3: This is a common issue due to the hydrophobic nature of this compound. To prevent precipitation upon dilution in aqueous media, it is critical to keep the final concentration of DMSO in the cell culture medium low, ideally at or below 0.1% and not exceeding 0.5%.[5] Higher concentrations of DMSO can be toxic to cells and cause the compound to precipitate.[5] When diluting, add the this compound stock solution to pre-warmed (37°C) cell culture medium while gently swirling.[5] Avoid adding cold medium to the DMSO stock.

Q4: Can I store my this compound stock solution? If so, under what conditions?

A4: Yes, stock solutions of this compound in DMSO can be stored. It is recommended to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C.[2][3][4] Stored properly, the solution can be stable for extended periods (e.g., up to 1-2 years at -20°C or -80°C).[2][3]

Troubleshooting Guide: this compound Precipitation in Experiments

This guide provides a systematic approach to resolving precipitation issues with this compound.

Problem: Precipitate observed in the this compound stock solution (in DMSO).
Potential Cause Solution
Hydrated DMSO Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Hygroscopic DMSO can significantly reduce solubility.[1][2]
Insufficient Dissolution Gently warm the solution (e.g., in a 37°C water bath) and use an ultrasonic bath to facilitate complete dissolution.[2][4]
Overly Concentrated Stock While high concentrations are achievable, if you consistently face issues, consider preparing a slightly less concentrated stock solution.
Problem: Precipitate forms upon dilution of DMSO stock into aqueous media (e.g., cell culture medium, PBS).
Potential Cause Solution
High Final DMSO Concentration Ensure the final concentration of DMSO in your aqueous medium is below 0.5%, and ideally at or below 0.1%.[5]
Improper Dilution Technique Add the DMSO stock solution dropwise to pre-warmed (37°C) aqueous medium while gently vortexing or swirling.[5] Never add the aqueous medium directly to the concentrated DMSO stock.[5]
Temperature Shock Pre-warm your aqueous medium to 37°C before adding the this compound stock solution. Adding to cold medium can induce precipitation.[5]
Media Components In rare cases, components of complex media can interact with the compound. Test for precipitation in a simple saline buffer (like PBS) to rule out media-specific interactions.[6]

Quantitative Solubility Data

The solubility of this compound in various solvents is summarized below. Note that values can vary slightly between suppliers.

Solvent Solubility (mg/mL) Solubility (mM) Notes
DMSO18.32 - 5650 - 152.83Use of fresh, anhydrous DMSO is critical.[1] Gentle warming and sonication can aid dissolution.[2][4]
Ethanol< 1 (Insoluble)< 2.73
WaterInsolubleInsoluble

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 366.41 g/mol )

  • Anhydrous, high-purity DMSO

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mL of a 10 mM solution, you will need 3.66 mg.

  • Add the appropriate volume of anhydrous DMSO. For 1 mL of solution, add 1 mL of DMSO.

  • Vortex the solution thoroughly.

  • If precipitation or cloudiness persists, place the vial in a 37°C water bath for 10-15 minutes.

  • Follow up with brief sonication in a water bath sonicator until the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[2][3]

Protocol 2: Dilution of this compound for In Vitro Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) cell culture medium

Procedure:

  • Determine the final concentration of this compound required for your experiment.

  • Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration will be ≤ 0.1%.

  • While gently swirling the pre-warmed cell culture medium, add the calculated volume of the this compound stock solution drop-by-drop.

  • For example, to achieve a 10 µM final concentration in 10 mL of medium, add 10 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Mix gently by inverting the tube or swirling the flask before adding to your cells.

  • Always include a vehicle control in your experiment (medium with the same final concentration of DMSO without this compound).[5]

Protocol 3: Formulation of this compound for In Vivo Oral Gavage

Several vehicle formulations can be used for the oral administration of this compound. Below are two examples.

Formulation A: PEG300, Tween-80, and Saline [2]

  • Dissolve this compound in DMSO to create a concentrated stock.

  • For a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline:

    • Add the this compound DMSO stock to the PEG300 and mix until clear.

    • Add Tween-80 and mix until clear.

    • Add saline to reach the final volume.

    • This formulation can achieve a this compound concentration of at least 2.08 mg/mL.[3]

Formulation B: Hydroxypropylmethylcellulose and Tween 80 [7][8]

  • Suspend this compound powder in a vehicle of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.[7][8]

  • This method creates a suspension suitable for oral gavage.

Visualizations

This compound Troubleshooting Workflow

start Start: Need to prepare this compound solution stock_prep Prepare stock in anhydrous DMSO start->stock_prep precip_stock Precipitation in stock? stock_prep->precip_stock dissolve Warm (37°C) and sonicate precip_stock->dissolve Yes stock_ok Stock solution is clear precip_stock->stock_ok No dissolve->stock_prep dilution Dilute stock into aqueous medium stock_ok->dilution precip_dilution Precipitation upon dilution? dilution->precip_dilution check_dmso Check final DMSO concentration (keep <= 0.1%) precip_dilution->check_dmso Yes solution_ok Final solution is clear precip_dilution->solution_ok No check_temp Use pre-warmed (37°C) medium check_dmso->check_temp check_method Add stock to medium slowly while swirling check_temp->check_method check_method->dilution issue_persists Issue persists: contact technical support check_method->issue_persists

Caption: Troubleshooting workflow for this compound solubility issues.

This compound Mechanism of Action: c-Fms Signaling Pathway

This compound is a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-Fms. It acts as an ATP-competitive inhibitor of the c-Fms kinase domain.[2][9] This inhibition blocks the downstream signaling cascade that promotes the survival, proliferation, and differentiation of monocytes and macrophages.[9][10]

cluster_membrane Cell Membrane cluster_inhibition cluster_downstream Downstream Signaling CSF1R CSF-1R (c-Fms) ATP ATP CSF1R->ATP Dimerization & Autophosphorylation Proliferation Proliferation CSF1R->Proliferation Activates signaling cascade Survival Survival CSF1R->Survival Differentiation Differentiation CSF1R->Differentiation This compound This compound This compound->CSF1R Inhibits ATP binding ADP ADP ATP->ADP CSF1 CSF-1 (Ligand) CSF1->CSF1R Binds

Caption: Inhibition of the CSF-1R signaling pathway by this compound.

References

Technical Support Center: GW2580 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using GW2580 in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, orally bioavailable inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS.[1][2][3] It functions as an ATP-competitive inhibitor, blocking the autophosphorylation and activation of the receptor.[1] This inhibition disrupts downstream signaling pathways that are crucial for the survival, proliferation, and differentiation of mononuclear phagocytes, such as microglia and macrophages.[4]

Q2: What is the recommended route of administration for this compound in vivo?

A2: The most common and well-characterized route of administration for this compound in vivo is oral gavage.[5][6] This method allows for precise dosing and has been used effectively in numerous studies.

Q3: What are the appropriate dosages of this compound for in vivo studies in mice?

A3: The dosage of this compound can vary depending on the specific animal model and research question. Doses ranging from 20 mg/kg to 160 mg/kg have been reported in the literature.[2][4][5][7] It is recommended to perform a dose-response study to determine the optimal dosage for your specific experimental setup.

Q4: Are there any known side effects of this compound in vivo?

A4: In some studies, prolonged treatment with high doses of this compound (e.g., 160 mg/kg for 14 days) in tumor-bearing mice showed no significant differences in total body weight or markers of hepatic and renal toxicity. However, it's important to monitor animal health, including body weight and general behavior, throughout the study.[5][8] One study noted that this compound treatment did not alter the basal number of GFAP-positive astrocytes or exacerbate the astrocyte inflammatory response following MPTP treatment in mice.[9]

Troubleshooting Guide

Issue 1: Difficulty dissolving this compound

  • Question: I am having trouble dissolving this compound for my in vivo experiments. What is the recommended solvent and procedure?

  • Answer: this compound has limited solubility in aqueous solutions. The recommended approach is to first dissolve it in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into a vehicle suitable for in vivo administration.[7] For oral gavage, common vehicles include corn oil or a suspension in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[10] Ensure the final concentration of DMSO is low to avoid toxicity.

Issue 2: Inconsistent experimental results

  • Question: My in vivo experiments with this compound are yielding inconsistent results. What could be the cause?

  • Answer: Inconsistent results can arise from several factors:

    • Improper formulation: Ensure this compound is fully dissolved or uniformly suspended in the vehicle before each administration. Sonication can aid in creating a uniform suspension.

    • Incorrect gavage technique: Improper oral gavage can lead to incorrect dosing or administration into the lungs, which can cause distress and affect results.[11][12] Ensure personnel are properly trained in this technique.

    • Stability of the compound: Prepare fresh formulations of this compound regularly, as the stability in solution over long periods may vary. It is recommended to use freshly prepared solutions for optimal results.[1]

    • Animal-to-animal variability: Biological variability is inherent in in vivo studies. Ensure proper randomization of animals into control and treatment groups and use a sufficient number of animals to achieve statistical power.

Issue 3: Animal distress after oral gavage

  • Question: I've noticed signs of distress in my mice after administering this compound via oral gavage. What should I do?

  • Answer: Distress after oral gavage can be due to the procedure itself or the formulation.

    • Refine your gavage technique: Ensure you are using the correct size gavage needle for the mouse and that the procedure is performed gently and accurately to avoid injury to the esophagus or trachea.[11][12]

    • Check your vehicle: The vehicle itself might be causing irritation. Ensure the concentration of solvents like DMSO is minimized. Consider trying an alternative, well-tolerated vehicle.

    • Monitor for adverse effects: Observe the animals closely after administration for any signs of distress. If adverse effects persist, consider adjusting the dose or formulation.[12]

Data Presentation

Table 1: In Vivo Dosage of this compound in Mice

Dosage (mg/kg)Administration RouteFrequencyVehicleReference
20Oral gavageTwice a dayNot specified[4][7]
40Oral gavageOnce, 0.5h before CSF-1 primingNot specified[1]
50Oral gavageTwice a dayNot specified
75Oral gavageDaily0.5% hydroxypropylmethylcellulose and 0.1% Tween 80[10]
80Oral gavageTwice a day or dailyNot specified / 0.1% Tween 80, 0.5% hydroxymethyl propyl-cellulose[4][5][6][7]
160Oral gavageOnce dailyNot specified

Table 2: Pharmacokinetic Parameters of this compound in Mice after Oral Administration

Dose (mg/kg)Cmax (µM)
201.4
805.6
Data from Conway JG, et al. (2005)[4]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage (Suspension Method)

  • Weigh the required amount of this compound powder.

  • Prepare a vehicle solution of 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80 in sterile water.

  • Suspend the this compound powder in the vehicle solution.

  • Vortex and sonicate the suspension until it is uniform.

  • Administer the suspension immediately after preparation.

Protocol 2: Preparation of this compound for Oral Gavage (Solubilization Method)

  • Dissolve this compound in DMSO to create a stock solution.

  • For the final formulation, add the DMSO stock solution to corn oil.

  • Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used for a clear solution.[7]

  • Ensure the final DMSO concentration in the administered volume is non-toxic.

  • Mix thoroughly before administration.

Protocol 3: In Vivo Administration by Oral Gavage in Mice

  • Animal Restraint: Gently restrain the mouse by the scruff of the neck to immobilize the head and body.

  • Gavage Needle Insertion: Use a proper-sized, ball-tipped gavage needle. Gently insert the needle into the mouth, allowing it to slide along the roof of the mouth and down the esophagus. Do not force the needle.[11][12]

  • Administration: Once the needle is in the stomach (a slight resistance may be felt as it passes the cardiac sphincter), slowly administer the this compound formulation.[12]

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the mouse for a few minutes after the procedure to ensure there are no signs of respiratory distress.[12]

Visualizations

GW2580_Signaling_Pathway CSF1 CSF-1 CSF1R CSF1R (c-FMS) CSF1->CSF1R Binds Dimerization Receptor Dimerization CSF1R->Dimerization This compound This compound This compound->CSF1R Inhibits (ATP-competitive) ATP ATP Autophosphorylation Autophosphorylation ATP->Autophosphorylation ADP ADP Dimerization->Autophosphorylation Autophosphorylation->ADP Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Autophosphorylation->Downstream Activates CellResponse Cellular Responses: - Survival - Proliferation - Differentiation Downstream->CellResponse

Caption: this compound inhibits CSF1R signaling by blocking ATP binding.

GW2580_Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation cluster_data Data Analysis Formulation This compound Formulation (e.g., suspension or solution) AnimalDosing Animal Dosing (Oral Gavage) Formulation->AnimalDosing Monitoring Animal Monitoring (Health & Behavior) AnimalDosing->Monitoring Endpoint Endpoint Analysis (e.g., tissue collection, behavioral tests) Monitoring->Endpoint Analysis Data Analysis & Interpretation Endpoint->Analysis

Caption: In vivo experimental workflow for this compound administration.

References

How to prevent GW2580 degradation in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of GW2580, with a focus on preventing its degradation in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO).[1][2][3][4] To enhance solubility, gentle warming and sonication can be applied.[4] It is crucial to use fresh, anhydrous DMSO, as moisture can reduce the solubility of the compound.[1]

Q2: How should I store the solid form of this compound?

A2: The solid form of this compound is stable when stored under desiccating conditions. For long-term storage, it is recommended to keep it at -20°C, which ensures stability for up to three years.[1][2][5]

Q3: What are the optimal conditions for storing this compound stock solutions?

A3: For optimal stability, this compound stock solutions prepared in DMSO should be stored at -80°C.[1][6] Under these conditions, the solution is stable for at least one year.[1] For shorter-term storage, -20°C is acceptable for up to one month.[1][5][7] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[1][5]

Q4: Can I store this compound solutions at room temperature or 4°C?

A4: It is not recommended to store this compound solutions at room temperature or 4°C for extended periods. While the solid form may be shipped at ambient temperatures[3], solutions are significantly less stable. For short-term needs during an experiment, keeping the solution on ice is advisable.

Q5: Is this compound sensitive to light or air?

A5: Yes, this compound is sensitive to both air and light.[8] Exposure can lead to oxidation and degradation. Therefore, it is important to store both solid compound and solutions in the dark.[8]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation observed in stock solution upon thawing - Solution was not fully dissolved initially.- Freeze-thaw cycles have led to precipitation.- The concentration is too high for the storage temperature.- Gently warm the solution and sonicate until the precipitate redissolves.- Ensure stock solutions are aliquoted to minimize freeze-thaw cycles.- If precipitation persists, consider preparing a fresh, lower concentration stock solution.
Reduced or inconsistent activity in experiments - Degradation of this compound in the stock solution.- Instability in the final working solution (e.g., cell culture media).- Adsorption to plasticware.- Prepare a fresh stock solution from solid this compound.- Prepare working solutions fresh for each experiment and use them immediately.- Minimize the time the compound spends in aqueous media before being added to cells.- Use low-adhesion plasticware if significant loss of compound is suspected.
Difficulty dissolving this compound powder - Use of non-anhydrous or old DMSO.- Insufficient mixing.- Use fresh, high-quality, anhydrous DMSO.- Employ gentle warming (e.g., 37°C) and sonication to aid dissolution.[4]

Data Summary

This compound Storage and Stability
FormSolventStorage TemperatureStability DurationSource(s)
Solid (Lyophilized Powder) N/A-20°C3 years[1][2][5]
Solid (Lyophilized Powder) N/A4°C2 years[2]
Solution DMSO-80°C1-2 years[1][6]
Solution DMSO-20°C1 month[1][5][7]
This compound Solubility
SolventConcentrationConditionsSource(s)
DMSO ≥ 36.6 mg/mLWith gentle warming[4]
DMSO 33.33 mg/mL (90.96 mM)Requires sonication[2]
DMSO 18.32 mg/mL (50 mM)N/A[9]
DMSO 10 mg/mLClear with warming[3]
Water InsolubleN/A[1]
Ethanol InsolubleN/A[1]

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a stable, high-concentration stock solution of this compound for use in various assays.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 25 mM).[4]

  • Vortex the solution thoroughly until the powder is completely dissolved.

  • If necessary, gently warm the tube to 37°C or use a sonicator to aid dissolution.[4]

  • Once fully dissolved, aliquot the stock solution into single-use volumes in sterile, light-protected tubes.

  • Store the aliquots at -80°C for long-term storage.

Cell-Based Assay Workflow

Objective: To assess the inhibitory effect of this compound on CSF-1-dependent cell proliferation.

Materials:

  • M-NFS-60 cells (or other CSF-1 dependent cell line)

  • Complete cell culture medium

  • Recombinant CSF-1

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell proliferation assay reagent (e.g., WST-1)

  • Plate reader

Procedure:

  • Culture M-NFS-60 cells according to standard protocols.

  • One day prior to the assay, starve the cells by placing them in a medium lacking CSF-1.[1]

  • On the day of the assay, prepare a serial dilution of this compound in a complete medium containing a final concentration of CSF-1 (e.g., 20 ng/mL).[1] The final DMSO concentration should be kept low and consistent across all wells (e.g., <0.1%).

  • Seed the starved cells into a 96-well plate at a predetermined density (e.g., 0.5 x 10^6 cells/mL).[1]

  • Add the serially diluted this compound solutions to the respective wells. Include vehicle control (DMSO) and no-treatment control wells.

  • Incubate the plate for the desired period (e.g., 3 days).[1]

  • At the end of the incubation, add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader to determine cell viability.

  • Calculate the IC50 value of this compound by plotting the cell viability against the log of the inhibitor concentration.

Visualizations

GW2580_Handling_Workflow cluster_storage Storage & Preparation cluster_experiment Experimental Use solid Solid this compound (-20°C, desiccated) dissolve Dissolve in Anhydrous DMSO solid->dissolve stock Stock Solution (e.g., 10 mM) dissolve->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store_stock Store at -80°C aliquot->store_stock thaw Thaw Single Aliquot store_stock->thaw Use as Needed dilute Prepare Working Solution (in culture medium) thaw->dilute assay Add to Assay (e.g., Cell Culture) dilute->assay incubate Incubate assay->incubate analyze Analyze Results incubate->analyze

Caption: Workflow for proper handling and use of this compound.

CSF1R_Signaling_Pathway CSF1 CSF-1 CSF1R CSF-1R (c-Fms) CSF1->CSF1R Binds Dimerization Receptor Dimerization CSF1R->Dimerization This compound This compound Autophosphorylation Auto- phosphorylation This compound->Autophosphorylation Inhibits (ATP Competitive) Dimerization->Autophosphorylation Activates Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Autophosphorylation->Downstream Response Cellular Response (Proliferation, Survival, Differentiation) Downstream->Response

Caption: Inhibition of the CSF-1R signaling pathway by this compound.

References

Off-target effects of GW2580 and how to control for them

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using GW2580, a potent and selective inhibitor of c-FMS kinase (CSF1R). This guide focuses on understanding and controlling for its known off-target effects to ensure accurate experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

A1: The primary target of this compound is the Colony-Stimulating Factor 1 Receptor (CSF1R), also known as c-FMS kinase.[1][2][3] It acts as an ATP-competitive inhibitor of the cFMS kinase.[4][5]

Q2: What are the known off-target effects of this compound?

A2: The most well-documented off-target effects of this compound are its inhibitory actions on the Tropomyosin receptor kinase (Trk) family, specifically TrkA, TrkB, and TrkC.[6][7] While generally selective, researchers should be aware of these potential off-target activities, especially at higher concentrations.

Q3: My experimental results are not consistent with CSF1R inhibition. Could this be due to off-target effects?

A3: Yes, unexpected phenotypes can be a result of off-target effects. If you observe cellular effects that cannot be directly attributed to the inhibition of the CSF1R signaling pathway, it is crucial to consider the potential involvement of off-target kinases, such as the Trk family.

Q4: How can I control for the off-target effects of this compound in my experiments?

A4: To control for off-target effects, it is recommended to:

  • Use the lowest effective concentration: Perform a dose-response experiment to identify the lowest concentration of this compound that effectively inhibits CSF1R without significantly engaging off-targets.

  • Use a structurally unrelated CSF1R inhibitor: Comparing the effects of this compound with another CSF1R inhibitor that has a different off-target profile can help distinguish between on-target and off-target effects.

  • Perform target engagement studies: Utilize techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is binding to CSF1R in your cellular model at the concentrations used.

  • Conduct rescue experiments: If possible, overexpress a drug-resistant mutant of CSF1R. If the phenotype is not rescued, it strongly suggests the involvement of off-target effects.

  • Directly assess off-target activity: If you suspect Trk inhibition is confounding your results, measure the phosphorylation status of Trk receptors or their downstream effectors.

Troubleshooting Guide

Observed Problem Potential Cause Suggested Solution
Unexpected Cell Death or Reduced Viability Off-target inhibition of essential kinases (e.g., Trk family members crucial for neuronal cell survival).1. Perform a dose-response curve to compare the IC50 for cell viability with the IC50 for CSF1R inhibition. A significant difference may indicate off-target toxicity. 2. If working with neuronal cells, consider the potential for Trk inhibition and assess the activation state of Trk signaling pathways. 3. Use a control compound with a different kinase selectivity profile.
Inconsistent Phenotypic Readouts Across Different Cell Lines Varying expression levels of on-target (CSF1R) and off-target (e.g., Trk) kinases in different cell lines.1. Characterize the expression levels of CSF1R, TrkA, TrkB, and TrkC in your cell lines of interest via Western blot or qPCR. 2. Correlate the observed cellular response with the expression levels of the on- and off-targets.
Lack of Expected Efficacy in an In Vivo Model Poor bioavailability, rapid metabolism, or compensatory signaling pathways activated in vivo.1. Verify the pharmacokinetic properties of this compound in your animal model. 2. Assess the phosphorylation status of CSF1R in tumor or tissue samples to confirm target engagement in vivo. 3. Investigate the activation of potential compensatory pathways that might overcome CSF1R inhibition.
Discrepancy Between in vitro Potency and Cellular Activity Poor cell permeability or active efflux of the compound.1. Perform a cellular target engagement assay, such as CETSA, to confirm that this compound is reaching and binding to CSF1R within the cell. 2. If poor permeability is suspected, consider using alternative delivery methods or formulations.

Quantitative Data: Kinase Inhibition Profile of this compound

The following table summarizes the inhibitory potency of this compound against its primary target (c-Fms/CSF1R) and known off-targets.

KinaseAssay TypeIC50 / Kd (nM)Reference
c-Fms (CSF1R) In vitro kinase assay30[2]
In vitro kinase assay52.4 ± 6.1[8][9]
In vitro kinase assay60[1][3][4]
Binding Assay (Kd)1.6[6]
TrkA In vitro kinase assay880[2][4][10]
Binding Assay (Kd)630[6][7]
TrkB Binding Assay (Kd)36[6][7]
TrkC Binding Assay (Kd)120[6][7]

Note: IC50 and Kd values can vary between different experimental setups and assay conditions.

Experimental Protocols

Key Experiment 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Reconstitute the recombinant kinase of interest in the kinase buffer to a working concentration.

    • Prepare a stock solution of this compound in DMSO and create a serial dilution series in the kinase buffer.

    • Prepare a solution of ATP (radiolabeled or non-radiolabeled depending on the detection method) and a suitable kinase substrate in the kinase buffer.

  • Assay Procedure:

    • Add a small volume of the diluted this compound or DMSO (vehicle control) to the wells of a microplate.

    • Add the recombinant kinase to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection and Data Analysis:

    • Measure the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For fluorescence/luminescence-based assays (e.g., ADP-Glo™), measure the signal according to the manufacturer's instructions.

    • Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Key Experiment 2: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of this compound with its target protein (CSF1R) in a cellular context.

Methodology:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours) at 37°C.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples to a range of temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Collect the supernatant containing the soluble proteins.

  • Target Protein Detection:

    • Analyze the amount of soluble CSF1R in each sample using a standard protein detection method, such as Western blotting or ELISA.

  • Data Analysis:

    • Plot the amount of soluble CSF1R against the temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.

    • Alternatively, an isothermal dose-response curve can be generated by heating all samples at a single, optimized temperature and plotting the amount of soluble protein against the this compound concentration.

Visualizations

GW2580_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling CSF1R CSF1R (c-Fms) (Primary Target) PI3K_CSF1R PI3K CSF1R->PI3K_CSF1R RAS_CSF1R RAS CSF1R->RAS_CSF1R TrkA TrkA PI3K_Trk PI3K TrkA->PI3K_Trk RAS_Trk RAS TrkA->RAS_Trk TrkB TrkB TrkB->PI3K_Trk TrkB->RAS_Trk TrkC TrkC TrkC->PI3K_Trk TrkC->RAS_Trk CSF1 CSF-1 CSF1->CSF1R NGF NGF NGF->TrkA BDNF BDNF BDNF->TrkB NT3 NT-3 NT3->TrkC AKT_CSF1R Akt PI3K_CSF1R->AKT_CSF1R Cell_Response_CSF1R Proliferation, Survival, Differentiation AKT_CSF1R->Cell_Response_CSF1R RAF_CSF1R RAF RAS_CSF1R->RAF_CSF1R MEK_CSF1R MEK RAF_CSF1R->MEK_CSF1R ERK_CSF1R ERK MEK_CSF1R->ERK_CSF1R ERK_CSF1R->Cell_Response_CSF1R AKT_Trk Akt PI3K_Trk->AKT_Trk Cell_Response_Trk Neuronal Survival, Differentiation AKT_Trk->Cell_Response_Trk RAF_Trk RAF RAS_Trk->RAF_Trk MEK_Trk MEK RAF_Trk->MEK_Trk ERK_Trk ERK MEK_Trk->ERK_Trk ERK_Trk->Cell_Response_Trk This compound This compound This compound->CSF1R Inhibition (On-Target) This compound->TrkA Inhibition (Off-Target) This compound->TrkB Inhibition (Off-Target) This compound->TrkC Inhibition (Off-Target)

Caption: On- and off-target signaling pathways of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_conclusion Conclusion Start Unexpected Experimental Outcome with this compound Dose_Response 1. Perform Dose-Response Curve Analysis Start->Dose_Response Target_Engagement 2. Confirm Target Engagement (e.g., CETSA) Dose_Response->Target_Engagement Control_Compound 3. Use Structurally Different CSF1R Inhibitor Target_Engagement->Control_Compound Off_Target_Assessment 4. Assess Off-Target Pathway Activity Control_Compound->Off_Target_Assessment On_Target Effect is On-Target Off_Target_Assessment->On_Target If phenotype is consistent with CSF1R inhibition and replicated by control compound Off_Target Effect is Off-Target Off_Target_Assessment->Off_Target If phenotype is not replicated by control compound and/or correlates with off-target activity

Caption: Troubleshooting workflow for unexpected this compound effects.

References

Improving GW2580 efficacy in long-term studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term studies with GW2580, a selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R/c-Fms).

I. Troubleshooting Guides

This section is designed to help you navigate common challenges in your experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent or lower-than-expected efficacy in vitro. Compound Instability: this compound may degrade with improper storage or handling.Prepare fresh stock solutions in DMSO and store them in aliquots at -80°C for long-term use and at -20°C for up to one month.[1] Avoid repeated freeze-thaw cycles.
Suboptimal Concentration: The effective concentration can vary between cell lines.Perform a dose-response experiment to determine the IC50 for your specific cell line. For example, the IC50 for CSF-1 stimulated M-NFS-60 myeloid tumor cells is 0.33 µM, while for serum-stimulated NSO myeloid tumor cells, it is 13.5 µM.[1]
Cell Culture Conditions: High serum concentrations can interfere with the activity of some inhibitors.Consider reducing the serum concentration in your cell culture medium if it does not compromise cell viability.
Reduced efficacy or acquired resistance in long-term in vivo studies. Compensatory Signaling Pathways: Prolonged inhibition of CSF1R can lead to the activation of alternative survival pathways, such as the PI3K/Akt pathway, driven by factors like IGF-1.[2][3]Consider combination therapy with inhibitors of the identified compensatory pathways, such as a PI3K or IGF-1R inhibitor.[2][3]
Pharmacokinetic Issues: Inadequate dosing frequency or amount may not maintain a therapeutic concentration of this compound.For in vivo studies in mice, oral administration of 80 mg/kg twice daily has been shown to completely block the growth of CSF-1-dependent tumor cells.[4] Consider optimizing the dosing regimen based on your specific animal model and experimental goals.
Tumor Microenvironment Influence: The tumor microenvironment can contribute to resistance.[3]Analyze the tumor microenvironment for changes in cytokine profiles and immune cell populations that might contribute to resistance.
Unexpected off-target effects or toxicity. Inhibition of Other Kinases: At higher concentrations, this compound can inhibit other kinases, such as TRKA (IC50 of 0.88 µM).[5]Use the lowest effective concentration of this compound to minimize off-target effects. If off-target effects are suspected, consider using a structurally different CSF1R inhibitor as a control.
Solvent Toxicity: The vehicle used to dissolve this compound may have toxic effects.For in vivo studies, a common vehicle is 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[6][7] Always include a vehicle-only control group in your experiments.
Impact on Microglia: Long-term treatment may affect microglia populations and their function.[6][8][9]Monitor microglial numbers and morphology in long-term studies, especially in neurological models. Be aware that prolonged inhibition of microglial proliferation may not always be beneficial.[8][9]
Difficulty dissolving or formulating this compound for in vivo studies. Poor Aqueous Solubility: this compound is poorly soluble in water.For oral gavage, this compound can be suspended in 0.5% hydroxypropylmethylcellulose and 0.1% Tween 80.[6][7] Another option is a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Ensure the solution is well-mixed before each administration.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective, orally bioavailable inhibitor of the c-Fms kinase, also known as the colony-stimulating factor 1 receptor (CSF1R).[5] It acts as an ATP-competitive inhibitor, blocking the autophosphorylation of the receptor and subsequent downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of monocytes, macrophages, and microglia.[4]

Q2: What are the recommended storage conditions for this compound?

A2: this compound powder should be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to one year and at -20°C for one month.[1] It is advisable to prepare aliquots to avoid multiple freeze-thaw cycles.

Q3: What is the selectivity profile of this compound?

A3: this compound is highly selective for c-Fms (CSF1R) with an IC50 of 30 nM.[1] It shows 150- to 500-fold selectivity against a panel of other kinases including b-Raf, CDK4, c-KIT, and EGFR.[1] However, at higher concentrations, it can inhibit TRKA with an IC50 of 0.88 µM.[5]

Q4: What are typical starting doses for in vivo experiments?

A4: For mice, oral administration of this compound at doses ranging from 20 to 80 mg/kg, once or twice daily, has been reported to be effective in various models.[4] For example, 80 mg/kg given orally twice a day completely inhibited the growth of CSF-1-dependent M-NFS-60 tumor cells in the peritoneal cavity.[4] It is crucial to optimize the dose and schedule for your specific animal model and disease context.

Q5: How can I monitor the in vivo efficacy of this compound?

A5: Efficacy can be assessed by various methods depending on your experimental model. This can include measuring tumor volume, assessing behavioral outcomes in neurological models, and analyzing target tissues for a reduction in macrophage or microglia numbers through immunohistochemistry or flow cytometry.[6] Monitoring the phosphorylation status of CSF1R in target cells can also confirm target engagement.

III. Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound

Target/Cell LineAssayIC50 / Effective ConcentrationReference
c-Fms (human)Kinase Assay30 nM[1]
M-NFS-60 (mouse myeloid tumor)Growth Inhibition (CSF-1 stimulated)0.33 µM[1]
Human MonocytesGrowth Inhibition (CSF-1 stimulated)0.47 µM[1]
RAW264.7 (mouse macrophages)CSF1R Phosphorylation Inhibition~10 nM[11]
TRKAKinase Assay0.88 µM[5]

Table 2: In Vivo Dosing and Pharmacokinetics of this compound in Mice

DoseAdministrationMaximal Plasma Concentration (Total)EfficacyReference
20 mg/kgOral1.4 µMDose-related decrease in tumor cells[4]
80 mg/kgOral5.6 µMComplete blockade of tumor growth[4]
50 mg/kg (twice daily)OralNot ReportedInhibition of joint and bone destruction in arthritis model
160 mg/kgOralNot ReportedReduction of myeloid cells in lung tumors[1]

IV. Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting range is 0.01 to 10 µM. Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired duration of your experiment (e.g., 48-72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, XTT, or a commercial kit that measures ATP content (e.g., CellTiter-Glo®).

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Administration of this compound by Oral Gavage

  • Formulation Preparation: Prepare a suspension of this compound in a suitable vehicle. A commonly used vehicle is 0.5% hydroxypropylmethylcellulose with 0.1% Tween 80 in sterile water.[6][7] Ensure the suspension is homogenous by vortexing or sonicating before each use.

  • Animal Handling: Acclimatize the animals to the oral gavage procedure to minimize stress.

  • Dosing: Administer the prepared this compound suspension or vehicle control to the animals using a proper-sized feeding needle. The volume is typically 0.1-0.2 mL for a mouse.

  • Monitoring: Monitor the animals regularly for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.

  • Sample Collection: At the end of the study, collect tissues of interest for downstream analysis (e.g., tumors, brain, spleen) to assess the efficacy of the treatment.

V. Visualizations

CSF1R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 CSF1R CSF1R (c-Fms) CSF1->CSF1R Binds ADP ADP CSF1R->ADP Phosphorylates PI3K PI3K CSF1R->PI3K Activates RAS RAS CSF1R->RAS Activates This compound This compound This compound->CSF1R Inhibits ATP binding ATP ATP ATP->CSF1R Binds to kinase domain Akt Akt PI3K->Akt Proliferation Proliferation, Survival, Differentiation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: CSF1R signaling pathway and the mechanism of action of this compound.

Troubleshooting_Workflow Start Inconsistent or No Efficacy Observed Check_Compound Verify this compound Integrity (Fresh stock, proper storage) Start->Check_Compound Check_Compound->Start No Check_InVitro In Vitro Experiment? Check_Compound->Check_InVitro Yes Check_InVivo In Vivo Experiment? Check_InVitro->Check_InVivo No Dose_Response Perform Dose-Response (Determine IC50) Check_InVitro->Dose_Response Yes Check_PK Review Dosing Regimen (Dose, frequency) Check_InVivo->Check_PK Yes Optimize_Culture Optimize Cell Culture (Serum concentration, cell density) Dose_Response->Optimize_Culture End Problem Resolved Optimize_Culture->End Check_Formulation Verify Formulation (Solubility, stability) Check_PK->Check_Formulation Investigate_Resistance Investigate Resistance (Compensatory pathways, TME) Check_Formulation->Investigate_Resistance Consider_Off_Target Evaluate Off-Target Effects (Kinase profiling, toxicity assays) Investigate_Resistance->Consider_Off_Target Consider_Off_Target->End

Caption: A troubleshooting workflow for unexpected results with this compound.

Experimental_Workflow Start Start: Long-Term In Vivo Study Model_Selection Select Animal Model and Establish Disease Start->Model_Selection Group_Assignment Randomize Animals into Treatment and Control Groups Model_Selection->Group_Assignment Formulation Prepare this compound Formulation and Vehicle Control Group_Assignment->Formulation Dosing Initiate Dosing Regimen (e.g., daily oral gavage) Formulation->Dosing Monitoring Monitor Animal Health (Weight, behavior) Dosing->Monitoring Efficacy_Assessment Assess Efficacy (Tumor size, behavioral tests) Dosing->Efficacy_Assessment Endpoint Endpoint Reached Dosing->Endpoint Monitoring->Dosing Efficacy_Assessment->Dosing Sample_Collection Collect Tissues for Analysis (Tumors, brain, etc.) Endpoint->Sample_Collection Analysis Perform Downstream Analysis (IHC, Flow Cytometry, Western Blot) Sample_Collection->Analysis Data_Interpretation Interpret Data and Draw Conclusions Analysis->Data_Interpretation End Study Complete Data_Interpretation->End

Caption: A general experimental workflow for a long-term in vivo study using this compound.

References

Technical Support Center: GW2580 Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the CSF1R inhibitor, GW2580, in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage of this compound for mice and rats?

A1: The optimal dosage of this compound can vary depending on the animal strain, the specific disease model, and the desired level of target engagement. However, based on published studies, a general starting point for oral administration is between 40-80 mg/kg/day for mice and 50 mg/kg twice daily for rats. It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental conditions.

Q2: How should this compound be prepared for oral administration?

A2: this compound is typically administered as a suspension via oral gavage. A common vehicle is 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% Tween 80 in sterile water.[1] It is important to ensure the suspension is homogeneous before each administration.

Q3: Are there any known strain-dependent differences in this compound efficacy?

A3: While direct comparative studies on this compound dosage across different animal strains are limited, it is well-established that there are significant strain-dependent variations in drug metabolism, primarily due to differences in the expression and activity of cytochrome P450 (CYP) enzymes.[1][2][3][4][5][6][7] For example, Wistar rats have been shown to have higher basal levels of certain CYP enzymes compared to Sprague-Dawley rats.[3][4][5] These differences in drug metabolism can affect the pharmacokinetics and, consequently, the efficacy and potential toxicity of this compound. Therefore, the optimal dosage may need to be empirically determined for each specific strain.

Q4: What is the mechanism of action of this compound?

A4: this compound is a potent and selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), a receptor tyrosine kinase.[8][9] By binding to the ATP-binding site of CSF1R, this compound blocks the downstream signaling pathways that are crucial for the proliferation, differentiation, and survival of macrophages and microglia.[10][11][12][13][14]

Dosage Guidelines for Different Animal Strains

The following tables summarize reported oral dosages of this compound used in various mouse and rat strains. Note that these are examples from specific studies and may require optimization for your experimental setup.

Table 1: Reported Oral Dosages of this compound in Mice

Mouse StrainDosageFrequencyStudy Context
C57BL/6J80 mg/kgOnce dailyNeuroinflammation[8]
MRL/lpr100 mg/kgOnce dailyDepression-like behavior[8]
C3H/HEN20-80 mg/kgTwice dailyTumor growth inhibition[15]
CD-1 (nude)20-80 mg/kgTwice dailyTumor growth inhibition[15]

Table 2: Reported Oral Dosages of this compound in Rats

Rat StrainDosageFrequencyStudy Context
Not Specified50 mg/kgTwice dailyAdjuvant-induced arthritis

Experimental Protocols

Preparation of this compound for Oral Gavage

Materials:

  • This compound powder

  • 0.5% (w/v) Hydroxypropyl methylcellulose (HPMC) in sterile water

  • 0.1% (v/v) Tween 80

  • Sterile conical tubes

  • Homogenizer or sonicator

  • Precision balance

  • Sterile water

Procedure:

  • Calculate the required amount of this compound based on the desired concentration and final volume.

  • Weigh the this compound powder accurately.

  • Prepare the vehicle by dissolving HPMC in sterile water and then adding Tween 80. Mix thoroughly.

  • Add the this compound powder to a small volume of the vehicle to create a paste.

  • Gradually add the remaining vehicle to the paste while continuously mixing or vortexing to ensure a uniform suspension.

  • Use a homogenizer or sonicator to ensure the suspension is fine and homogeneous, which is critical for accurate dosing.

  • Store the suspension at 4°C for short-term use. Always re-homogenize the suspension before each administration.

Oral Gavage Administration Workflow

The following diagram illustrates the general workflow for administering this compound via oral gavage.

G cluster_prep Preparation cluster_admin Administration prep_calc Calculate Dose prep_weigh Weigh this compound prep_calc->prep_weigh prep_suspend Create Suspension prep_weigh->prep_suspend prep_vehicle Prepare Vehicle prep_vehicle->prep_suspend prep_homogenize Homogenize prep_suspend->prep_homogenize admin_animal Weigh Animal prep_homogenize->admin_animal admin_restrain Restrain Animal admin_animal->admin_restrain admin_gavage Perform Gavage admin_restrain->admin_gavage admin_monitor Monitor Animal admin_gavage->admin_monitor G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1 CSF-1 / IL-34 CSF1R CSF1R CSF1->CSF1R PI3K PI3K CSF1R->PI3K RAS RAS CSF1R->RAS AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation This compound This compound This compound->CSF1R Inhibits

References

Common pitfalls in experiments using GW2580

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for GW2580, a potent and selective inhibitor of the c-FMS kinase (CSF-1R). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answer frequently asked questions encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of ATP binding to the kinase domain of the Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as c-FMS.[1][2] This inhibition blocks the signaling pathway activated by its ligands, CSF-1 (colony-stimulating factor 1) and IL-34.[3] The primary consequence of this inhibition is the suppression of proliferation, survival, and differentiation of macrophages and other myeloid lineage cells that are dependent on CSF-1R signaling.[4][5]

Q2: What are the common in vitro and in vivo applications of this compound?

A2: In vitro, this compound is frequently used to study the role of CSF-1R in macrophage biology, including their differentiation, proliferation, and function in various cell-based assays.[4][6] It is also utilized in studies of osteoclastogenesis and bone resorption.[4][5] In vivo, this compound has been employed in various preclinical models to investigate the role of macrophages in diseases such as cancer, neuroinflammation, and autoimmune disorders.[7][8][9] It has been shown to reduce tumor-infiltrating myeloid cells and has protective effects in models of neurodegeneration.[10][11][12]

Q3: Are there any known off-target effects of this compound?

A3: While this compound is highly selective for c-FMS, some studies have reported off-target activity. Notably, it has been shown to inhibit TRKA activity with an IC50 of 0.88 μM.[2][6] Researchers should consider this potential off-target effect, especially when working with cell types or systems where TRKA signaling is relevant.

Q4: How should I prepare and store this compound stock solutions?

A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a concentrated stock solution.[1] For in vitro experiments, a common stock concentration is 10 mM in DMSO.[6] For in vivo studies, various formulations have been used, including suspensions in 0.5% carboxymethylcellulose sodium (CMC-Na) in saline or solutions containing DMSO, PEG300, and Tween-80.[1] It is crucial to ensure the compound is fully dissolved, which may require sonication.[1] Stock solutions should be stored at -20°C.

Troubleshooting Guide

In Vitro Experiments
Problem Possible Cause Suggested Solution
Inconsistent or no inhibition of CSF-1R phosphorylation - Compound precipitation: this compound may have limited solubility in aqueous media. - Incorrect dosage: The concentration of this compound may be too low. - Cell line insensitivity: The cells may not be dependent on CSF-1R signaling.- Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid precipitation and solvent toxicity. - Perform a dose-response curve to determine the optimal inhibitory concentration for your specific cell line. The IC50 for CSF-1R phosphorylation in RAW264.7 cells is approximately 10 nM.[2][6] - Confirm CSF-1R expression and dependency in your cell line.
Cell death at expected inhibitory concentrations - Off-target toxicity: At higher concentrations, off-target effects may lead to cytotoxicity. - Sensitization to stress: Inhibition of CSF-1R signaling can render some cells, like microglia, more susceptible to stressors like lipopolysaccharide (LPS) or reactive oxygen species (ROS).[3][7]- Use the lowest effective concentration of this compound. - If co-treating with other agents, consider potential synergistic toxicity. For example, when treating primary microglia with this compound and LPS concurrently, a marked decrease in cell viability was observed.[7]
Variability in cell growth inhibition assays - Inconsistent cell seeding density: Variations in initial cell numbers can affect the final readout. - Serum interference: Components in the serum may interfere with this compound activity or promote alternative survival pathways.- Ensure uniform cell seeding across all wells. - Consider reducing the serum concentration or using serum-free media if appropriate for your cell type, after an initial attachment period.
In Vivo Experiments
Problem Possible Cause Suggested Solution
Lack of efficacy in animal models - Poor bioavailability: The formulation and route of administration may not achieve sufficient plasma concentrations. - Inadequate dosing regimen: The dose or frequency of administration may be too low to maintain effective concentrations. - Model-specific resistance: The targeted cell population in the model may not be highly dependent on CSF-1R signaling.- For oral administration, ensure a well-characterized vehicle is used. Formulations with DMSO, PEG300, and Tween-80 have been described.[1] Oral gavage has been a commonly used method.[7][13] - Typical oral doses in mice range from 40 to 160 mg/kg/day, sometimes administered twice daily.[6][7][10] Pharmacokinetic studies have shown that an 80 mg/kg oral dose in mice can achieve a maximal plasma concentration of 5.6 μM.[1][2] - Validate the dependence of the target cells on CSF-1R signaling within your specific disease model.
Observed toxicity or adverse effects in animals - Systemic effects of CSF-1R inhibition: Prolonged inhibition can affect macrophage-dependent physiological processes. - Vehicle-related toxicity: The vehicle used for administration may have its own toxic effects.- Monitor animal health closely, including body weight and behavior.[7][13] Studies have reported no significant changes in body weight or overt toxicity at effective doses.[11] - Include a vehicle-only control group to distinguish between compound- and vehicle-related effects.
Unexpected immunological effects - Complex role of macrophages: Macrophages can have both pro- and anti-inflammatory roles. Inhibiting their function can lead to complex and sometimes unexpected outcomes. - Compensatory mechanisms: The immune system may adapt to the inhibition of CSF-1R signaling.- Characterize the immune cell populations in your model system thoroughly using techniques like flow cytometry or immunohistochemistry. - Be aware that while this compound may not affect LPS-induced TNF-α production in vitro, it has been shown to inhibit it in vivo.[4][5]

Experimental Protocols

In Vitro CSF-1R Phosphorylation Assay in RAW264.7 Cells
  • Cell Culture: Culture RAW264.7 murine macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Starvation: Prior to stimulation, starve the cells in serum-free DMEM for 4-6 hours.

  • Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle (DMSO) for 1 hour.

  • Stimulation: Stimulate the cells with 10 ng/mL of recombinant murine CSF-1 for 5-10 minutes at 37°C.

  • Lysis: Immediately wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Western Blotting: Quantify total protein concentration, and analyze the cell lysates by SDS-PAGE and Western blotting using antibodies against phosphorylated CSF-1R (p-CSF-1R) and total CSF-1R.

In Vivo Tumor Growth Inhibition Study
  • Animal Model: Use an appropriate mouse strain for your tumor model (e.g., C57BL/6 for 3LL lung carcinoma).

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Treatment Groups: Once tumors reach a palpable size, randomize mice into treatment groups (e.g., vehicle control, this compound at 80 mg/kg).

  • Drug Administration: Prepare this compound in a suitable vehicle for oral gavage. Administer the treatment daily or as determined by pharmacokinetic data.

  • Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health.

  • Endpoint Analysis: At the end of the study, euthanize the animals and harvest tumors and other tissues for further analysis (e.g., immunohistochemistry for macrophage markers, flow cytometry).

Visualizations

GW2580_Signaling_Pathway This compound Mechanism of Action cluster_membrane Cell Membrane CSF-1R CSF-1R PI3K/Akt Pathway PI3K/Akt Pathway CSF-1R->PI3K/Akt Pathway Activates ERK Pathway ERK Pathway CSF-1R->ERK Pathway Activates CSF-1 CSF-1 CSF-1->CSF-1R Binds & Activates This compound This compound This compound->CSF-1R Inhibits ATP Binding Proliferation & Survival Proliferation & Survival PI3K/Akt Pathway->Proliferation & Survival ERK Pathway->Proliferation & Survival Differentiation Differentiation ERK Pathway->Differentiation

Caption: Mechanism of this compound action on the CSF-1R signaling pathway.

experimental_workflow Troubleshooting Workflow for In Vitro Experiments start Experiment Start issue Inconsistent Results or Lack of Effect? start->issue check_solubility Verify this compound Solubility and Stability in Media issue->check_solubility Yes success Consistent and Expected Results issue->success No check_concentration Perform Dose-Response Curve check_solubility->check_concentration check_csf1r Confirm CSF-1R Expression and Dependency check_concentration->check_csf1r check_toxicity Assess Off-Target or Synergistic Toxicity check_csf1r->check_toxicity optimize_protocol Optimize Experimental Protocol check_toxicity->optimize_protocol optimize_protocol->success

Caption: A logical workflow for troubleshooting common issues in this compound in vitro experiments.

References

Validation & Comparative

How to confirm macrophage depletion by GW2580

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Confirming Macrophage Depletion by GW2580 and Alternatives

Introduction

Macrophages, key cells of the innate immune system, are critical players in tissue homeostasis, inflammation, and disease pathogenesis. Their depletion is a common strategy in preclinical research to investigate their roles in various biological processes, from cancer progression to neuroinflammation. This compound, a selective inhibitor of the Colony-Stimulating Factor 1 Receptor (CSF1R), is a widely used pharmacological tool for this purpose. However, its effect can range from modulating macrophage function to outright depletion, depending on the context. Therefore, robust confirmation of macrophage depletion is a critical step in experimental design.

This guide provides a comparative overview of methods to confirm macrophage depletion induced by this compound and contrasts its performance with other common depletion strategies. We include experimental data, detailed protocols, and visual workflows to assist researchers in selecting and validating the most appropriate method for their studies.

Method 1: this compound - A CSF1R Kinase Inhibitor

This compound is an orally bioavailable small molecule that selectively inhibits the tyrosine kinase activity of CSF1R. The CSF1/CSF1R signaling pathway is crucial for the survival, proliferation, differentiation, and function of monocytes and macrophages.[1][2][3] By blocking this pathway, this compound can suppress macrophage functions and, in some models, lead to a reduction in macrophage numbers.[1][4] It's important to note that some studies suggest this compound may inhibit microglial proliferation and activation without causing a significant reduction in the total number of microglia, unlike other CSF1R inhibitors.[4][5][6]

Confirming Macrophage Depletion after this compound Treatment

Validation of macrophage depletion is essential and can be achieved through several methods, primarily by quantifying macrophage-specific markers in tissues of interest.

1. Flow Cytometry / CyTOF

Flow cytometry and Cytometry by Time-of-Flight (CyTOF) are powerful techniques for the quantitative analysis of immune cell populations in single-cell suspensions from tissues like spleen, tumors, peritoneal fluid, or blood.

  • Common Markers: A typical panel for identifying macrophages includes lineage markers like CD45 (pan-leukocyte), myeloid markers such as CD11b, and specific macrophage markers like F4/80 (in mice), CD68, and CD163.[7]

  • Expected Outcome: Successful depletion with a CSF1R inhibitor would be demonstrated by a significant reduction in the percentage and absolute number of cells positive for these marker combinations (e.g., CD45+CD11b+F4/80+ cells) compared to a vehicle-treated control group.[7]

2. Immunohistochemistry (IHC) / Immunofluorescence (IF)

IHC and IF are used to visualize and quantify macrophages within the context of tissue architecture.

  • Common Markers: Iba1 is a widely used marker for microglia and macrophages in the central nervous system (CNS). F4/80, CD68, and CD163 are commonly used for macrophages in peripheral tissues and tumors.

  • Expected Outcome: A marked decrease in the density of stained cells (e.g., Iba1-positive cells per mm²) in the tissue of interest would confirm depletion.[4]

Experimental Protocols

Protocol 1: Flow Cytometry Analysis of Splenic Macrophages

  • Tissue Preparation: Harvest spleens from this compound-treated and control mice.

  • Single-Cell Suspension: Gently mash the spleen through a 70 µm cell strainer to create a single-cell suspension.

  • Red Blood Cell Lysis: Treat the cell suspension with ACK lysis buffer to remove red blood cells.

  • Cell Staining:

    • Wash cells with FACS buffer (PBS containing 2% FBS).

    • Block Fc receptors with anti-CD16/32 antibodies to prevent non-specific binding.

    • Incubate cells with a cocktail of fluorescently-conjugated antibodies (e.g., anti-CD45, anti-CD11b, anti-F4/80) for 30 minutes on ice, protected from light.

    • Wash cells twice with FACS buffer.

  • Data Acquisition: Analyze the stained cells on a flow cytometer. Gate on live, single cells, then on CD45+ leukocytes, and subsequently identify the macrophage population (CD11b+F4/80+).

Protocol 2: IHC for Iba1+ Microglia in Brain Tissue

  • Tissue Preparation: Perfuse the animal with 4% paraformaldehyde (PFA). Harvest the brain and post-fix in PFA overnight.

  • Sectioning: Cryoprotect the tissue in sucrose solutions and cut 30-40 µm sections using a cryostat or vibratome.

  • Staining:

    • Perform antigen retrieval if necessary.

    • Block non-specific binding sites using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

    • Incubate sections with a primary antibody against Iba1 overnight at 4°C.

    • Wash sections and incubate with a biotinylated secondary antibody, followed by an avidin-biotin complex (ABC) reagent.

    • Develop the signal using a chromogen like DAB.

  • Imaging and Analysis: Mount the sections on slides, dehydrate, and coverslip. Capture images using a microscope and quantify the number of Iba1+ cells in defined regions of interest using image analysis software.

Comparison with Alternative Depletion Methods

While this compound is effective, other methods are available, each with distinct mechanisms and efficacy profiles.

MethodTargetMechanism of ActionPrimary Tissues Affected
This compound CSF1RInhibits receptor tyrosine kinase activity, blocking survival and proliferation signals.[1][3]Tumors, inflamed tissues, CNS. Effect on resident microglia may be more modulatory than depletive.[5][6]
Clodronate Liposomes Phagocytic CellsLiposomes are phagocytosed, releasing clodronate, which induces apoptosis.[8][9]Liver (Kupffer cells), spleen, bone marrow, lungs, peritoneal cavity.[10][11]
Other CSF1R Inhibitors (e.g., PLX5622, Pexidartinib) CSF1R, c-Kit, FLT3Potent inhibition of CSF1R kinase. Some have off-target effects. Often more effective at depletion than this compound.[6]CNS (microglia), tumors, hematopoietic system.[12]
Anti-CSF1R Antibody CSF1RBlocks ligand binding or mediates antibody-dependent cell-mediated cytotoxicity (ADCC).Tissues with high CSF1R expression, such as tumors and spleen.[13]
Quantitative Data Comparison

The efficiency of macrophage depletion can vary significantly based on the chosen method, dosage, and target tissue.

MethodModel / TissueDepletion EfficiencyCitation
This compound Mouse Model of Ovarian Cancer (Ascites)Significant decrease in M2 macrophages (CD206+).[1]
This compound Mouse Model of Parkinson's Disease (Substantia Nigra)Attenuated proliferation of Iba1+ cells without reducing the basal population.[4]
Clodronate Liposomes Mouse Spleen>90% reduction of F4/80+ macrophages within 48 hours.[9]
CSF1R Inhibitor (AC708) Mouse Ovarian Cancer Model (Tumor)~50% reduction in CD11b+/F4/80+ macrophages.[7]
Anti-CSF1R Antibody Naïve Mouse Bladder80% reduction of one macrophage subset (MacM) and >90% of another (MacL) with 800 µg dose.[13]

Visualizing the Processes

Signaling Pathway and Experimental Workflows

The following diagrams illustrate the mechanism of action for CSF1R inhibition and the general workflows for confirming macrophage depletion.

cluster_membrane Cell Membrane CSF1R CSF1R PI3K PI3K CSF1R->PI3K Activates CSF1 CSF1 (Ligand) CSF1->CSF1R Binds This compound This compound This compound->CSF1R Inhibits AKT AKT PI3K->AKT Proliferation Macrophage Proliferation & Survival AKT->Proliferation

Caption: CSF1R signaling pathway and its inhibition by this compound.

start Harvest Tissue (e.g., Spleen) sus Create Single-Cell Suspension start->sus stain Stain with Fluorescent Antibodies (CD45, CD11b, F4/80) sus->stain facs Acquire Data on Flow Cytometer stain->facs gate Gate on Macrophage Population facs->gate quant Quantify % and Absolute Number gate->quant end Confirm Depletion quant->end

Caption: Experimental workflow for confirming macrophage depletion by flow cytometry.

start Harvest & Fix Tissue (e.g., Brain) section Section Tissue start->section stain Immunohistochemical Staining for Marker (e.g., Iba1) section->stain image Image Acquisition (Microscopy) stain->image analyze Image Analysis: Count Positive Cells image->analyze quant Calculate Cell Density (cells/mm²) analyze->quant end Confirm Depletion quant->end

Caption: Experimental workflow for confirming macrophage depletion by IHC.

cluster_macrophage Macrophage phago Phagocytosis lyso Lysosomal Degradation phago->lyso release Clodronate Release lyso->release apoptosis Apoptosis release->apoptosis ClodLip Clodronate Liposome ClodLip->phago

Caption: Mechanism of macrophage depletion by clodronate liposomes.

Conclusion

Confirming macrophage depletion is a non-negotiable step for studies utilizing depletion strategies. While this compound is a valuable tool for modulating CSF1R-dependent macrophages, its efficacy in outright depletion can be context-dependent. For robust, widespread macrophage depletion, particularly of phagocytic populations in the liver and spleen, clodronate liposomes offer a potent alternative.[8][10][11] Other CSF1R inhibitors, such as PLX5622, may be more effective for depleting microglia in the CNS. The choice of depletion agent should be guided by the specific macrophage population and tissue of interest. Regardless of the method chosen, validation using quantitative techniques like flow cytometry or immunohistochemistry is essential to ensure the reliability and correct interpretation of experimental results.

References

Genetic Validation of GW2580 Effects Using siRNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a small molecule inhibitor is paramount. This guide provides a comparative analysis of the pharmacological inhibitor GW2580 and the genetic knockdown of its target, the c-Fms kinase (also known as Colony-Stimulating Factor 1 Receptor, CSF1R), using small interfering RNA (siRNA). By juxtaposing data from pharmacological inhibition and genetic silencing, this guide offers a framework for validating the on-target effects of this compound.

Unveiling the Role of c-Fms in Cellular Processes

The Colony-Stimulating Factor 1 (CSF-1) signaling pathway, mediated by its receptor c-Fms, is a critical regulator of the survival, proliferation, and differentiation of mononuclear phagocytes, such as macrophages and osteoclasts.[1][2] Dysregulation of this pathway has been implicated in various diseases, including inflammatory disorders and cancer, making c-Fms an attractive therapeutic target.

This compound: A Potent Pharmacological Inhibitor of c-Fms

This compound is a potent and selective, orally bioavailable small-molecule inhibitor of the c-Fms kinase.[1][2] It acts as an ATP-competitive inhibitor, effectively blocking the downstream signaling cascade initiated by CSF-1.[1] Extensive in vitro studies have demonstrated its efficacy in inhibiting c-Fms kinase activity and CSF-1-dependent cellular processes.

siRNA: A Precise Tool for Genetic Validation

Small interfering RNA (siRNA) offers a powerful method for transiently silencing the expression of a specific gene, in this case, the CSF1R gene that encodes the c-Fms protein. By degrading the messenger RNA (mRNA) of the target gene, siRNA-mediated knockdown allows researchers to mimic the effect of a pharmacological inhibitor and thus validate that the observed cellular phenotype is indeed a result of inhibiting the intended target.

Comparative Analysis: this compound vs. c-Fms siRNA

To provide a clear comparison, the following table summarizes the quantitative effects of this compound and c-Fms siRNA on key cellular processes. It is important to note that the data for this compound and c-Fms siRNA are derived from different studies and experimental systems; therefore, a direct comparison should be made with this in mind.

ParameterThis compoundc-Fms siRNACell Type/System
Target c-Fms Kinase ActivityCSF1R mRNAN/A
Mechanism of Action ATP-competitive inhibitionmRNA degradationN/A
Inhibition of c-Fms Kinase IC50 = 30 nM[1]Not ApplicableIn vitro kinase assay
Inhibition of Cell Growth IC50 = 330 nM (CSF-1 stimulated M-NFS-60 cells)[1]Not specified in comparable quantitative terms. However, studies have shown that c-Fms siRNA diminishes the generation of its downstream signaling fragments.[3]M-NFS-60 myeloid tumor cells
Inhibition of Bone Degradation ~100% inhibition at 1 µM[2]Not specified in comparable quantitative terms. However, c-Fms proteolysis is linked to osteoclast differentiation.[3]Human osteoclasts

Experimental Protocols

Pharmacological Inhibition with this compound (Cell Growth Assay)

This protocol is adapted from Conway et al. (2005).[1][2]

  • Cell Culture: M-NFS-60 myeloid cells are cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum and murine CSF-1.

  • Compound Preparation: A stock solution of this compound in DMSO is prepared and serially diluted to the desired concentrations in the culture medium.

  • Assay Setup: Cells are seeded in 96-well plates.

  • Treatment: The cells are treated with varying concentrations of this compound or vehicle control (DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Cell Viability Measurement: Cell proliferation is assessed using a standard method such as the MTT or CellTiter-Glo assay.

  • Data Analysis: The IC50 value, the concentration of this compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Genetic Silencing with c-Fms siRNA (Gene Knockdown and Phenotypic Analysis)

This protocol is a general workflow based on established siRNA transfection procedures.

  • siRNA Design and Synthesis: At least two to four validated siRNA sequences targeting CSF1R mRNA are synthesized, along with a non-targeting control siRNA.

  • Cell Culture: A suitable myeloid cell line (e.g., RAW264.7 macrophages) is cultured in appropriate media.

  • Transfection:

    • Cells are seeded in multi-well plates to achieve 50-70% confluency on the day of transfection.

    • siRNA is complexed with a suitable transfection reagent (e.g., lipofectamine) in serum-free media according to the manufacturer's instructions.

    • The siRNA-lipid complexes are added to the cells.

  • Incubation: Cells are incubated with the transfection complexes for 4-6 hours, after which the medium is replaced with complete growth medium.

  • Gene Knockdown Validation (48-72 hours post-transfection):

    • RT-qPCR: RNA is extracted from the cells, and the level of CSF1R mRNA is quantified relative to a housekeeping gene and the non-targeting control.

    • Western Blot: Protein lysates are prepared, and the level of c-Fms protein is assessed using a specific antibody.

  • Phenotypic Assay (e.g., Proliferation Assay, 48-96 hours post-transfection):

    • Following confirmation of knockdown, cell proliferation or viability is measured using assays such as MTT, BrdU incorporation, or cell counting.

    • The results from the c-Fms siRNA-treated cells are compared to those from the non-targeting control-treated cells to determine the specific effect of gene silencing.

Visualizing the Pathways and Workflows

To further illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_pathway c-Fms Signaling Pathway cluster_inhibition Points of Intervention CSF1 CSF-1 (Ligand) cFms c-Fms (CSF1R) Receptor Tyrosine Kinase CSF1->cFms Binds Dimerization Dimerization & Autophosphorylation cFms->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) Dimerization->Downstream Response Cellular Response (Survival, Proliferation, Differentiation) Downstream->Response This compound This compound This compound->Dimerization Inhibits Kinase Activity siRNA c-Fms siRNA siRNA->cFms Degrades mRNA, Reduces Protein

Figure 1. c-Fms signaling pathway and points of inhibition by this compound and siRNA.

G cluster_workflow siRNA Experimental Workflow for Target Validation start Start design 1. Design & Synthesize c-Fms & Control siRNAs start->design transfect 2. Transfect Cells with siRNA-Lipid Complexes design->transfect validate 3. Validate Knockdown (RT-qPCR / Western Blot) transfect->validate phenotype 4. Measure Phenotypic Effect (e.g., Proliferation Assay) validate->phenotype compare 5. Compare Phenotype to This compound Treatment phenotype->compare end End compare->end

Figure 2. Experimental workflow for genetic validation of this compound effects using siRNA.

Conclusion

The combined use of a selective pharmacological inhibitor like this compound and a specific genetic tool such as siRNA provides a robust approach for target validation in drug discovery. While this compound offers a direct means to assess the therapeutic potential of inhibiting c-Fms kinase activity, siRNA-mediated knockdown of CSF1R confirms that the observed biological effects are a direct consequence of modulating this specific target. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to validate the effects of this compound and to further explore the therapeutic potential of targeting the c-Fms signaling pathway.

References

A Comparative Guide to GW2580 and Other CSF-1R Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase, is a critical regulator of the survival, proliferation, and differentiation of macrophages and their precursors.[1] Its role in various pathologies, including cancer, inflammatory diseases, and neurodegenerative disorders, has made it a prime target for therapeutic intervention. GW2580 is a potent and selective inhibitor of CSF-1R. This guide provides an objective comparison of this compound with other notable CSF-1R inhibitors, supported by experimental data and detailed methodologies to aid researchers in their selection of appropriate research tools.

The CSF-1R Signaling Pathway

CSF-1R is activated by its two cognate ligands, Colony-Stimulating Factor 1 (CSF-1) and Interleukin-34 (IL-34).[1][2] Ligand binding induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1][3] This phosphorylation creates docking sites for various signaling proteins, leading to the activation of multiple downstream cascades, including the PI3K/AKT, ERK1/2, and JAK/STAT pathways.[2][4] These pathways collectively regulate the key cellular functions of myeloid lineage cells, such as proliferation, survival, and differentiation.[2]

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF1R CSF-1R Dimer PI3K PI3K CSF1R->PI3K Activation ERK ERK1/2 CSF1R->ERK Activation JAK JAK CSF1R->JAK Activation Ligand CSF-1 / IL-34 Ligand->CSF1R Binding & Dimerization AKT AKT PI3K->AKT Response Gene Transcription (Proliferation, Survival, Differentiation) AKT->Response ERK->Response STAT STAT JAK->STAT STAT->Response

Caption: CSF-1R signaling cascade activation.

Comparative Analysis of CSF-1R Inhibitors

A variety of small molecule inhibitors have been developed to target the ATP-binding pocket of the CSF-1R kinase domain. While they share a common target, they exhibit distinct profiles in terms of potency, selectivity, and biological effects. This compound is an orally bioavailable c-FMS kinase and CSF-1R inhibitor.[5]

InhibitorTarget(s)IC50 (CSF-1R)Selectivity ProfileEffect on Microglia/Macrophages
This compound CSF-1R (c-FMS) ~10-52 nM [6][7][8][9]High selectivity (>100-fold vs ~300 kinases).[9] Interacts with TrkA/B/C at higher concentrations.[5]Inhibits proliferation without causing cell death or depletion.[10][11]
PLX3397 (Pexidartinib) CSF-1R, KIT, FLT3~20 nMLess selective than this compound.Causes depletion/ablation of microglia and macrophages.[10][11]
BLZ945 CSF-1R~1 nM[8]Highly specific for CSF-1R.[8] Can inhibit c-kit and PDGFR-β at higher concentrations.[8]Causes depletion/ablation of microglia and macrophages.[11][12]
PLX5622 CSF-1RNot specifiedSelective CSF-1R inhibitor.[2]Causes depletion/ablation of microglia.[2]
Ki20227 CSF-1RNot specifiedSelective CSF-1R tyrosine kinase inhibitor.[13]Inhibits proliferation and promotes a more activated phenotype.[13]
ARRY-382 CSF-1RNot specifiedNot specifiedInhibits proliferation without causing cell death.[11]

IC50 values can vary depending on the specific assay conditions.

A key differentiator for this compound is its ability to inhibit CSF-1R signaling and microglial proliferation without inducing widespread cell death, unlike potent microglial eliminators such as PLX3397 and BLZ945.[10][11] This makes this compound a valuable tool for studies where the continued presence of non-proliferating microglia or macrophages is desired.

Key Experimental Protocols

Evaluating the efficacy and specificity of CSF-1R inhibitors requires robust in vitro and in vivo assays.

In Vitro CSF-1R Kinase Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CSF-1R kinase domain.

Principle: A recombinant CSF-1R kinase domain is incubated with a substrate and ATP. The inhibitor's potency is determined by measuring the reduction in ATP consumption (or product formation). A common method is the ADP-Glo™ assay, which quantifies the amount of ADP produced in the kinase reaction via a luminescent readout.[14][15]

Methodology:

  • Preparation: Prepare serial dilutions of the test inhibitor (e.g., this compound) in kinase assay buffer.

  • Reaction Setup: In a 96-well plate, add the recombinant CSF-1R enzyme, the specific peptide substrate (e.g., Poly-Glu,Tyr 4:1), and ATP.[14]

  • Inhibitor Addition: Add the diluted inhibitor to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes) to allow the kinase reaction to proceed.[14]

  • Detection: Stop the reaction and add ADP-Glo™ reagent, which converts the ADP generated into a luminescent signal.

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Reagents: - CSF-1R Enzyme - Substrate & ATP - Test Inhibitor (e.g., this compound) B Combine Reagents in 96-well Plate A->B C Incubate (e.g., 30°C, 45 min) B->C D Add ADP-Glo™ Reagent C->D E Measure Luminescence D->E F Calculate IC50 Value E->F

Caption: Workflow for an in vitro CSF-1R kinase assay.
M-NFS-60 Cell Proliferation Assay

This cell-based assay assesses the inhibitor's ability to block CSF-1-dependent cell growth. The M-NFS-60 murine myeloblastic cell line is dependent on CSF-1 for proliferation and survival.[16][17]

Principle: M-NFS-60 cells are cultured in the presence of CSF-1 and varying concentrations of the inhibitor. The inhibitor's effect on proliferation is measured after a period of incubation.

Methodology:

  • Cell Culture: Maintain M-NFS-60 cells in a complete growth medium supplemented with a growth factor like IL-3.[17][18]

  • Assay Setup: Seed the cells in a 96-well plate in a medium containing CSF-1 to stimulate proliferation.

  • Inhibitor Treatment: Add serial dilutions of the test inhibitor (e.g., this compound) to the wells.

  • Incubation: Culture the cells for a period sufficient to observe proliferation (e.g., 48-72 hours).[16][19]

  • Viability Measurement: Add a viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®) and measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: Determine the IC50 value by plotting the cell viability against the inhibitor concentration. This compound has been shown to completely inhibit CSF-1-induced growth of M-NFS-60 cells at 1 µM.[16]

Cell_Assay_Workflow start Start prep Seed M-NFS-60 Cells + CSF-1 start->prep treat Add Serial Dilutions of Inhibitor prep->treat incubate Incubate (48-72 hours) treat->incubate measure Add Viability Reagent & Measure Signal incubate->measure analyze Plot Dose-Response & Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for M-NFS-60 cell proliferation assay.

In Vivo Efficacy

This compound has been extensively evaluated in various preclinical models. In mouse models of cancer, orally administered this compound effectively inhibits CSF-1R signaling, leading to a reduction in tumor-associated macrophages (TAMs).[9][16] This can suppress tumor angiogenesis and growth.[9][20] In models of neuroinflammation, such as those for Parkinson's disease, this compound treatment can attenuate microglial proliferation and reduce pro-inflammatory factors, leading to neuroprotection.[8]

Comparative studies in glioblastoma models have highlighted the superior efficacy of this compound in reprogramming immunosuppressive M2-like macrophages to a pro-inflammatory, anti-tumor M1-like phenotype when compared to PLX3397 and BLZ945.[20][21][22]

Conclusion

This compound is a selective and orally bioavailable CSF-1R inhibitor with a distinct biological profile compared to other inhibitors. Its primary distinguishing feature is the inhibition of macrophage and microglial proliferation without causing widespread cell depletion. This makes this compound an invaluable research tool for dissecting the roles of non-proliferating myeloid cells in health and disease. In contrast, inhibitors like PLX3397 and BLZ945 are more suited for studies requiring the near-complete ablation of these cell populations. The choice of inhibitor should, therefore, be carefully guided by the specific biological question being addressed.

References

Cross-Validation of GW2580 Results with Knockout Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The validation of a pharmacological agent's specificity and mechanism of action is a cornerstone of robust drug development. GW2580, a potent and selective inhibitor of the colony-stimulating factor 1 receptor (c-FMS), has been widely used to investigate the role of c-FMS signaling in various physiological and pathological processes. Cross-validation of its effects with genetic knockout models of c-FMS provides the highest level of confidence in attributing its biological effects to the inhibition of this specific target. This guide offers an objective comparison of data obtained from this compound treatment with the phenotypes observed in c-FMS knockout mouse models, supported by experimental data and detailed protocols.

Comparison of Pharmacological Inhibition with Genetic Knockout

The central premise of cross-validation is that the effects of a specific pharmacological inhibitor should phenocopy the genetic deletion of its target. Below is a comparative summary of the key findings from studies using this compound and those employing c-FMS knockout (Csf1r-/-) mice.

FeaturePharmacological Inhibition with this compoundGenetic Knockout of c-FMS (Csf1r-/- Mice)Concordance & Remarks
Macrophage/Monocyte Development - Inhibits CSF-1-induced growth of monocytes and macrophages in vitro.[1][2] - Diminishes the accumulation of macrophages in the peritoneal cavity after thioglycolate injection.[1][2]- Severe deficiency in most tissue-resident macrophages and osteoclasts.[3][4] - Reduced numbers of monocytes in circulation.[4][5]High. Both approaches demonstrate the critical role of c-FMS signaling in the development and maintenance of macrophage and monocyte lineages.
Bone Biology - Completely inhibits bone degradation in cultures of human osteoclasts, rat calvaria, and rat fetal long bone.[1][2]- Exhibit severe osteopetrosis due to a lack of osteoclasts.[5][6][7]High. The osteopetrotic phenotype of the knockout mice is consistent with the potent inhibition of osteoclast function by this compound.
Neuroinflammation & Microglia - Reduces microglial proliferation and is protective against neuroinflammation and dopaminergic neurodegeneration in mouse models.[8] - Does not cause overt microglial depletion at neuroprotective doses.[8]- Microglia are >99% depleted in the brain.[9] - Csf1r+/- mice show an ALSP-like disease with microglia-mediated inflammation.[10]Partial. While both highlight the role of c-FMS in microglia, the outcomes differ. This compound modulates microglial function and proliferation, whereas a complete knockout leads to their near-total absence. This suggests that partial inhibition of c-FMS may be sufficient for therapeutic effects without ablating the entire microglial population.
Tumor Biology - Inhibits the growth of CSF-1-dependent M-NFS-60 tumor cells in vivo.[1][2] - Reduces tumor-associated macrophages (TAMs).- Mammary specific overexpression of c-fms in transgenic mice leads to hyperplasia and tumor formation.[11][12]High. Both approaches underscore the pro-tumorigenic role of c-FMS signaling, largely mediated through its effects on TAMs.
Inflammatory Responses - Blocks the ability of exogenous CSF-1 to increase LPS-induced IL-6 production in mice.[1][2] - Unexpectedly inhibits LPS-induced TNF production in mice.[1][2]- Csf1r+/- mice exhibit increased expression of pro-inflammatory cytokines.[10]Moderate. The effects on inflammatory cytokines are complex and may be context-dependent. The unexpected inhibition of TNF production by this compound in vivo warrants further investigation.

Quantitative Data on this compound Performance

The following tables summarize key quantitative data on the efficacy of this compound from various in vitro and in vivo studies.

In Vitro Efficacy of this compound
AssaySystemIC50 / Effective ConcentrationReference
c-FMS Kinase InhibitionHuman c-FMS kinase in vitro0.06 µM (complete inhibition)[1][2]
CSF-1-induced Cell GrowthMouse M-NFS-60 myeloid cells1 µM (complete inhibition)[1]
CSF-1-induced Cell GrowthHuman monocytes1 µM (complete inhibition)[1]
CSF-1R PhosphorylationRAW264.7 murine macrophages~10 nM[13]
Bone DegradationHuman osteoclast cultures1 µM (complete inhibition)[1]
In Vivo Efficacy of this compound
ModelDosing RegimenKey FindingReference
M-NFS-60 Tumor Growth in Mice80 mg/kg, twice daily, oralComplete blockage of tumor growth.[10]
CSF-1 Priming of LPS-induced Cytokine Production40 mg/kg, oralInhibition of CSF-1-primed TNF production.[2][10]
Thioglycolate-induced Macrophage InfluxNot specifiedDiminished accumulation of macrophages in the peritoneal cavity.[1][2]
MPTP Mouse Model of Parkinson's DiseaseNot specifiedAttenuated loss of dopamine neurons and reduced microglial proliferation.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of this compound.

In Vitro Kinase Assay
  • Objective: To determine the direct inhibitory effect of this compound on c-FMS kinase activity.

  • Method: Recombinant human c-FMS kinase is incubated with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of this compound. The phosphorylation of the substrate is then measured, typically using a radioactive or fluorescence-based method. The IC50 value is calculated as the concentration of this compound that inhibits 50% of the kinase activity.

Cell Growth Inhibition Assay
  • Objective: To assess the effect of this compound on the proliferation of CSF-1-dependent cells.

  • Cell Lines: Mouse M-NFS-60 myeloid cells or primary human monocytes.

  • Protocol:

    • Cells are seeded in 96-well plates in a growth medium containing a minimal amount of serum.

    • Cells are stimulated with an optimal concentration of CSF-1.

    • Varying concentrations of this compound are added to the wells.

    • After a defined incubation period (e.g., 72 hours), cell viability is assessed using a colorimetric assay such as MTT or a fluorescence-based assay like AlamarBlue.

    • The IC50 value is determined by plotting cell viability against the log of the inhibitor concentration.

In Vivo Tumor Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

  • Animal Model: Immunocompromised mice (e.g., nude or SCID mice).

  • Protocol:

    • Mice are subcutaneously or intraperitoneally injected with CSF-1-dependent tumor cells (e.g., M-NFS-60).

    • Once tumors are established, mice are randomized into control and treatment groups.

    • This compound is administered orally at a specified dose and frequency (e.g., 80 mg/kg, twice daily).

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors are excised, weighed, and may be subjected to further analysis (e.g., immunohistochemistry for macrophage markers).

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of this compound and the experimental approaches used for its validation.

cFMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CSF1 CSF-1 cFMS c-FMS Receptor CSF1->cFMS Binds PI3K PI3K cFMS->PI3K Activates RAS RAS cFMS->RAS Activates STAT STATs cFMS->STAT Activates Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation This compound This compound This compound->cFMS Inhibits

Caption: c-FMS signaling pathway and the inhibitory action of this compound.

experimental_workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_crossval Cross-Validation kinase_assay Kinase Assay (IC50 determination) cell_assay Cell-Based Assays (Proliferation, Migration) kinase_assay->cell_assay pk_pd Pharmacokinetics & Pharmacodynamics cell_assay->pk_pd Lead Candidate efficacy Efficacy Studies (Tumor models, etc.) pk_pd->efficacy comparison Phenotypic Comparison efficacy->comparison Pharmacological Phenotype knockout c-FMS Knockout Mouse Model knockout->comparison

Caption: Experimental workflow for the validation of a c-FMS inhibitor like this compound.

References

Validating the Effects of GW2580: A Comparative Guide to Phenotypic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phenotypic effects of GW2580, a selective inhibitor of the c-FMS kinase (CSF1R), with other relevant alternatives. Detailed experimental data, protocols, and visual workflows are presented to assist researchers in designing and evaluating studies aimed at validating the efficacy of CSF1R-targeted therapies.

Introduction to this compound and the c-FMS Pathway

This compound is an orally bioavailable small molecule that acts as a potent and selective inhibitor of the colony-stimulating factor 1 receptor (CSF1R), also known as c-FMS. The CSF1R signaling pathway is critical for the survival, proliferation, differentiation, and function of mononuclear phagocytes, including monocytes, macrophages, and microglia. By competitively binding to the ATP-binding site of the c-FMS kinase, this compound effectively blocks downstream signaling cascades. This targeted inhibition has demonstrated significant therapeutic potential in various disease models, including cancer, inflammatory disorders, and neurodegenerative diseases, primarily by modulating the activity of macrophage populations.

Comparative Efficacy of c-FMS Inhibitors

The potency and selectivity of c-FMS inhibitors are critical determinants of their therapeutic window and off-target effects. The half-maximal inhibitory concentration (IC₅₀) is a key metric for comparing the efficacy of these compounds in both biochemical and cellular assays.

InhibitorTarget(s)IC₅₀ (c-FMS/CSF1R) - Biochemical AssayIC₅₀ - Cellular Assay (Cell Line)Key References
This compound c-FMS (CSF1R)30 nM10 nM (RAW264.7 p-CSF1R), 330 nM (M-NFS-60 proliferation)
PLX3397 (Pexidartinib) c-FMS (CSF1R), KIT, FLT320 nMNot specified in provided abstracts
BLZ945 c-FMS (CSF1R)1 nMNot specified in provided abstracts
JNJ-28312141 c-FMS (CSF1R), FLT3, KIT0.69 nMNot specified in provided abstracts

Note: IC₅₀ values can vary between different studies and assay conditions. The data presented here is for comparative purposes.

A recent study directly comparing the effects of this compound, PLX3397, and BLZ945 on patient-derived glioblastoma-associated microglia/macrophages (GAMs) found this compound to be the most effective at reprogramming these cells towards a pro-inflammatory, anti-tumor phenotype. While PLX3397 has been evaluated in clinical trials, this preclinical study suggests that this compound may hold greater promise for modulating the tumor microenvironment.

Phenotypic Effects of this compound: A Summary of Experimental Findings

The inhibition of CSF1R by this compound leads to a range of observable phenotypic changes in vitro and in vivo. These effects underscore the compound's mechanism of action and its therapeutic potential.

Phenotypic EffectExperimental ModelKey FindingsReferences
Inhibition of Macrophage Proliferation and Survival M-NFS-60 cells, human monocytes, RAW264.7 macrophagesThis compound completely inhibits CSF-1-dependent growth of M-NFS-60 cells and human monocytes. It also potently inhibits CSF1R phosphorylation in RAW264.7 cells.
Reprogramming of Tumor-Associated Macrophages (TAMs) Patient-derived glioblastoma-associated microglia/macrophages (GAMs)This compound treatment leads to the downregulation of M2-like markers and an increase in M1-like markers, phagocytosis, and T-cell killing capabilities.
Anti-Tumor Efficacy Mouse models of CSF-1-dependent tumors (e.g., M-NFS-60)Oral administration of this compound produces a dose-dependent decrease in tumor cell numbers, with higher doses completely blocking tumor growth.
Inhibition of Bone Degradation Human osteoclast cultures, rat calvaria, and fetal long bone culturesThis compound completely inhibits bone degradation in various in vitro models of osteoclast activity.
Neuroinflammation and Microglial Modulation Mouse models of Parkinson's disease and experimental autoimmune encephalomyelitis (EAE)This compound reduces microglial proliferation, attenuates neuroinflammatory responses, and is protective against dopaminergic neurodegeneration. In EAE models, it reduces disease severity and protects the blood-brain barrier.
Synergistic Anti-Angiogenic Effects In vivo tumor modelsCombination therapy of this compound with an anti-VEGFR-2 antibody synergistically suppresses tumor growth and impairs tumor angiogenesis.

Key Experimental Protocols for Validating this compound Effects

Detailed and reproducible experimental protocols are essential for validating the phenotypic effects of this compound and other c-FMS inhibitors.

Protocol 1: In Vitro c-FMS Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the c-FMS kinase.

Materials:

  • Recombinant human c-FMS kinase domain

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., this compound)

  • Assay buffer

  • Streptavidin-coated plates

  • Phospho-specific antibody

  • Detection reagent (e.g., HRP-conjugated secondary antibody and substrate)

  • Plate reader

Methodology:

  • In a microplate, add the recombinant c-FMS kinase, the biotinylated peptide substrate, and serial dilutions of the test compound.

  • Initiate the kinase reaction by adding a final concentration of ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction by adding EDTA.

  • Transfer the reaction mixture to a streptavidin-coated plate and incubate to allow the biotinylated substrate to bind.

  • Wash the plate to remove unbound components.

  • Add a phospho-specific antibody that recognizes the phosphorylated substrate and incubate.

  • Wash the plate and add a labeled secondary antibody for detection.

  • Measure the signal using a plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cellular CSF1R Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit CSF-1-induced autophosphorylation of CSF1R in a cellular context.

Materials:

  • Cells expressing CSF1R (e.g., RAW264.7, HEK293-CSF1R)

  • Cell culture medium

  • Recombinant human or murine CSF-1

  • Test compound (e.g., this compound)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibodies: anti-phospho-CSF1R, anti-total-CSF1R, and appropriate secondary antibodies

  • Western blot equipment and reagents

Methodology:

  • Seed cells in culture plates and allow them to adhere.

  • Starve the cells in a low-serum medium for several hours to reduce basal signaling.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with a final concentration of CSF-1 (e.g., 10-50 ng/mL) for a short period (e.g., 5-15 minutes).

  • Wash the cells with cold PBS and lyse them on ice.

  • Determine the protein concentration of the lysates.

  • Perform SDS-PAGE and transfer the proteins to a membrane.

  • Probe the membrane with anti-phospho-CSF1R and anti-total-CSF1R antibodies.

  • Visualize the bands using an appropriate detection system.

  • Quantify the band intensities to determine the inhibition of CSF1R phosphorylation relative to the total CSF1R levels.

Protocol 3: Macrophage Proliferation Assay

Objective: To evaluate the effect of a compound on the proliferation of CSF-1-dependent cells.

Materials:

  • CSF-1-dependent cell line (e.g., M-NFS-60)

  • Complete cell culture medium

  • Recombinant murine CSF-1

  • Test compound (e.g., this compound)

  • Cell proliferation reagent (e.g., MTS, CellTiter-Glo®)

  • 96-well cell culture plates

Methodology:

  • Seed the CSF-1-dependent cells in a 96-well plate at a predetermined density in the presence of CSF-1.

  • Add serial dilutions of the test compound to the wells.

  • Incubate the plate for a period that allows for cell proliferation (e.g., 48-72 hours).

  • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Measure the signal (absorbance or luminescence) using a plate reader.

  • Calculate the GI₅₀ (concentration for 50% growth inhibition) by plotting the percentage of proliferation relative to the vehicle control against the compound concentration.

Protocol 4: In Vivo Tumor Growth Inhibition Study

Objective: To assess the anti-tumor efficacy of a compound in a preclinical animal model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • CSF-1-dependent tumor cells (e.g., M-NFS-60)

  • Test compound (e.g., this compound) formulated for oral administration

  • Vehicle control

  • Calipers for tumor measurement

Methodology:

  • Inject the tumor cells subcutaneously or intraperitoneally into the mice.

  • Once tumors are established (e.g., reach a palpable size), randomize the mice into treatment and control groups.

  • Administer the test compound or vehicle to the mice daily or as determined by pharmacokinetic studies.

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor the body weight and overall health of the animals.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., immunohistochemistry, flow cytometry).

Visualizing Key Pathways and Workflows

Diagrams generated using Graphviz (DOT language) provide clear visual representations of complex biological pathways and experimental procedures.

CSF1R_Signaling_Pathway cluster_membrane Cell Membrane cluster_nucleus Nucleus CSF1R CSF1R (c-FMS) Dimerization Dimerization & Autophosphorylation CSF1R->Dimerization CSF1 CSF-1 CSF1->CSF1R Binds PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS STAT STATs Dimerization->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription STAT->Transcription Proliferation Proliferation Transcription->Proliferation Differentiation Differentiation Transcription->Differentiation This compound This compound This compound->Dimerization Inhibits

Caption: The CSF1R signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation cluster_exvivo Ex Vivo Analysis KinaseAssay Biochemical Kinase Assay PhosphoAssay Cellular Phosphorylation Assay KinaseAssay->PhosphoAssay ProlifAssay Cell Proliferation Assay PhosphoAssay->ProlifAssay PhenoAssay Phenotypic Assays (e.g., Phagocytosis) ProlifAssay->PhenoAssay PK_PD Pharmacokinetics & Pharmacodynamics PhenoAssay->PK_PD TumorModel Tumor Growth Model PK_PD->TumorModel InflamModel Inflammation Model PK_PD->InflamModel FlowCyto Flow Cytometry TumorModel->FlowCyto IHC Immunohistochemistry TumorModel->IHC GeneExpr Gene Expression (qRT-PCR/RNA-seq) TumorModel->GeneExpr InflamModel->FlowCyto InflamModel->IHC InflamModel->GeneExpr

Caption: A general experimental workflow for validating a c-FMS inhibitor.

A Comparative Guide to the In Vivo Efficacy of GW2580 and Imatinib

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the comparative efficacy and mechanisms of action of targeted therapies is crucial. This guide provides an objective comparison of GW2580 and imatinib, focusing on their in vivo performance, supported by experimental data. While both are tyrosine kinase inhibitors, they target distinct pathways, leading to different therapeutic applications.

Mechanism of Action

This compound is a highly selective, orally bioavailable small-molecule inhibitor of the c-FMS kinase (CSF1R), the receptor for Colony-Stimulating Factor 1 (CSF-1).[1][2][3] By acting as a competitive inhibitor of ATP binding to the c-FMS kinase, this compound effectively blocks CSF-1 signaling.[1][2] This pathway is crucial for the proliferation, differentiation, and survival of monocytes and macrophages.[2][3] Consequently, this compound's mechanism is central to modulating the activity of these immune cells, which play a significant role in various inflammatory diseases and in the tumor microenvironment.[2][4]

Imatinib is a 2-phenylaminopyrimidine derivative that functions as a potent and selective inhibitor of several tyrosine kinases.[5] Its primary targets include the BCR-ABL fusion protein, characteristic of Chronic Myeloid Leukemia (CML), as well as c-Kit and Platelet-Derived Growth Factor Receptor (PDGFR).[5][6][7][8] Imatinib binds to the ATP-binding site of these kinases, stabilizing them in an inactive conformation.[7][9] This action blocks downstream signaling pathways responsible for cell proliferation and survival, leading to apoptosis in cancer cells dependent on these kinases.[5][7][9]

Signaling Pathway Diagrams

GW2580_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular CSF1R c-FMS (CSF1R) Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) CSF1R->Downstream Activates CSF1 CSF-1 CSF1->CSF1R Binds Proliferation Macrophage Proliferation, Survival, Differentiation Downstream->Proliferation Promotes This compound This compound This compound->CSF1R Inhibits (ATP Competition) Imatinib_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular cKit c-Kit Downstream Downstream Signaling (e.g., Ras/MAPK, PI3K/Akt) cKit->Downstream PDGFR PDGFR PDGFR->Downstream SCF SCF SCF->cKit Binds PDGF PDGF PDGF->PDGFR Binds BCR_ABL BCR-ABL (Cytoplasmic) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes Imatinib Imatinib Imatinib->cKit Inhibits Imatinib->PDGFR Inhibits Imatinib->BCR_ABL Inhibits Experimental_Workflow cluster_setup Study Setup cluster_execution Execution cluster_analysis Analysis Cell_Culture 1. Cell Line Culture Tumor_Implantation 3. Tumor Cell Implantation Cell_Culture->Tumor_Implantation Animal_Acclimatization 2. Animal Acclimatization Animal_Acclimatization->Tumor_Implantation Tumor_Growth 4. Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization 5. Randomization into Groups Tumor_Growth->Randomization Treatment 6. Treatment Administration (Drug vs. Vehicle) Randomization->Treatment Monitoring 7. Regular Measurement (Tumor Volume, Body Weight) Treatment->Monitoring Endpoint 8. Study Endpoint Reached Monitoring->Endpoint Data_Analysis 9. Data Collection & Analysis Endpoint->Data_Analysis Ex_Vivo 10. Ex Vivo Tumor Analysis Data_Analysis->Ex_Vivo

References

Safety Operating Guide

Navigating the Safe Disposal of GW2580: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists in the fast-paced world of drug development, the safe handling and disposal of chemical compounds are paramount. This guide provides essential, step-by-step procedures for the proper disposal of GW2580, a potent and selective c-FMS kinase inhibitor. Adherence to these protocols is critical not only for regulatory compliance but also for the protection of laboratory personnel and the environment.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to be familiar with the inherent hazards of this compound. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[3]

  • Skin Protection: Use impervious gloves and protective clothing.

  • Respiratory Protection: In case of insufficient ventilation or potential for aerosolization, use a NIOSH-approved respirator.

Handling Precautions:

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]

  • Wash hands and any exposed skin thoroughly after handling.

  • Do not eat, drink, or smoke in areas where this compound is handled or stored.

Quantitative Data Summary

For quick reference, the key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₂₀H₂₂N₄O₃
Molecular Weight 366.4 g/mol [2][3]
CAS Number 870483-87-7[1][2][3]
Appearance White to beige solid[2]
Solubility Soluble in DMSO (10 mg/ml, with warming)[2]
Storage Temperature -20°C[2][4]

Step-by-Step Disposal Procedures

The proper disposal of this compound and its contaminated materials is a critical final step in the experimental workflow. The following procedures are based on established safety data sheet guidelines.

1. Waste Segregation:

  • Solid this compound Waste: Collect all solid waste, including unused or expired compounds and contaminated consumables (e.g., weigh boats, pipette tips), in a clearly labeled, sealed, and compatible hazardous waste container.

  • Liquid this compound Waste: Solutions containing this compound should be collected in a designated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Labware and PPE: All disposable items that have come into contact with this compound, such as gloves, bench paper, and pipette tips, must be disposed of as hazardous waste.

2. Primary Disposal Method:

  • The recommended method for the final disposal of this compound is through a licensed chemical destruction facility.[3] This typically involves controlled incineration with flue gas scrubbing to neutralize harmful byproducts.[3]

3. Contaminated Packaging:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste.

  • Decontamination and Disposal: After triple-rinsing, the container can be offered for recycling or reconditioning.[3] Alternatively, the packaging should be punctured to render it unusable for other purposes before disposal in accordance with institutional guidelines.[3]

4. Prohibited Disposal Methods:

  • Sewer System: Under no circumstances should this compound or its solutions be discharged into the sewer system.[3]

  • Environmental Contamination: Avoid any action that could lead to the contamination of water, foodstuffs, animal feed, or soil.[3]

Experimental Protocol: Decontamination of Glassware

For non-disposable glassware that has come into contact with this compound, a thorough decontamination protocol is essential before it can be returned to general lab use.

Materials:

  • Contaminated glassware

  • Suitable solvent (e.g., DMSO, followed by ethanol or acetone)

  • Hazardous waste containers for liquid waste

  • Appropriate PPE (gloves, safety goggles)

Procedure:

  • Initial Rinse: Rinse the glassware three times with a small amount of a solvent in which this compound is soluble (e.g., DMSO) to remove the bulk of the compound. Collect all rinsate in a designated hazardous liquid waste container.

  • Secondary Rinse: Rinse the glassware three times with a more volatile solvent like ethanol or acetone to remove the initial solvent and any remaining traces of this compound. Collect this rinsate in the same hazardous waste container.

  • Washing: Wash the glassware with laboratory detergent and water as per standard laboratory practice.

  • Drying: Allow the glassware to air dry or place it in a drying oven.

This compound Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated materials.

GW2580_Disposal_Workflow This compound Disposal Workflow start Start: Generation of this compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid this compound or Contaminated Consumables waste_type->solid_waste Solid liquid_waste Liquid this compound Solution waste_type->liquid_waste Liquid packaging_waste Empty this compound Packaging waste_type->packaging_waste Packaging collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid triple_rinse Triple Rinse Container packaging_waste->triple_rinse licensed_disposal Dispose via Licensed Chemical Destruction Facility (e.g., Incineration) collect_solid->licensed_disposal collect_liquid->licensed_disposal collect_rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->collect_rinsate puncture_container Puncture to Prevent Reuse triple_rinse->puncture_container collect_rinsate->collect_liquid recycle_recondition Recycle or Recondition puncture_container->recycle_recondition

Caption: Logical flow for the safe disposal of this compound waste streams.

References

Essential Safety and Logistical Information for Handling GW2580

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, storage, and disposal of GW2580, a potent and selective c-FMS kinase inhibitor. Adherence to these procedures is critical to ensure personal safety and maintain a secure laboratory environment.

Personal Protective Equipment (PPE)

Given that this compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation, a stringent PPE protocol is mandatory. The following table summarizes the required PPE for handling this compound in both solid (powder) and liquid (solution) forms.

Operation Required Personal Protective Equipment
Handling Solid this compound (Weighing, Aliquoting) Primary Protection: - Gloves: Two pairs of powder-free nitrile gloves. Change outer gloves immediately upon contamination. - Eye Protection: Safety glasses with side shields or safety goggles. - Body Protection: A long-sleeved laboratory coat. - Respiratory Protection: A fit-tested N95 or higher-rated respirator is required to prevent inhalation of the powder.
Handling Liquid Solutions of this compound Primary Protection: - Gloves: Powder-free nitrile gloves. - Eye Protection: Safety glasses with side shields or safety goggles. - Body Protection: A long-sleeved laboratory coat.
Spill Cleanup Primary Protection: - Gloves: Two pairs of powder-free nitrile gloves. - Eye Protection: Safety goggles. - Body Protection: A long-sleeved laboratory coat. - Respiratory Protection: A fit-tested N95 or higher-rated respirator for spills of solid this compound.

Operational Plans: Handling and Storage

Proper handling and storage procedures are essential to minimize exposure risk and maintain the integrity of the compound.

Storage
  • Solid this compound: Store at -20°C for long-term stability.

  • This compound in Solution: Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Step-by-Step Handling Procedures

1. Weighing Solid this compound:

  • Preparation: Conduct all weighing activities within a certified chemical fume hood or a ventilated balance enclosure to contain any airborne powder.

  • Surface Protection: Cover the work surface with absorbent, plastic-backed paper to contain any potential spills.

  • PPE: Don all required PPE for handling solid compounds as outlined in the table above.

  • Weighing: Use a clean, dedicated spatula and a tared weigh boat. Handle the compound gently to minimize dust generation.

  • Post-Weighing: After weighing, carefully clean the spatula and the balance area with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning materials as solid hazardous waste.

2. Preparing this compound Solutions:

  • Solvent Preparation: Prepare the desired solvent (e.g., DMSO) in the chemical fume hood.

  • Dissolving: Slowly add the weighed this compound powder to the solvent. Cap the vial and mix by vortexing or sonicating until the solid is completely dissolved.

  • Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

3. Spill Management:

  • Evacuate: If a significant spill occurs, evacuate the immediate area and alert your supervisor and the institutional safety office.

  • Containment (for liquid spills): For small liquid spills, contain the spill using absorbent pads.

  • Cleanup (for solid spills): For small powder spills, gently cover the spill with damp paper towels to avoid raising dust.

  • Decontamination: Clean the spill area with a suitable decontaminating solution (e.g., a mild detergent and water), followed by a rinse with 70% ethanol.

  • Waste Disposal: All materials used for spill cleanup must be disposed of as hazardous waste.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and local regulations.

Waste Type Disposal Procedure
Solid Waste (e.g., contaminated gloves, pipette tips, vials, weigh boats) - Collect in a designated, clearly labeled hazardous waste container lined with a heavy-duty plastic bag. - Do not mix with regular laboratory trash.
Liquid Waste (e.g., unused this compound solutions, contaminated solvents) - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not pour down the drain.
Sharps (e.g., contaminated needles, serological pipettes) - Dispose of immediately in a designated, puncture-resistant sharps container for chemical waste.

Experimental Protocols

In Vitro c-FMS Kinase Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the inhibitory activity of this compound against the c-FMS kinase.

Materials:

  • Recombinant human c-FMS kinase

  • This compound

  • ATP

  • Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Substrate (e.g., a generic tyrosine kinase substrate peptide)

  • 96-well plates

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Kinase buffer

    • c-FMS kinase

    • This compound dilution or DMSO (for control)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop Reaction & Detect Signal: Stop the reaction and measure the remaining ATP levels using a detection reagent like the ADP-Glo™ Kinase Assay kit, following the manufacturer's instructions.

  • Data Analysis: The amount of ADP produced is proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.[1][2]

Visualizations

This compound Experimental Workflow

GW2580_Workflow cluster_prep Preparation cluster_assay In Vitro Kinase Assay cluster_disposal Disposal weigh Weigh Solid this compound (in fume hood) dissolve Dissolve in Solvent (e.g., DMSO) weigh->dissolve setup Prepare Reaction Mix (Kinase, Buffer, Substrate) dissolve->setup add_gw Add this compound Dilutions setup->add_gw start Initiate with ATP add_gw->start incubate Incubate at 30°C start->incubate detect Detect Kinase Activity incubate->detect solid_waste Contaminated Solid Waste (Tips, Tubes, Gloves) detect->solid_waste liquid_waste Unused Solutions & Contaminated Solvents detect->liquid_waste incinerate_solid Segregate for Incineration solid_waste->incinerate_solid incinerate_liquid Segregate for Incineration liquid_waste->incinerate_liquid GW2580_Signaling cluster_kinase_activity Kinase Domain Activity CSF1 CSF-1 (Ligand) cFMS c-FMS Receptor (Tyrosine Kinase) CSF1->cFMS Binds & Activates P P cFMS->P Autophosphorylation This compound This compound This compound->cFMS ATP ATP ADP ADP Downstream Downstream Signaling (e.g., Proliferation, Survival) P->Downstream Activates

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GW2580
Reactant of Route 2
Reactant of Route 2
GW2580

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.